molecular formula C9H19BO2 B1316409 2-Isopropyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane CAS No. 76347-13-2

2-Isopropyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Cat. No.: B1316409
CAS No.: 76347-13-2
M. Wt: 170.06 g/mol
InChI Key: MECCSFDHAVAAAW-UHFFFAOYSA-N
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Description

2-Isopropyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a useful research compound. Its molecular formula is C9H19BO2 and its molecular weight is 170.06 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

4,4,5,5-tetramethyl-2-propan-2-yl-1,3,2-dioxaborolane
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InChI

InChI=1S/C9H19BO2/c1-7(2)10-11-8(3,4)9(5,6)12-10/h7H,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MECCSFDHAVAAAW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H19BO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50508223
Record name 4,4,5,5-Tetramethyl-2-(propan-2-yl)-1,3,2-dioxaborolane
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Molecular Weight

170.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

76347-13-2
Record name 4,4,5,5-Tetramethyl-2-(propan-2-yl)-1,3,2-dioxaborolane
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Isopropyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
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Foundational & Exploratory

An In-depth Technical Guide to 2-Isopropyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Indispensable Role of Pinacol Boronic Esters in Modern Synthesis

In the landscape of contemporary organic synthesis, the pursuit of efficiency, stability, and high yields is paramount. Boronic acids have emerged as powerful building blocks, particularly in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction, a cornerstone of carbon-carbon bond formation. However, the inherent instability of many boronic acids, which are prone to dehydration to form cyclic boroxines and protodeboronation, presents significant challenges for researchers in terms of storage, handling, and reaction reproducibility.[1]

This guide focuses on a key solution to this challenge: the use of pinacol boronic esters, specifically 2-Isopropyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane , also known as isopropylboronic acid pinacol ester. By converting the boronic acid to its pinacol ester, the boron atom is protected within a stable 4,4,5,5-tetramethyl-1,3,2-dioxaborolane ring system.[1] This structural modification imparts several critical advantages, including enhanced stability, longer shelf life, and easier handling, making it a preferred reagent for professionals in drug development and materials science.[1] This document will provide a comprehensive overview of its structure, properties, synthesis, and key applications, offering field-proven insights for its effective utilization.

Molecular Structure and Physicochemical Properties

This compound is a colorless liquid with the molecular formula C9H19BO2 and a molecular weight of 170.06 g/mol .[2][3][4] Its structure is characterized by an isopropyl group attached to the boron atom of the pinacol-derived dioxaborolane ring. This sterically demanding pinacol backbone provides significant kinetic and thermodynamic stability to the C-B bond, preventing the common degradation pathways observed with free boronic acids.[5][6][7]

PropertyValueSource
CAS Number 76347-13-2[3][4][8]
Molecular Formula C9H19BO2[2][3][4]
Molecular Weight 170.06 g/mol [2][3][4]
Appearance Clear colorless liquid[4][9]
Density 0.87 g/mL[4]
Boiling Point 115 °C / 60 mmHg[4]
Refractive Index 1.4070-1.4110 @ 20°C[9]
Solubility Slightly soluble in water[9]

Synthesis and Purification: A Validated Protocol

The synthesis of this compound is typically achieved through the esterification of isopropylboronic acid with pinacol. An alternative and often more convenient laboratory-scale synthesis involves the reaction of a Grignard reagent with an appropriate borate ester, followed by esterification with pinacol.

Experimental Protocol: Synthesis from Isopropylboronic Acid and Pinacol

This protocol outlines a reliable method for the synthesis of isopropylboronic acid pinacol ester.

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add isopropylboronic acid (1.0 equivalent) and pinacol (1.0 equivalent).[10]

  • Solvent Addition: Dissolve the solids in a suitable anhydrous solvent, such as diethyl ether or dichloromethane (approximately 10 mL per gram of boronic acid).[10]

  • Drying Agent: Add anhydrous magnesium sulfate (MgSO4) (1.0-1.2 equivalents) to the solution.[10] The MgSO4 acts as a dehydrating agent, driving the equilibrium towards the formation of the pinacol ester by removing the water by-product.

  • Reaction Monitoring: Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) to confirm the consumption of the starting materials.

  • Work-up: Upon completion, filter the reaction mixture to remove the magnesium sulfate.

  • Purification: Concentrate the filtrate under reduced pressure to remove the solvent. The resulting crude product can often be used directly or further purified by distillation under reduced pressure to yield the pure this compound as a colorless oil.[11][12]

Spectroscopic Characterization: Confirming Structure and Purity

Rigorous characterization is essential to confirm the identity and purity of the synthesized compound. The following spectroscopic data are characteristic of this compound.

Spectroscopic Data Characteristic Peaks/Shifts
¹H NMR (400 MHz, CDCl₃) δ 1.25 (s, 12H), 0.89 (d, J = 9.6 Hz, 6H), 2.12-2.01 (m, 1H)
¹³C NMR (100 MHz, CDCl₃) δ 82.8, 24.7, 18.0
¹¹B NMR (160 MHz, CDCl₃) δ 33-35

Note: NMR chemical shifts can vary slightly depending on the solvent and concentration.

The ¹H NMR spectrum is characterized by a singlet at approximately 1.25 ppm corresponding to the twelve equivalent protons of the four methyl groups on the pinacol ring. The isopropyl group protons appear as a doublet for the methyl groups and a multiplet for the methine proton.

The ¹³C NMR spectrum shows a characteristic peak around 83 ppm for the quaternary carbons of the dioxaborolane ring.[10] The carbons of the isopropyl group will also be present.

¹¹B NMR spectroscopy is a particularly powerful tool for characterizing boronic esters.[13][14] The sp²-hybridized boron atom in the pinacol ester typically gives a broad signal in the range of δ 30-35 ppm.[10]

Applications in Organic Synthesis: The Suzuki-Miyaura Coupling

This compound is a versatile reagent in organic synthesis, most notably as a coupling partner in the Suzuki-Miyaura reaction.[1][15] This palladium-catalyzed cross-coupling reaction forms a new carbon-carbon bond between the isopropyl group of the boronic ester and an organohalide.

The Suzuki-Miyaura Catalytic Cycle

The generally accepted mechanism for the Suzuki-Miyaura coupling involves three key steps: oxidative addition, transmetalation, and reductive elimination.

Suzuki_Miyaura_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd R¹-X PdII_Aryl R¹-Pd(II)L₂-X OxAdd->PdII_Aryl Transmetalation Transmetalation PdII_Aryl->Transmetalation PdII_Both R¹-Pd(II)L₂-R² Transmetalation->PdII_Both RedElim Reductive Elimination PdII_Both->RedElim RedElim->Pd0 Catalyst Regeneration Product R¹-R² RedElim->Product Boronate [R²-B(OR)₂]⁻ Boronate->Transmetalation Base (e.g., OH⁻)

Figure 1: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Workflow for a Typical Suzuki-Miyaura Coupling

Suzuki_Workflow Start Start: Assemble Reactants Reactants 1. Aryl/Vinyl Halide (R¹-X) 2. Isopropyl Pinacol Boronate (R²-B(pin)) 3. Palladium Catalyst (e.g., Pd(PPh₃)₄) 4. Base (e.g., K₂CO₃, Cs₂CO₃) 5. Anhydrous Solvent (e.g., Toluene, Dioxane) Start->Reactants Reaction Reaction Setup Reactants->Reaction Heating Heat Reaction Mixture (e.g., 80-110 °C under Inert Atmosphere) Reaction->Heating Monitoring Monitor Reaction Progress (TLC, GC-MS) Heating->Monitoring Workup Aqueous Work-up Monitoring->Workup Extraction Extract with Organic Solvent Workup->Extraction Purification Purify by Column Chromatography Extraction->Purification Characterization Characterize Product (NMR, MS, etc.) Purification->Characterization End End: Isolated Product (R¹-R²) Characterization->End

Figure 2: A generalized workflow for a Suzuki-Miyaura cross-coupling reaction.

Handling, Storage, and Safety

While significantly more stable than their corresponding boronic acids, pinacol boronic esters should still be handled with appropriate care in a laboratory setting.

  • Handling: It is recommended to handle this compound in a well-ventilated area or a fume hood.[8] Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[2][8] Avoid inhalation of vapors and contact with skin and eyes.[2][8]

  • Storage: Store the compound in a tightly sealed container in a cool, dry place away from moisture and oxidizing agents.[8][9] For long-term storage, refrigeration is recommended to minimize potential degradation.[15]

  • Safety: this compound is classified as an irritant, causing skin and serious eye irritation.[2][8] It may also cause respiratory irritation.[2][9] In case of contact, rinse the affected area with plenty of water.[2] If irritation persists, seek medical attention.[2]

Conclusion

This compound stands as a testament to the ingenuity of chemical synthesis, providing a stable and reliable source of the isopropylboronic acid moiety. Its enhanced stability profile simplifies handling and storage, leading to more consistent and reproducible results in a research and development setting. As a key component in the powerful Suzuki-Miyaura cross-coupling reaction, it continues to be an invaluable tool for medicinal chemists and materials scientists in the construction of complex molecular architectures. A thorough understanding of its properties, synthesis, and applications, as detailed in this guide, is essential for harnessing its full potential in the advancement of chemical science.

References

A Comprehensive Technical Guide to 2-Isopropyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane: Synthesis, Applications, and Experimental Protocols

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: Unveiling a Versatile Reagent in Modern Organic Synthesis

In the landscape of contemporary organic chemistry, the pursuit of efficient and selective carbon-carbon and carbon-heteroatom bond formation is paramount. Among the arsenal of reagents available to researchers, organoboron compounds, particularly boronic acid pinacol esters, have emerged as indispensable tools. This guide provides an in-depth technical exploration of 2-Isopropyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, a versatile and widely utilized reagent in organic synthesis. While its common name is prevalent in literature, its formal IUPAC designation is 4,4,5,5-tetramethyl-2-propan-2-yl-1,3,2-dioxaborolane [1]. It is also frequently referred to as isopropylboronic acid pinacol ester[2][3].

This document is designed for researchers, scientists, and drug development professionals, offering not just procedural details but also the underlying scientific rationale for its application. We will delve into its synthesis, key applications with a focus on the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction, and provide detailed, actionable experimental protocols.

Physicochemical Properties and Structural Elucidation

A thorough understanding of a reagent's physical and chemical properties is fundamental to its effective and safe use in the laboratory.

PropertyValueSource
IUPAC Name 4,4,5,5-tetramethyl-2-propan-2-yl-1,3,2-dioxaborolanePubChem[1]
Synonyms This compound, Isopropylboronic acid pinacol esterChem-Impex[2], TCI Chemicals[3]
CAS Number 76347-13-2Chem-Impex[2]
Molecular Formula C₉H₁₉BO₂PubChem[1]
Molecular Weight 170.06 g/mol PubChem[1]
Appearance Clear colorless liquidChem-Impex[2]
Density 0.87 g/mLChem-Impex[2]
Boiling Point 115 °C at 60 mmHgChem-Impex[2]
Refractive Index n20/D 1.41Chem-Impex[2]

The structure of this compound features a robust dioxaborolane ring, which imparts significant stability compared to the corresponding boronic acid, making it easier to handle and store. The isopropyl group attached to the boron atom is the key functional component that participates in various coupling reactions.

Synthesis of this compound: A Practical Laboratory Protocol

The synthesis of pinacol boronate esters is a well-established process in organic chemistry. One common and efficient method involves the reaction of a Grignard reagent with pinacolborane (HBpin)[4]. This approach offers a mild and general route to a wide array of boronate esters.

Conceptual Workflow for Synthesis

cluster_reactants Reactants cluster_process Reaction Process cluster_product Product Isopropyl_halide Isopropyl Halide (e.g., Isopropyl bromide) Grignard_Formation Grignard Reagent Formation (in THF) Isopropyl_halide->Grignard_Formation Reacts with Magnesium Magnesium Turnings Magnesium->Grignard_Formation Pinacolborane Pinacolborane (HBpin) Borylation Borylation Reaction Pinacolborane->Borylation Grignard_Formation->Borylation Forms Isopropylmagnesium halide, then reacts with Workup_Purification Aqueous Workup & Distillation Borylation->Workup_Purification Yields crude product Final_Product 2-Isopropyl-4,4,5,5-tetramethyl- 1,3,2-dioxaborolane Workup_Purification->Final_Product Purifies to

Caption: Synthesis workflow for isopropyl pinacol borate.

Step-by-Step Experimental Protocol

Materials:

  • Isopropyl bromide

  • Magnesium turnings

  • Pinacolborane (HBpin)

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride solution

  • Anhydrous magnesium sulfate

  • Standard laboratory glassware for inert atmosphere reactions (Schlenk line, argon/nitrogen)

Procedure:

  • Grignard Reagent Preparation:

    • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, reflux condenser, and an addition funnel under an inert atmosphere (argon or nitrogen), add magnesium turnings.

    • Add a small volume of anhydrous THF to cover the magnesium.

    • In the addition funnel, prepare a solution of isopropyl bromide in anhydrous THF.

    • Add a small portion of the isopropyl bromide solution to the magnesium. The reaction may need initiation with gentle heating or a crystal of iodine.

    • Once the reaction initiates (as evidenced by bubbling and heat generation), add the remaining isopropyl bromide solution dropwise at a rate that maintains a gentle reflux.

    • After the addition is complete, stir the reaction mixture at room temperature for 1-2 hours to ensure complete formation of the Grignard reagent.

  • Borylation:

    • Cool the Grignard reagent solution to 0 °C in an ice bath.

    • Add a solution of pinacolborane in anhydrous THF dropwise to the cooled Grignard reagent with vigorous stirring.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours.

  • Work-up and Purification:

    • Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.

    • Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate.

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure.

    • Purify the crude product by vacuum distillation to obtain this compound as a clear, colorless liquid.

Key Applications in Organic Synthesis

This versatile boron-containing compound is a cornerstone reagent in numerous organic transformations, primarily due to its stability and efficiency in cross-coupling reactions[2]. Its applications span pharmaceutical development, agrochemicals, and materials science[2].

The Suzuki-Miyaura Cross-Coupling Reaction: A Pillar of Modern Synthesis

The Suzuki-Miyaura cross-coupling reaction, for which Akira Suzuki was a co-recipient of the 2010 Nobel Prize in Chemistry, is a powerful method for forming carbon-carbon bonds[5][6]. This reaction typically involves the palladium-catalyzed coupling of an organoboron compound with an organic halide or triflate[6][7]. This compound serves as an excellent coupling partner in these reactions.

Catalytic Cycle of the Suzuki-Miyaura Coupling

Pd0L2 Pd(0)L₂ OxAdd Oxidative Addition Pd0L2->OxAdd ArPdIILX Ar-Pd(II)L₂-X OxAdd->ArPdIILX Ar-X Transmetalation Transmetalation ArPdIILX->Transmetalation ArPdIILR Ar-Pd(II)L₂-R Transmetalation->ArPdIILR R-B(pin) + Base RedElim Reductive Elimination ArPdIILR->RedElim RedElim->Pd0L2 Ar-R

Caption: The catalytic cycle of Suzuki-Miyaura coupling.

Generalized Protocol for a Suzuki-Miyaura Coupling Reaction

Materials:

  • Aryl or vinyl halide/triflate

  • This compound

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂)

  • Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)

  • Solvent (e.g., 1,4-dioxane, toluene, DMF, often with water)

Procedure:

  • Reaction Setup:

    • To a Schlenk flask, add the aryl/vinyl halide, this compound (typically 1.1-1.5 equivalents), the palladium catalyst (typically 1-5 mol%), and the base (typically 2-3 equivalents).

    • Evacuate and backfill the flask with an inert gas (argon or nitrogen) three times.

    • Add the degassed solvent(s) via syringe.

  • Reaction Execution:

    • Heat the reaction mixture to the desired temperature (often between 80-110 °C) with stirring.

    • Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS, LC-MS).

  • Work-up and Purification:

    • Upon completion, cool the reaction mixture to room temperature.

    • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and water.

    • Separate the organic layer, and extract the aqueous layer with the organic solvent.

    • Combine the organic layers, wash with brine, dry over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate in vacuo.

    • Purify the crude product by column chromatography on silica gel to afford the desired coupled product.

Safety and Handling

This compound is a flammable liquid and vapor[1][8]. It is crucial to handle this reagent in a well-ventilated area, preferably a fume hood, and away from ignition sources.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place[3][8].

  • Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations[3].

Conclusion

This compound is a powerful and versatile reagent in the modern organic synthesis toolkit. Its stability, ease of handling, and high reactivity in palladium-catalyzed cross-coupling reactions make it an invaluable asset for the construction of complex molecular architectures. A thorough understanding of its properties, synthesis, and reaction protocols, as detailed in this guide, empowers researchers to leverage its full potential in their synthetic endeavors, from academic discovery to industrial drug development.

References

An In-depth Technical Guide to 2-Isopropyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (CAS: 76347-13-2): A Cornerstone Reagent in Modern Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This technical guide provides a comprehensive overview of 2-Isopropyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, a pivotal organoboron reagent in contemporary organic synthesis. Known commonly as Isopropylboronic acid pinacol ester, this compound serves as a robust and versatile building block, primarily in the formation of carbon-carbon and carbon-heteroatom bonds. Its enhanced stability and ease of handling compared to free boronic acids have cemented its role in academic research and the development of pharmaceuticals, agrochemicals, and advanced materials.[1] This document delves into its fundamental properties, synthesis, mechanistic role in cornerstone reactions like the Suzuki-Miyaura coupling, and practical considerations for its use in a laboratory setting.

Introduction: The Ascendancy of Pinacol Boronate Esters

Organoboron compounds, particularly boronic acids and their derivatives, are indispensable tools for synthetic chemists. However, the inherent instability of many boronic acids—which are prone to oxidation and dehydration to form cyclic boroxines—often complicates their storage, handling, and stoichiometric use.[2] The conversion to boronate esters provides a practical solution to this challenge.

Among the various ester forms, pinacol esters have emerged as the superior choice for most applications.[3] this compound (Structure 1) is a prime example of this class. The steric bulk provided by the tetramethyl-substituted pinacol backbone effectively shields the boron center from unwanted reactions, such as hydrolysis and oxidation, conferring significantly greater stability.[3] This stability does not compromise its reactivity in key synthetic transformations; under the appropriate basic conditions of cross-coupling reactions, it readily hydrolyzes in situ to generate the active boronic acid species required for the catalytic cycle.[2] Consequently, it has become a favored reagent for introducing the isopropyl group in complex molecule synthesis.[1]

  • IUPAC Name: 4,4,5,5-tetramethyl-2-propan-2-yl-1,3,2-dioxaborolane[4]

  • Common Synonyms: Isopropylboronic acid pinacol ester[1]

  • CAS Number: 76347-13-2[4]

  • Molecular Formula: C₉H₁₉BO₂[1][4]

  • Molecular Weight: 170.06 g/mol [1][4]

Structure of this compoundStructure 1: this compound

Physicochemical Properties & Stability Profile

The utility of a reagent is intrinsically linked to its physical properties and stability. Isopropylboronic acid pinacol ester is a clear, colorless liquid at room temperature, a characteristic that simplifies its handling and measurement.[1]

Table 1: Physicochemical Properties

Property Value Source(s)
Appearance Clear colorless liquid [1]
Molecular Weight 170.06 g/mol [1][4]
Density 0.87 g/mL [1]
Boiling Point 115 °C @ 60 mmHg [1][5]
Refractive Index (n20/D) 1.41 [1]

| Purity | ≥ 95% (GC) |[1][6] |

Chemical Stability

The enhanced stability of pinacol boronates over other esters, such as methyl borinates, is a key advantage.[3] This robustness is attributed to two main factors:

  • Steric Hindrance: The four methyl groups on the pinacol backbone sterically protect the boron atom from nucleophilic attack, including by water, thus slowing hydrolysis.[3]

  • Electronic Effects: The diol structure forms a stable five-membered ring with the boron atom.

While generally stable, the compound is still sensitive to moisture and strong acidic or basic conditions, which can catalyze hydrolysis to isopropylboronic acid and pinacol.[2] For long-term storage, it is crucial to keep the compound in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) and protected from moisture.[2]

Synthesis of Isopropylboronic Acid Pinacol Ester

Several reliable methods exist for the synthesis of alkyl pinacol boronates.[7] A prevalent and efficient laboratory-scale method involves the reaction of a Grignard reagent with a boron source like pinacolborane (HBpin) or 2-isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane.

Synthesis via Grignard Reaction with Pinacolborane

This method is mild, general, and provides the target boronate ester in very good yields.[8] The reaction proceeds through an initially formed trialkoxy alkyl borohydride intermediate, which quickly eliminates hydridomagnesium bromide to afford the product.[8]

Synthesis_Workflow reagent1 Isopropyl Halide (e.g., 2-Bromopropane) grignard Isopropylmagnesium Bromide (i-PrMgBr) reagent1->grignard THF reagent2 Magnesium (Mg) reagent2->grignard intermediate Borohydride Intermediate [i-Pr-B(pin)H]⁻ [MgBr]⁺ grignard->intermediate THF, Ambient Temp. reagent3 Pinacolborane (HBpin) reagent3->intermediate product Product (CAS 76347-13-2) intermediate->product Elimination of HMgBr workup Aqueous Workup & Purification product->workup Distillation

Diagram 1: Synthesis via Grignard Reaction.

Experimental Protocol: Grignard Method

Materials:

  • 2-Bromopropane

  • Magnesium turnings

  • Pinacolborane (HBpin)

  • Anhydrous tetrahydrofuran (THF)

  • Anhydrous pentane

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Grignard Reagent Formation: To a flame-dried, three-necked flask equipped with a magnetic stirrer, reflux condenser, and an addition funnel under an argon atmosphere, add magnesium turnings. Add a solution of 2-bromopropane in anhydrous THF dropwise via the addition funnel to initiate the reaction. Once initiated, add the remaining 2-bromopropane solution at a rate that maintains a gentle reflux. After the addition is complete, stir the mixture at ambient temperature for 1 hour to ensure complete formation of isopropylmagnesium bromide.

  • Borylation: Cool the Grignard solution to 0 °C in an ice bath. Add one equivalent of pinacolborane (HBpin) dropwise while maintaining the temperature at 0 °C.[8]

  • Reaction Completion: After the addition of HBpin, remove the ice bath and allow the reaction mixture to warm to ambient temperature. Stir for 1-2 hours. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Workup and Isolation: Upon completion, carefully quench the reaction by slowly adding saturated aqueous NH₄Cl. Transfer the mixture to a separatory funnel and extract with diethyl ether or pentane. Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

  • Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure. The crude product is then purified by vacuum distillation to yield this compound as a colorless liquid.[9]

Core Application: The Suzuki-Miyaura Cross-Coupling Reaction

The Suzuki-Miyaura reaction is a Nobel Prize-winning methodology for forming C-C bonds and is arguably the most widely used cross-coupling reaction.[10][11] Isopropylboronic acid pinacol ester is an excellent coupling partner in these reactions.

Mechanistic Role

The reaction requires a palladium catalyst, a base, and an organoboron reagent that couples with an organohalide. The pinacol ester serves as a stable, easy-to-handle precursor that generates the reactive boronic acid in situ. The generally accepted catalytic cycle involves three key steps: oxidative addition, transmetalation, and reductive elimination.

  • Oxidative Addition: A low-valent Pd(0) catalyst reacts with the organohalide (Ar-X) to form a Pd(II) intermediate.

  • Transmetalation: This is the crucial step where the organic group is transferred from boron to palladium. The base activates the boronate ester, facilitating the formation of a borate species which then transfers the isopropyl group to the Pd(II) center, displacing the halide.

  • Reductive Elimination: The two organic groups on the palladium center couple, forming the new C-C bond and regenerating the Pd(0) catalyst, which re-enters the catalytic cycle.

Suzuki_Miyaura_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition PdII_ArX Ar-Pd(II)L₂-X Pd0->PdII_ArX OxAdd->PdII_ArX Transmetal Transmetalation PdII_ArR Ar-Pd(II)L₂-R PdII_ArX->PdII_ArR Transmetal->PdII_ArR PdII_ArR->Pd0 RedElim Reductive Elimination RedElim->Pd0 Product Ar-R RedElim->Product ArX Ar-X ArX->OxAdd Boronate [R-B(pin)(OH)]⁻ (from CAS 76347-13-2 + Base) Boronate->Transmetal

Diagram 2: Catalytic Cycle of Suzuki-Miyaura Coupling.

Experimental Protocol: Suzuki-Miyaura Coupling

Materials:

  • Aryl halide (e.g., 4-bromotoluene)

  • This compound

  • Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf))

  • Base (e.g., K₂CO₃, K₃PO₄, or Cs₂CO₃)

  • Solvent (e.g., Dioxane/Water, Toluene, or DMF)

Procedure:

  • Reaction Setup: To a Schlenk flask, add the aryl halide (1.0 equiv), this compound (1.2-1.5 equiv), the palladium catalyst (1-5 mol%), and the base (2.0-3.0 equiv).

  • Degassing: Seal the flask, and evacuate and backfill with an inert gas (argon or nitrogen) three times. This step is critical to remove oxygen, which can deactivate the palladium catalyst.

  • Solvent Addition: Add the degassed solvent(s) via syringe.

  • Heating: Heat the reaction mixture with stirring to the desired temperature (typically 80-110 °C) for the required time (2-24 hours). Monitor the reaction's progress by TLC or GC-MS.

  • Workup: After the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and then brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel to afford the pure coupled product.

Safety, Handling, and Characterization

Safety and Handling

This compound is classified as a flammable liquid and vapor.[4][6] Standard laboratory safety precautions should be strictly followed.

  • Handling: Use in a well-ventilated area or a fume hood. Keep away from heat, sparks, open flames, and hot surfaces.[6][12] Use non-sparking tools and take precautionary measures against static discharge.[6][13]

  • Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.[12]

  • Storage: Store in a cool, well-ventilated place.[6][13] Keep the container tightly closed and under an inert atmosphere to prevent hydrolysis and oxidation.[6][12]

Analytical Characterization

Purity and identity are typically confirmed using Gas Chromatography (GC) and Nuclear Magnetic Resonance (NMR) spectroscopy. It is important to note that pinacol boronate esters can sometimes show instability under GC conditions, potentially leading to lower purity readings compared to ¹H NMR analysis.[14][15] Therefore, NMR is often considered a more reliable method for assessing the purity of the bulk material.

Conclusion

This compound stands out as a highly valuable and versatile reagent in modern organic chemistry.[1] Its superior stability, ease of handling, and efficient reactivity in Suzuki-Miyaura cross-coupling reactions make it an essential tool for constructing complex molecular architectures.[1][16] For researchers in drug discovery and materials science, a thorough understanding of its properties, synthesis, and application protocols is key to leveraging its full synthetic potential.

References

2-Isopropyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane molecular weight

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to 2-Isopropyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

This guide provides an in-depth analysis of this compound, a key reagent in modern synthetic chemistry. Designed for researchers, scientists, and drug development professionals, this document moves beyond simple data presentation to explore the causality behind its application and the self-validating nature of its associated protocols.

Introduction: A Versatile Building Block in Synthesis

This compound, also known by its common synonym Isopropylboronic acid pinacol ester, is a versatile organoboron compound with significant utility in organic synthesis.[1][2] Its structure, featuring a stable pinacolato boronic ester moiety, makes it an invaluable reagent for creating carbon-boron bonds, which are precursors for a vast array of chemical transformations.[1] The stability and ease of handling of this clear, colorless liquid have positioned it as a preferred choice for researchers in pharmaceuticals, agrochemicals, and materials science.[1] The unique steric and electronic properties conferred by the isopropyl group and the dioxaborolane ring allow for highly selective functionalization and efficient performance in cross-coupling reactions under mild conditions.[1]

Physicochemical and Spectroscopic Data

Accurate characterization is the bedrock of reproducible science. The fundamental properties of this compound are summarized below. This data is essential for reaction planning, stoichiometric calculations, and safety assessments.

PropertyValueSource(s)
Molecular Weight 170.06 g/mol [1][3]
Molecular Formula C₉H₁₉BO₂[1][3]
CAS Number 76347-13-2[1][3]
Appearance Clear colorless liquid[1]
Density 0.87 g/mL[1]
Boiling Point 115 °C at 60 mmHg[1]
Refractive Index n20/D 1.41[1]
Purity ≥ 95% (GC)[1]
IUPAC Name 4,4,5,5-tetramethyl-2-propan-2-yl-1,3,2-dioxaborolane[3]

Synthesis Protocol and Mechanistic Insight

The preparation of boronic esters is a critical step for their subsequent use. A common and robust method involves the reaction of a borate with pinacol.

General Synthesis from Triisopropyl Borate

This protocol describes a scalable synthesis that relies on the transesterification reaction between triisopropyl borate and pinacol.

Causality: The choice of heating the reaction mixture to approximately 90 °C is critical. This thermal energy drives the equilibrium towards the formation of the more stable pinacol ester product by facilitating the removal of the isopropanol byproduct. Monitoring the reaction via Gas Chromatography (GC) is a self-validating step, ensuring the reaction proceeds to completion by tracking the consumption of the pinacol starting material to a predetermined threshold (e.g., less than 4.0%).[4][5]

Experimental Protocol:

  • Charging the Reactor: In a suitable four-necked flask equipped for distillation, charge triisopropyl borate (1.388 mol) and pinacol (1.207 mol).[4][5]

  • Reaction: Heat the mixture to approximately 90 °C and maintain this temperature for 12 to 16 hours.[4][5]

  • Monitoring: Periodically take aliquots from the reaction mixture for GC analysis to monitor the disappearance of pinacol. The reaction is considered complete when the pinacol content is below 4.0%.[4][5]

  • Purification: Upon completion, configure the apparatus for vacuum distillation. Collect the fraction boiling between 174-178 °C to yield the target product as a colorless oil.[4][5] Expected yields are typically in the 80-90% range.[5]

Synthesis Workflow Diagram

The following diagram illustrates the key stages of the synthesis and purification process.

G cluster_0 Reaction Stage cluster_1 Purification Stage Reactants Triisopropyl Borate + Pinacol ReactionVessel Heat to 90°C (12-16 hours) Reactants->ReactionVessel Charge Flask Monitoring GC Analysis (Pinacol < 4.0%) ReactionVessel->Monitoring Monitor Progress Monitoring->ReactionVessel Continue Heating Distillation Vacuum Distillation Monitoring->Distillation Reaction Complete Product Collect Fraction (174-178°C) Distillation->Product

Caption: Workflow for the synthesis of Isopropyl Pinacol Borate.

Applications in Cross-Coupling Reactions

Isopropylboronic acid pinacol ester is a cornerstone reagent for Suzuki-Miyaura cross-coupling, a Nobel Prize-winning reaction for forming carbon-carbon bonds. Its stability allows it to be used in a wide range of transformations. The compound is also a precursor for preparing other valuable intermediates used in the synthesis of conjugated copolymers for organic electronics.[5]

Borylation of Aryl Halides: A Foundational Protocol

This protocol details a typical procedure for the palladium-catalyzed borylation of an aryl halide, converting it into an aryl boronic ester, which can then be used in subsequent cross-coupling reactions.

Trustworthiness: This protocol is self-validating. The use of an inert atmosphere (Argon or Nitrogen) is crucial to prevent the degradation of the palladium catalyst and the boronic ester product. The specific choice of a palladium catalyst and ligand (e.g., Pd(dppf)Cl₂) is based on extensive literature precedent for achieving high efficiency and functional group tolerance. The final purification by column chromatography ensures the isolation of a high-purity product, verifiable by NMR spectroscopy.

Experimental Protocol:

  • Setup: To a flame-dried Schlenk flask under an inert atmosphere, add the aryl halide (1.0 mmol), bis(pinacolato)diboron (1.1 mmol), potassium acetate (1.5 mmol), and the palladium catalyst (e.g., Pd(dppf)Cl₂, 0.03 mmol).

  • Solvent Addition: Add anhydrous solvent (e.g., dioxane, 5 mL) via syringe.

  • Reaction: Heat the reaction mixture to 80-100 °C and stir for 4-24 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or GC-MS until the starting aryl halide is consumed.

  • Workup: Cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate.

  • Purification: Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel to yield the pure aryl boronic ester.

Safety, Handling, and Storage

Proper handling is paramount for both safety and experimental success. This compound is a flammable liquid and vapor.[2][3][6]

  • Handling: Wear appropriate personal protective equipment (PPE), including gloves and eye/face protection.[2] Use only in a well-ventilated area and employ non-sparking tools.[2][6] Ground and bond containers and receiving equipment to prevent static discharge.[6]

  • Storage: Store in a tightly closed container in a cool, well-ventilated place.[2][6] The recommended storage is at room temperature.[1]

  • First Aid (IF ON SKIN): Immediately remove all contaminated clothing and rinse the skin with water/shower.[2][6]

Conclusion

With a molecular weight of 170.06 g/mol , this compound is more than just a chemical with a defined mass; it is a highly enabling tool for chemical innovation. Its robust nature, predictable reactivity, and versatility make it a staple in synthetic laboratories aiming to construct complex molecules with precision and efficiency. The protocols and data presented in this guide underscore its importance and provide a framework for its effective and safe utilization.

References

An In-depth Technical Guide to the ¹H NMR Spectrum of 2-Isopropyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2-Isopropyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, commonly referred to as isopropylboronic acid pinacol ester, is a cornerstone reagent in modern organic synthesis.[1] As a stable, easily handled source of the isopropyl nucleophile, it finds extensive application in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance. Given its pivotal role, the unambiguous structural verification of this reagent is paramount for ensuring reaction success and reproducibility. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H NMR, serves as the primary analytical tool for this purpose.

This guide provides an in-depth analysis of the ¹H NMR spectrum of this compound. We will dissect the theoretical underpinnings of the spectrum, detail a robust experimental protocol for its acquisition, and offer a comprehensive interpretation of the resulting data. This document is intended for researchers, chemists, and quality control professionals who rely on precise structural characterization to drive their scientific and developmental endeavors.

Molecular Structure and Proton Environments

To predict and interpret the ¹H NMR spectrum, we must first identify the distinct sets of non-equivalent protons within the molecule. The structure contains two key fragments: the isopropyl group and the pinacolato protecting group.

Caption: Molecular structure with distinct proton environments highlighted.

This analysis reveals three unique proton environments:

  • Pinacolato Methyl Protons (12H, Blue): Twelve equivalent protons from the four methyl groups on the pinacol ring.

  • Isopropyl Methyl Protons (6H, Yellow): Six equivalent protons from the two methyl groups of the isopropyl substituent.

  • Isopropyl Methine Proton (1H, Red): The single proton on the tertiary carbon of the isopropyl group, directly attached to the boron-bearing carbon.

Theoretical Spectral Analysis: Predicting the ¹H NMR Signature

Based on the structure, we can predict the key features of the ¹H NMR spectrum: chemical shift, multiplicity (splitting pattern), and integration.

Chemical Shift (δ)

The chemical shift of a proton is determined by its local electronic environment.

  • Pinacolato Protons (12H): These protons are on methyl groups attached to quaternary carbons, which are in turn bonded to oxygen. This arrangement provides a moderate level of deshielding. They are expected to resonate as a single, intense peak in the aliphatic region, typically around δ 1.26 ppm .[2]

  • Isopropyl Methyl Protons (6H): These protons are standard aliphatic methyl protons. They are expected to appear further upfield, at approximately δ 1.00 ppm .[2]

  • Isopropyl Methine Proton (1H): This proton is on a carbon directly bonded to the boron atom. While it is a tertiary proton, its proximity to the electropositive boron atom influences its chemical environment. It is expected to resonate around δ 1.04-1.13 ppm .[2]

Spin-Spin Coupling and Multiplicity

Spin-spin coupling arises from the interaction of magnetic moments of non-equivalent neighboring protons, leading to signal splitting.

  • Pinacolato Protons: The twelve protons of the pinacolato group are chemically equivalent and have no adjacent, non-equivalent protons. Therefore, their signal will not be split and will appear as a singlet (s) .

  • Isopropyl Methyl Protons: The six protons of the two isopropyl methyl groups are coupled to the single methine proton. Following the n+1 rule, their signal will be split into a doublet (d) (1 proton neighbor + 1 = 2 peaks). The typical three-bond (³J) coupling constant for freely rotating aliphatic systems is in the range of 6-8 Hz.[3][4] Published data shows this value to be approximately 7.2 Hz .[2]

  • Isopropyl Methine Proton: This single proton is coupled to the six equivalent protons of the adjacent methyl groups. According to the n+1 rule, its signal should be split into a septet (6 proton neighbors + 1 = 7 peaks).

The Influence of the Quadrupolar Boron Nucleus

A critical factor influencing this spectrum is the nature of the boron atom. Boron has two naturally occurring NMR-active isotopes, ¹¹B (I = 3/2, 80.1% abundance) and ¹⁰B (I = 3, 19.9% abundance).[5] Both are quadrupolar nuclei, meaning they have a non-spherical distribution of charge.[6]

Nuclei with a spin I > 1/2 possess an electric quadrupole moment, which interacts with local electric field gradients. This interaction provides a very efficient mechanism for nuclear relaxation.[7] For protons attached to or near a quadrupolar nucleus like boron, this rapid relaxation of the boron nucleus can cause a blurring or broadening of the proton's NMR signal.[8][9]

In the case of this compound, the methine proton is most affected due to its proximity to the boron atom. Consequently, the expected septet is often not well-resolved and instead appears as a broad multiplet (m, br) .[2] This line broadening is a characteristic feature and a key identifier for protons on boron-bearing carbons.

Integration

The area under each signal is directly proportional to the number of protons it represents. The expected integration ratio for the pinacolato, isopropyl methyl, and isopropyl methine signals is 12:6:1 .

Experimental Protocol: Acquiring a High-Fidelity Spectrum

Reproducible and high-quality data acquisition is essential. The following protocol outlines a standard procedure for a 400 MHz NMR spectrometer.

Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition (400 MHz) cluster_proc Data Processing weigh 1. Weigh Sample (5-10 mg) dissolve 2. Dissolve in Solvent (0.6 mL CDCl₃) weigh->dissolve transfer 3. Transfer to NMR Tube dissolve->transfer instrument 4. Insert Sample & Lock transfer->instrument tune 5. Tune & Shim instrument->tune acquire 6. Acquire Spectrum (NS=16, D1=2s) tune->acquire ft 7. Fourier Transform acquire->ft phase 8. Phase & Baseline Correction ft->phase reference 9. Reference Spectrum (CDCl₃ at 7.26 ppm) phase->reference integrate 10. Integrate Signals reference->integrate

Caption: Standard workflow for ¹H NMR spectrum acquisition and processing.

Methodology:

  • Sample Preparation:

    • Accurately weigh 5-10 mg of this compound.

    • Place the sample in a clean, dry vial. Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃). Chloroform is an excellent solvent for this compound and provides a convenient reference signal.

    • Ensure the sample is fully dissolved before transferring the solution into a 5 mm NMR tube.

  • Instrument Setup & Acquisition:

    • Insert the sample into the NMR spectrometer.

    • Lock the field on the deuterium signal of the CDCl₃ solvent.

    • Perform automatic or manual tuning and shimming procedures to optimize magnetic field homogeneity.

    • Acquire the ¹H NMR spectrum using standard parameters:

      • Pulse Program: A standard 1D proton experiment (e.g., zg30).

      • Number of Scans (NS): 16 scans are typically sufficient.

      • Relaxation Delay (D1): 2.0 seconds.

      • Acquisition Time (AQ): ~3-4 seconds.

  • Data Processing:

    • Apply Fourier transformation to the acquired Free Induction Decay (FID).

    • Perform phase correction and baseline correction to ensure accurate signal representation.

    • Calibrate the chemical shift axis by referencing the residual CHCl₃ solvent peak to δ 7.26 ppm.

    • Integrate the signals and normalize the values to determine the relative proton ratios.

Data Interpretation: Decoding the Spectrum

A representative ¹H NMR spectrum of this compound in CDCl₃ will display three distinct signals. The data are summarized below.

Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)IntegrationAssignment
1.26Singlet (s)N/A12HPinacolato methyl groups (4 x -CH₃)
1.13 - 1.04Multiplet, broad (m, br)N/A1HIsopropyl methine proton (-CH)
1.00Doublet (d)7.26HIsopropyl methyl groups (2 x -CH₃)
Data sourced from The Royal Society of Chemistry supplementary information.[2]

Analysis of Signals:

  • δ 1.26 (s, 12H): This intense singlet is characteristic of the twelve equivalent protons of the four methyl groups on the pinacolato ring. Its singlet nature confirms the absence of adjacent protons, and its integration value of 12H is definitive.

  • δ 1.00 (d, 6H, J = 7.2 Hz): This doublet corresponds to the six equivalent protons of the two methyl groups in the isopropyl fragment. The splitting into a doublet with a coupling constant of 7.2 Hz confirms their coupling to a single adjacent proton (the methine).

  • δ 1.04-1.13 (m, br, 1H): This broad multiplet, integrating to a single proton, is assigned to the methine proton of the isopropyl group. Its broadness is a direct consequence of scalar relaxation caused by the quadrupolar ¹¹B and ¹⁰B nuclei, as previously discussed.[7] While theoretically a septet, this broadening often obscures the fine splitting pattern.

Conclusion

The ¹H NMR spectrum of this compound provides a clear and information-rich fingerprint for its structural confirmation. The three key signals—an intense singlet for the pinacolato group, a sharp doublet for the isopropyl methyls, and a characteristically broadened multiplet for the isopropyl methine—are all readily identifiable. Understanding the origin of these signals, particularly the line broadening induced by the quadrupolar boron nucleus, is crucial for accurate interpretation. The protocols and analysis presented in this guide serve as a robust framework for researchers and scientists to confidently verify the identity and purity of this vital synthetic reagent, ensuring the integrity of their chemical research and development processes.

References

A Technical Guide to the ¹³C NMR Characterization of Isopropylboronic Acid Pinacol Ester

Author: BenchChem Technical Support Team. Date: December 2025

Prepared by: Gemini, Senior Application Scientist

Abstract: Isopropylboronic acid pinacol ester is a fundamental building block in modern organic synthesis, valued for its role in Suzuki-Miyaura cross-coupling reactions and other transformations. Unambiguous structural characterization is paramount for ensuring reaction success and product purity. This technical guide provides an in-depth exploration of the ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy of isopropylboronic acid pinacol ester. We delve into the underlying principles governing its spectral features, present a validated experimental protocol for data acquisition, and offer a detailed analysis of the resulting spectrum. This document is intended for researchers, chemists, and quality control professionals who rely on precise analytical techniques for the structural verification of organoboron reagents.

Introduction to Isopropylboronic Acid Pinacol Ester and its Analysis

The Synthetic Utility of Alkylboronic Esters

Alkylboronic acid pinacol esters are a cornerstone of contemporary synthetic chemistry. Their stability, ease of handling compared to the corresponding boronic acids, and high reactivity in palladium-catalyzed cross-coupling reactions have established them as indispensable reagents.[1] The isopropyl derivative, in particular, serves as a key synthon for introducing the isopropyl moiety into complex organic molecules, a common structural motif in pharmaceuticals and agrochemicals.

The Imperative of Structural Verification via ¹³C NMR

While ¹H NMR provides valuable information, ¹³C NMR offers a direct and quantitative map of the carbon skeleton of a molecule. For a seemingly simple structure like isopropylboronic acid pinacol ester, ¹³C NMR serves as a definitive fingerprint. It confirms the integrity of the pinacol protecting group, verifies the presence of the isopropyl fragment, and provides crucial evidence of the carbon-boron bond's existence, ensuring the reagent's identity and purity before its use in sensitive downstream applications.

Core Principles: Understanding the ¹³C NMR Spectrum of an Organoborane

Inductive and Steric Effects on Chemical Shift

The chemical shift (δ) of each carbon nucleus in isopropylboronic acid pinacol ester is determined by its local electronic environment.

  • Pinacol Ring Carbons: The quaternary carbons of the pinacol group are bonded to oxygen, a highly electronegative atom. This deshields the carbons, causing their signals to appear significantly downfield, typically in the δ 82-84 ppm region.[2] The attached methyl groups are in a standard sp³ environment and resonate around δ 24-25 ppm.[1]

  • Isopropyl Group Carbons: The carbons of the isopropyl group are attached to the less electronegative boron atom. Their chemical shifts are influenced by a combination of inductive effects and hyperconjugation.

The Quadrupolar Influence of the Boron Nucleus

A critical and often challenging aspect of the ¹³C NMR of organoboranes is the influence of the boron atom on its directly attached carbon. The most abundant boron isotope, ¹¹B, has a nuclear spin (I) of 3/2 and possesses a nuclear electric quadrupole moment. This quadrupolar nucleus relaxes very rapidly, creating a fluctuating electric field gradient that can dramatically shorten the relaxation time of the directly bonded ¹³C nucleus. This phenomenon, known as quadrupolar broadening, causes the signal for the ipso-carbon (the carbon directly attached to boron) to be significantly broadened, often to the point of being indistinguishable from the baseline noise.[3][4] Recognizing the potential absence of this signal is a key expert insight into interpreting the spectrum correctly.

A Validated Protocol for ¹³C NMR Data Acquisition

This protocol is designed to yield a high-quality, interpretable ¹³C NMR spectrum and is self-validating through the expected appearance of characteristic signals.

Experimental Workflow Diagram

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing p1 Weigh 15-25 mg of isopropylboronic acid pinacol ester p2 Transfer to a clean, dry NMR tube p1->p2 p3 Add ~0.7 mL of CDCl3 (with TMS) p2->p3 p4 Cap and vortex until fully dissolved p3->p4 a1 Insert sample into NMR spectrometer (≥400 MHz) p4->a1 a2 Lock and shim on CDCl3 signal a1->a2 a3 Load standard 13C acquisition parameters a2->a3 a4 Execute experiment (e.g., zgpg30) a3->a4 d1 Apply Fourier Transform a4->d1 d2 Phase correct the spectrum d1->d2 d3 Calibrate CCl3 signal to δ 77.16 ppm d2->d3 d4 Integrate peaks and assign chemical shifts d3->d4

Caption: Standard workflow for ¹³C NMR analysis.

Step-by-Step Methodology
  • Sample Preparation:

    • Accurately weigh 15-25 mg of isopropylboronic acid pinacol ester into a standard 5 mm NMR tube.

    • Add approximately 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

    • Securely cap the tube and vortex gently until the solid is completely dissolved.

  • Instrumental Parameters:

    • The following parameters are recommended for a 400 MHz spectrometer and should be adjusted accordingly for other field strengths.[5]

    • Experiment: ¹³C observe with ¹H decoupling (e.g., Bruker pulse program zgpg30).

    • Spectral Width (SW): ~240 ppm (e.g., -20 to 220 ppm).

    • Acquisition Time (AT): ≥ 1.0 second.

    • Relaxation Delay (D1): 2.0 seconds. A longer delay may be necessary to accurately quantify quaternary carbons, but 2.0s is sufficient for identification.

    • Number of Scans (NS): ≥ 1024. A higher number of scans (e.g., 4096) increases the signal-to-noise ratio and improves the chances of observing the broadened C-B signal.

    • Temperature: 298 K.

  • Data Processing:

    • Apply an exponential line broadening factor of 1-2 Hz to improve the signal-to-noise ratio.

    • Perform a Fourier transform.

    • Manually phase the spectrum to achieve a flat, even baseline.

    • Calibrate the spectrum by setting the residual CDCl₃ solvent peak to δ 77.16 ppm.

    • Identify and label the peaks corresponding to the molecule.

Spectral Interpretation and Data Analysis

Molecular Structure and Carbon Environments

The structure of isopropylboronic acid pinacol ester contains four distinct carbon environments.

Caption: Carbon environments in the target molecule.

Expected Chemical Shifts and Assignments

The following table summarizes the expected ¹³C NMR chemical shifts based on experimental data reported in the literature.[1]

Carbon LabelEnvironmentMultiplicity (¹H Decoupled)Expected Chemical Shift (δ, ppm) in CDCl₃Rationale for Assignment
C1 Isopropyl methine (CH-B)Singlet (often very broad)Not typically observedDirectly attached to the quadrupolar ¹¹B nucleus, leading to severe signal broadening.[2][3]
C2 Isopropyl methyl (CH₃)Singlet~18.0Standard sp³ alkyl carbon, shielded relative to the pinacol methyls.
C3 Pinacol quaternary (O-C)Singlet~82.8Deshielded by the adjacent electronegative oxygen atom. This is a hallmark signal for the pinacol boronate group.
C4 Pinacol methyl (CH₃)Singlet~24.7Four equivalent methyl groups in a sterically crowded environment.

Conclusion

The ¹³C NMR spectrum of isopropylboronic acid pinacol ester is a powerful tool for its unequivocal identification. A successful characterization relies on a combination of a robust experimental protocol and a knowledgeable interpretation of the resulting spectrum. The key identifiers are the sharp, intense signals at approximately δ 82.8 ppm and δ 24.7 ppm, which confirm the integrity of the pinacol ester moiety, and the signal at δ 18.0 ppm for the isopropyl methyl groups. Critically, an understanding of the quadrupolar broadening effect of boron is essential to avoid misinterpretation due to the likely absence of the boron-bound methine carbon signal. By following the guidelines presented in this document, researchers can confidently verify the structure and purity of this vital synthetic reagent.

References

2-Isopropyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane synthesis mechanism

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Synthesis of 2-Isopropyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Abstract

This compound, commonly known as isopropylboronic acid pinacol ester or Isopropyl-BPin, is a pivotal organoboron compound in modern synthetic chemistry.[1][2] Its utility as a stable, versatile building block in palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling, has made it indispensable in the synthesis of complex molecules, including active pharmaceutical ingredients.[1] This guide provides a comprehensive exploration of the primary synthesis mechanisms for this reagent, focusing on the underlying chemical principles, field-proven experimental insights, and detailed protocols. We will dissect two major synthetic pathways: the reaction of Grignard reagents with boronic esters and the transition-metal-catalyzed borylation of isopropyl halides. The causality behind reagent selection, reaction conditions, and potential side reactions is examined to provide a self-validating framework for laboratory application.

Strategic Importance in Synthesis

The stability of the pinacolato ligand on the boron atom makes Isopropyl-BPin significantly more robust and easier to handle compared to its corresponding boronic acid. This stability allows for chromatographic purification and tolerance to a wide array of functional groups, which is a critical advantage in multi-step drug development campaigns.[3] The isopropyl moiety itself is a common structural motif in pharmaceuticals, and the ability to install it via C-C bond formation using Isopropyl-BPin is a powerful tool for medicinal chemists.

Synthesis Pathway I: Grignard Reagent Alkylation of Borates

This is arguably the most direct and widely adopted method for synthesizing alkylboronic esters. The core principle involves the nucleophilic attack of a pre-formed or in situ-generated Grignard reagent on an electrophilic boron center.

Mechanistic Deep Dive

The reaction proceeds through a well-understood, two-step sequence involving nucleophilic addition followed by elimination.

  • Formation of the Grignard Reagent : The process begins with the formation of isopropylmagnesium halide from an isopropyl halide (typically bromide or chloride) and magnesium metal in an ethereal solvent like tetrahydrofuran (THF).[4][5] The solvent is critical as it solvates the magnesium ion, stabilizing the Grignard reagent.

  • Nucleophilic Attack on Boron : The highly nucleophilic carbon of the isopropyl Grignard reagent attacks the electrophilic boron atom of a borate ester. Two common boron sources are used:

    • Pinacolborane (H-BPin) : The Grignard reagent adds to the B-H bond. This forms a tetra-coordinate borohydride intermediate.[6]

    • 2-Isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (iPrO-BPin) : The Grignard reagent adds to the boron, displacing the isopropoxy group. This is an efficient route that leverages a readily available starting material.[7][8]

  • Intermediate and Product Formation : In the case of H-BPin, the initially formed trialkoxy alkyl borohydride intermediate rapidly eliminates hydridomagnesium bromide (HMgBr) to yield the final product.[6] When using iPrO-BPin, the reaction proceeds via an addition-elimination mechanism to displace the isopropoxy leaving group.

The choice of boron source is a key experimental decision. While H-BPin is effective, iPrO-BPin can offer a more direct substitution pathway. The reaction is typically conducted at ambient or sub-ambient temperatures and gives excellent yields.[4][5]

Visualization: Grignard Synthesis Mechanism

G1 cluster_0 Step 1: Grignard Formation cluster_1 Step 2: Nucleophilic Attack & Elimination start i-Pr-Br + Mg grignard i-Pr-MgBr (Isopropylmagnesium Bromide) start->grignard THF intermediate [Intermediate Complex] (Tetra-coordinate Borate) grignard->intermediate Nucleophilic Attack boron_source i-PrO-B(pin) (2-Isopropoxy-Bpin) boron_source->intermediate product i-Pr-B(pin) (Final Product) intermediate->product Elimination byproduct i-PrO-MgBr intermediate->byproduct

Caption: Mechanism of Isopropyl-BPin synthesis via the Grignard pathway.

Experimental Protocol: Grignard Synthesis

This protocol is a representative example based on established methodologies.[4][5][6][9]

Materials:

  • Magnesium turnings (1.2 eq)

  • Isopropyl bromide (1.1 eq)

  • 2-Isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (1.0 eq)

  • Anhydrous Tetrahydrofuran (THF)

  • Anhydrous Diethyl Ether

  • Saturated aqueous NH₄Cl solution

  • Brine

  • Anhydrous MgSO₄

Procedure:

  • Apparatus Setup: Assemble an oven-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel under an inert atmosphere (Argon or Nitrogen).

  • Grignard Initiation: Add magnesium turnings to the flask. Add a small portion of anhydrous THF and a crystal of iodine to initiate the reaction.

  • Grignard Formation: Dilute isopropyl bromide in anhydrous THF and add it dropwise via the dropping funnel to the magnesium suspension at a rate that maintains a gentle reflux. After the addition is complete, stir the mixture at room temperature for 1-2 hours until most of the magnesium is consumed.

  • Borylation: Cool the freshly prepared Grignard solution to 0 °C in an ice bath. Add a solution of 2-isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane in anhydrous THF dropwise.

  • Reaction Completion: Allow the reaction mixture to warm to room temperature and stir for 2-3 hours. Monitor the reaction progress by GC-MS or TLC.

  • Workup: Cool the reaction to 0 °C and quench by slow addition of saturated aqueous NH₄Cl solution. Transfer the mixture to a separatory funnel and extract with diethyl ether (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate in vacuo. The crude product is then purified by vacuum distillation to yield the final product as a colorless oil.[10]

Synthesis Pathway II: Palladium-Catalyzed Miyaura Borylation

The Miyaura borylation is a powerful cross-coupling reaction that forms C-B bonds from organic halides and a diboron reagent.[3][11] This method offers excellent functional group tolerance, making it suitable for more complex substrates where a Grignard reagent might be incompatible.[12]

Mechanistic Deep Dive

The reaction is driven by a palladium catalyst that cycles between Pd(0) and Pd(II) oxidation states.

  • Oxidative Addition : The active Pd(0) catalyst oxidatively adds to the isopropyl halide (e.g., isopropyl bromide) to form a Pd(II) complex.

  • Transmetalation : This is the key bond-forming step. A diboron reagent, typically bis(pinacolato)diboron (B₂pin₂), coordinates to the palladium center. A base, critically, activates the palladium complex to facilitate the transfer of a boryl group to the palladium and the halide to the boron atom. The choice of base is paramount; a mild base like potassium acetate (KOAc) is often used.[3][13] Stronger bases can promote a competing Suzuki coupling between the newly formed product and the starting halide, reducing the yield.[12][13]

  • Reductive Elimination : The isopropyl group and the pinacolboryl group are reductively eliminated from the Pd(II) center, forming the desired this compound and regenerating the active Pd(0) catalyst, thus closing the catalytic cycle.[12]

While highly effective for aryl and vinyl halides, the borylation of alkyl halides can be more challenging due to factors like slower oxidative addition and the potential for β-hydride elimination. However, with appropriate ligand selection, this route is viable.

Visualization: Miyaura Borylation Catalytic Cycle

G2 cluster_cycle center Pd(0)L_n A [i-Pr-Pd(II)-Br]L_n center->A i-Pr-Br p1 Oxidative Addition p2 Reductive Elimination p3 Transmetalation B [i-Pr-Pd(II)-B(pin)]L_n A->B B₂(pin)₂ Base (KOAc) B->center C i-Pr-B(pin) (Product) B->C

Caption: Simplified catalytic cycle for the Miyaura borylation reaction.

Comparative Analysis and Data

Synthesis MethodKey ReagentsCatalystTypical YieldKey AdvantagesKey Considerations
Grignard Route i-Pr-X, Mg, i-PrO-BPin or H-BPinNone80-95%High yield, direct, cost-effective.[4][6]Sensitive to moisture; incompatible with acidic functional groups.
Miyaura Borylation i-Pr-X, B₂pin₂, Base (KOAc)Pd complex (e.g., PdCl₂(dppf))60-85%High functional group tolerance, mild conditions.[3][12]Catalyst cost, potential for side reactions (e.g., β-hydride elimination).
Other Catalytic i-Pr-X, Diboron ReagentCu, Fe, Zn, IrVariableAvoids expensive Pd, novel reactivity.[14][15][16]Newer methods, may have narrower substrate scope or require specific ligands.

Conclusion for the Practitioner

The synthesis of this compound is a well-established process critical to modern drug discovery and organic synthesis. The choice between the primary synthetic routes—Grignard-based alkylation and transition-metal-catalyzed borylation—is a strategic one, dictated by the specific needs of the synthetic campaign.

  • For straightforward, large-scale synthesis where functional group compatibility is not a concern, the Grignard pathway offers a high-yield, cost-effective, and robust solution.

  • For syntheses involving complex substrates with sensitive functional groups, the Miyaura borylation provides a milder and more versatile alternative, albeit at a higher reagent and catalyst cost.

A thorough understanding of the underlying mechanisms of both pathways, particularly the role of solvents, bases, and intermediates, empowers the research scientist to troubleshoot, optimize, and rationally select the ideal conditions for producing this invaluable synthetic building block.

References

An In-Depth Technical Guide on the Stability of 2-Isopropyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Foreword: The Role of Boronic Esters in Modern Synthesis

Boronic acids and their corresponding esters have become indispensable tools in the fields of organic synthesis, medicinal chemistry, and materials science. Their utility is most prominently showcased in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction, a powerful method for forging carbon-carbon bonds.[1][2] Among the vast array of available boronic esters, pinacol esters, such as 2-Isopropyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, are frequently employed due to their general stability, ease of handling, and high reactivity in catalytic cycles.[3][4] This guide provides a comprehensive examination of the stability of this compound, offering insights into its degradation pathways, optimal storage and handling conditions, and analytical methods for assessing its purity and integrity.

Understanding the Inherent Stability of Pinacol Boronic Esters

This compound, also known as isopropylboronic acid pinacol ester, is a colorless liquid at room temperature.[3] The stability of this and other pinacol boronic esters is largely attributed to the presence of the sterically hindering tetramethyl-substituted dioxaborolane ring. This structural feature provides a degree of protection to the vacant p-orbital of the sp²-hybridized boron atom, rendering it less susceptible to nucleophilic attack, most notably from water.

However, it is crucial to recognize that this stability is relative. Like all boronic esters, this compound is susceptible to hydrolysis, a process that cleaves the B-O bonds of the dioxaborolane ring to yield isopropylboronic acid and pinacol (2,3-dimethyl-2,3-butanediol).[5][6] The rate of this hydrolysis is influenced by several factors, including the presence of moisture, pH, and temperature.

The Primary Degradation Pathway: Hydrolysis

The principal mechanism of degradation for this compound is hydrolysis. This reaction is reversible, but under typical laboratory conditions, particularly in the presence of excess water, the equilibrium can shift towards the formation of the boronic acid.[7]

The generally accepted mechanism for the hydrolysis of boronic esters involves the nucleophilic attack of a water molecule on the electron-deficient boron atom. This is followed by proton transfer and subsequent cleavage of the B-O bond. The steric bulk of the pinacol group in this compound significantly slows down this process compared to less hindered boronic esters.[8]

Hydrolysis_Pathway reagents 2-Isopropyl-4,4,5,5-tetramethyl- 1,3,2-dioxaborolane + H₂O intermediate Tetrahedral Intermediate reagents->intermediate Nucleophilic Attack products Isopropylboronic Acid + Pinacol intermediate->products Proton Transfer & Ring Opening

Caption: Hydrolysis pathway of this compound.

Best Practices for Storage and Handling

To ensure the long-term stability and purity of this compound, adherence to proper storage and handling protocols is paramount.

Storage Conditions
  • Moisture Exclusion: The primary concern is the exclusion of moisture. The compound should be stored in a tightly sealed container, preferably under an inert atmosphere such as argon or nitrogen.[9]

  • Temperature: While some sources suggest room temperature storage, storing the compound in a cool, dry place is advisable to minimize any potential for thermal degradation or accelerated hydrolysis.[3] For long-term storage, refrigeration is recommended.

  • Container Material: Glass containers with secure, non-reactive caps are ideal. Avoid containers that may be permeable to moisture.

Handling Procedures
  • Inert Atmosphere: When handling the compound, it is best practice to do so under an inert atmosphere, for instance, within a glovebox or using Schlenk line techniques. This minimizes exposure to atmospheric moisture.

  • Dry Solvents and Reagents: When using this compound in reactions, ensure that all solvents and other reagents are anhydrous. The presence of water can lead to in-situ hydrolysis, reducing the effective concentration of the boronic ester and potentially complicating the reaction.

  • Avoid Acidic and Basic Conditions: Strong acidic or basic conditions can catalyze the hydrolysis of boronic esters.[7] Therefore, it is important to consider the pH of the reaction medium.

Analytical Methods for Stability and Purity Assessment

Regularly assessing the purity of this compound is crucial, especially for sensitive applications like drug development where stoichiometry is critical.

Gas Chromatography (GC)

Gas chromatography is a suitable method for determining the purity of this compound, as it is a volatile liquid.[3] A typical GC analysis can separate the parent compound from potential impurities, including the hydrolysis product, pinacol. Isopropylboronic acid itself is generally not volatile enough for standard GC analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹¹B NMR spectroscopy are powerful tools for assessing the integrity of this compound.

  • ¹H NMR: In the ¹H NMR spectrum, the presence of isopropylboronic acid can be inferred by the appearance of new signals corresponding to the isopropyl group in a different chemical environment, as well as the disappearance of the characteristic singlet for the four equivalent methyl groups of the pinacol moiety.

  • ¹¹B NMR: ¹¹B NMR is particularly diagnostic. The boron atom in the dioxaborolane ring will have a characteristic chemical shift. Upon hydrolysis to the boronic acid, a new signal at a different chemical shift will appear, allowing for the quantification of the extent of degradation.

High-Performance Liquid Chromatography (HPLC)

Reversed-phase HPLC can be challenging for the analysis of pinacol boronate esters due to their susceptibility to on-column hydrolysis.[6][10][11] However, specialized methods have been developed to mitigate this issue. These often involve the use of:

  • Aprotic and non-aqueous diluents for sample preparation.[6]

  • Highly basic mobile phases to suppress hydrolysis.[6][10]

  • Columns with low silanol activity to minimize catalytic hydrolysis on the stationary phase.[11][12]

Experimental Protocol: Monitoring Hydrolytic Stability by ¹H NMR Spectroscopy

This protocol provides a straightforward method for qualitatively and semi-quantitatively assessing the hydrolytic stability of this compound.

Objective: To monitor the rate of hydrolysis of this compound in the presence of water using ¹H NMR spectroscopy.

Materials:

  • This compound

  • Deuterated chloroform (CDCl₃)

  • Deuterium oxide (D₂O)

  • NMR tubes

  • Micropipettes

Procedure:

  • Prepare a stock solution of this compound in CDCl₃ (e.g., 10 mg/mL).

  • Transfer 0.5 mL of the stock solution to a clean, dry NMR tube.

  • Acquire a baseline ¹H NMR spectrum (t=0).

  • Add a specific amount of D₂O (e.g., 5 µL) to the NMR tube.

  • Shake the tube vigorously to ensure mixing.

  • Acquire ¹H NMR spectra at regular time intervals (e.g., 1, 2, 4, 8, 24 hours).

  • Analyze the spectra for the appearance of new peaks corresponding to the hydrolysis products (isopropylboronic acid and pinacol) and the decrease in the intensity of the peaks corresponding to the starting material. The integration of the characteristic peaks can be used to estimate the extent of hydrolysis over time.

NMR_Workflow cluster_prep Sample Preparation cluster_analysis NMR Analysis cluster_data Data Interpretation prep1 Prepare Stock Solution in CDCl₃ prep2 Transfer to NMR Tube prep1->prep2 analysis1 Acquire Baseline Spectrum (t=0) prep2->analysis1 analysis2 Add D₂O analysis1->analysis2 analysis3 Acquire Spectra at Time Intervals analysis2->analysis3 data1 Monitor Peak Integrations analysis3->data1 data2 Quantify Hydrolysis data1->data2

Caption: Workflow for monitoring hydrolytic stability via ¹H NMR.

Summary of Stability and Purity Parameters

ParameterRecommendation/ObservationRationale
Moisture Strict exclusion is critical.Primary cause of hydrolysis.
Temperature Store in a cool, dry place.Higher temperatures can accelerate degradation.
pH Avoid strongly acidic or basic conditions.Can catalyze hydrolysis.
Atmosphere Store and handle under an inert atmosphere.Prevents exposure to atmospheric moisture.
Purity Analysis GC, ¹H and ¹¹B NMR, specialized HPLC.To ensure the integrity of the reagent for reliable reaction outcomes.

Conclusion

This compound is a valuable and relatively stable reagent in organic synthesis. Its utility, however, is contingent upon a thorough understanding of its stability profile and adherence to appropriate storage and handling procedures. The primary degradation pathway, hydrolysis, can be effectively mitigated by the stringent exclusion of water. Regular analytical assessment of its purity is a critical component of quality control, ensuring reproducible and reliable results in research, development, and manufacturing. By implementing the guidelines outlined in this technical guide, researchers can maximize the shelf-life and performance of this important synthetic building block.

References

Methodological & Application

Application Notes & Protocols: Palladium-Catalyzed Borylation Using Isopropyl Pinacol Borate

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Strategic Importance of Arylboronates

In the landscape of modern synthetic and medicinal chemistry, organoboron compounds are indispensable building blocks. Their stability, low toxicity, and remarkable versatility make them cornerstone reagents, particularly in the construction of complex molecular architectures. The palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a Nobel Prize-winning transformation, relies heavily on the availability of a diverse array of arylboronic acids and their ester derivatives.

The Miyaura borylation, first reported in 1995, revolutionized the synthesis of these crucial intermediates.[1] This powerful reaction allows for the direct formation of a carbon-boron bond by coupling an aryl or vinyl (pseudo)halide with a diboron reagent, catalyzed by palladium.[2] It offers mild reaction conditions and excellent tolerance for a wide range of functional groups, overcoming the limitations of traditional methods that often require harsh organometallic reagents like Grignard or organolithium compounds.[2][3]

While bis(pinacolato)diboron (B₂pin₂) and pinacolborane (HBpin) are the most common boron sources, this guide focuses on the nuanced application of isopropyl pinacol borate (i-PrOBPin) . Although specific literature on i-PrOBPin is less common, its reactivity can be understood through the well-established principles of the Miyaura borylation. The fundamental mechanism involves the activation of a B-B or B-H bond. In the context of i-PrOBPin, the reaction likely proceeds via an activated diboron species formed in situ or a related pathway, leveraging the same core catalytic cycle that has made this class of reactions so robust.

This document provides a comprehensive overview of the key parameters, mechanistic underpinnings, and practical protocols for researchers employing palladium-catalyzed borylation, with a focus on the principles applicable to reagents like isopropyl pinacol borate.

The Catalytic System: A Symphony of Components

The success of a Miyaura borylation hinges on the careful selection and interplay of several key components. Each element plays a distinct and critical role in driving the catalytic cycle forward efficiently.

  • Palladium Source (Precatalyst): The reaction is catalyzed by a Pd(0) species, which is the active catalyst. However, for practical reasons (air stability), Pd(II) complexes are often used as "precatalysts." These are reduced in situ to Pd(0). Common choices include PdCl₂(dppf), Pd(OAc)₂, and pre-formed Pd(0) complexes like Pd(PPh₃)₄.[2] The use of pre-formed catalysts can sometimes offer superior results and reproducibility.[4]

  • Ligands: The ligand is arguably the most critical component for tuning reactivity. Bulky, electron-rich phosphine ligands are essential for stabilizing the palladium center, promoting the key steps of oxidative addition and reductive elimination, and preventing catalyst decomposition. The choice of ligand directly impacts the reaction's scope, particularly for less reactive substrates like aryl chlorides.

    • Common Ligands: dppf (1,1'-Bis(diphenylphosphino)ferrocene), PPh₃ (Triphenylphosphine), Buchwald-type biaryl phosphines (e.g., XPhos, SPhos).

    • Field Insight: For challenging substrates, such as electron-rich or sterically hindered aryl chlorides, advanced biaryl phosphine ligands like SPhos are often required to achieve high conversion.[5]

  • Boron Source: The choice of boron reagent is fundamental.

    • Bis(pinacolato)diboron (B₂pin₂): The most common reagent. It is a stable solid but not very atom-economical.[1]

    • Pinacolborane (HBpin): More atom-economical and often more reactive than B₂pin₂, but can lead to side reactions like dehalogenation.[6][7]

    • Isopropyl Pinacol Borate (i-PrOBPin): Functions within the broader class of alkoxydiboron reagents. Its activation by a base is crucial for generating a nucleophilic boryl species capable of transmetalation to the palladium center.[8]

  • Base: The base is not merely an additive; it is a critical activator in the catalytic cycle. Its role is to generate a key intermediate, often an (acetato)palladium(II) or (alkoxo)palladium(II) complex, which is more reactive in the transmetalation step than the corresponding halide complex.[7]

    • Critical Choice: The strength and type of base are crucial. A weak base like potassium acetate (KOAc) is often sufficient and is preferred to prevent a subsequent Suzuki-Miyaura coupling between the newly formed arylboronate product and the unreacted starting material.[2][3] Stronger bases can promote this undesired side reaction.

    • Recent Advances: Lipophilic bases, such as potassium 2-ethylhexanoate, have been shown to enable reactions at lower temperatures and with lower catalyst loadings, minimizing an inhibitory effect observed with acetate anions.[9][10]

  • Solvent: Aprotic solvents are typically used to ensure compatibility with the reagents. Common choices include 1,4-dioxane, toluene, DMF, and DMSO. The choice can affect reagent solubility and reaction kinetics.

The Engine of Synthesis: The Catalytic Cycle

The Miyaura borylation proceeds through a well-established catalytic cycle involving Pd(0) and Pd(II) intermediates. Understanding this mechanism is key to troubleshooting and optimizing the reaction.

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// Edges Pd0 -> OxAdd [label=" "]; OxAdd -> PdII_ArX [label=" "]; PdII_ArX -> LigandEx [label=" "]; LigandEx -> PdII_ArOR [label=" "]; PdII_ArOR -> Transmetal [label=" "]; Transmetal -> PdII_ArBpin [label=" "]; PdII_ArBpin -> RedElim [label=" "]; RedElim -> Pd0 [label=" "];

// Input/Output Edges ArX -> OxAdd [style=dashed, arrowhead=none]; Base -> LigandEx [style=dashed, arrowhead=none]; Boron -> Transmetal [style=dashed, arrowhead=none]; RedElim -> Product [style=dashed, arrowhead=none]; }

Figure 1: Simplified catalytic cycle for the Miyaura Borylation.

Breakdown of the Cycle:

  • Oxidative Addition: The active L₂Pd(0) catalyst initiates the cycle by inserting into the carbon-halide (C-X) bond of the aryl halide, forming a square planar Aryl-Pd(II)-Halide complex.[2] This is often the rate-limiting step, especially for less reactive aryl chlorides.

  • Ligand Exchange/Activation: The halide on the Pd(II) complex is exchanged with an anion from the base (e.g., acetate from KOAc). This step is crucial, as the resulting Pd-O bond is significantly more reactive towards the boron reagent than the initial Pd-X bond.[7] This activation facilitates the subsequent transmetalation.

  • Transmetalation: This is the key C-B bond-forming step. The activated boron reagent (e.g., an 'ate' complex formed from the diboron reagent and the base) transfers its boryl group (Bpin) to the palladium center, displacing the acetate or alkoxide group. The high oxophilicity (affinity for oxygen) of boron is a significant driving force for this step.[7]

  • Reductive Elimination: The final step involves the collapse of the L₂Pd(II)(Ar)(Bpin) intermediate. The aryl group and the boryl group couple and are eliminated from the palladium center, forming the desired arylboronate ester product (Ar-Bpin) and regenerating the active L₂Pd(0) catalyst, which can then enter a new cycle.[2]

Application Notes: Practical Guidance and Reaction Scope

Substrate Compatibility

The Miyaura borylation is celebrated for its broad substrate scope and functional group tolerance.

  • Electrophiles (Ar-X): The reactivity trend for the halide leaving group is I > Br > OTf > Cl . While iodides and bromides are highly reactive, modern catalysts with bulky phosphine ligands have made the borylation of more economical and abundant aryl chlorides routine.[5]

  • Functional Group Tolerance: The reaction conditions are mild enough to tolerate a wide array of sensitive functional groups that would be incompatible with organolithium or Grignard chemistry, including esters, ketones, amides, nitriles, and nitro groups.[2]

Catalyst and Base Selection Strategy

The choice of catalyst, ligand, and base is interdependent and should be tailored to the substrate.

Substrate TypeRecommended Pd SourceRecommended LigandRecommended BaseRationale
Aryl Iodides/Bromides PdCl₂(dppf) or Pd(OAc)₂dppf or PPh₃KOAcThese are reactive substrates that couple well with standard, robust catalyst systems. KOAc is mild enough to prevent side reactions.[2]
Aryl Chlorides (Electron-poor) Pd(OAc)₂ or Pd₂(dba)₃XPhos or SPhosKOAc or K₃PO₄Aryl chlorides require more active catalysts with bulky, electron-rich ligands to facilitate the difficult oxidative addition step.
Aryl Chlorides (Electron-rich/Hindered) XPhos-Pd-G2/G3 or Pd(OAc)₂SPhosK-2-ethylhexanoateThese are the most challenging substrates. They require highly active pre-catalysts and advanced ligands. Lipophilic bases can improve performance under milder conditions.[5][9]
Heteroaryl Halides PdCl₂(dppf) or Pd(OAc)₂XPhos or SPhosKOAc or K₃PO₄Heterocycles can sometimes inhibit catalysis by coordinating to the palladium center. Bulky biaryl phosphine ligands are often effective.[5]

Experimental Protocols

This section provides a general, representative protocol for the borylation of an aryl bromide. Note: All operations should be performed under an inert atmosphere (e.g., Argon or Nitrogen) using Schlenk line techniques or in a glovebox. Solvents should be anhydrous.

Protocol: Borylation of 4-Bromoanisole
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// Edges Setup -> Reagents; Reagents -> Solvent; Solvent -> Heating; Heating -> Monitoring; Monitoring -> Workup [label="Upon Completion"]; Workup -> Purify; Purify -> Product; }

Figure 2: Step-by-step workflow for a typical borylation experiment.

Reagents & Equipment:

  • 4-Bromoanisole (1.0 mmol, 187 mg)

  • Bis(pinacolato)diboron (B₂pin₂) (1.1 mmol, 279 mg)

  • Potassium Acetate (KOAc, dried) (1.5 mmol, 147 mg)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (PdCl₂(dppf)) (0.03 mmol, 22 mg)

  • Anhydrous 1,4-Dioxane (5 mL)

  • Schlenk flask, magnetic stirrer, condenser, argon/nitrogen line, heating mantle.

Procedure:

  • Vessel Preparation: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add 4-bromoanisole (187 mg), bis(pinacolato)diboron (279 mg), potassium acetate (147 mg), and PdCl₂(dppf) (22 mg).

  • Inerting: Seal the flask with a septum, and evacuate and backfill with argon three times to ensure an inert atmosphere.

  • Solvent Addition: Add anhydrous 1,4-dioxane (5 mL) via syringe.

  • Reaction: Place the flask in a preheated oil bath at 90 °C and stir vigorously.

  • Monitoring: Monitor the reaction progress by periodically taking aliquots (via syringe) and analyzing by TLC or GC-MS until the starting material is consumed (typically 4-12 hours).

  • Work-up: Once complete, cool the reaction mixture to room temperature. Dilute with ethyl acetate (20 mL) and filter through a pad of Celite® to remove the palladium catalyst and inorganic salts.

  • Extraction: Wash the filtrate with water (2 x 15 mL) and brine (15 mL). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure 2-(4-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane product.

Troubleshooting Guide

Even robust reactions can encounter issues. Below are common problems and evidence-based solutions.

ProblemPotential Cause(s)Recommended Solution(s)
Low or No Conversion 1. Inactive catalyst (decomposed Pd source). 2. Insufficiently anhydrous conditions (wet solvent or base). 3. Reaction temperature is too low.1. Use a fresh bottle of catalyst or a pre-catalyst. 2. Use freshly distilled/dried solvent and dry the base (KOAc) in an oven before use. 3. Increase the temperature in 10 °C increments. If still no reaction, consider a more active ligand (e.g., XPhos).
Formation of Biaryl Homocoupling Product (Ar-Ar) 1. The arylboronate product is undergoing a Suzuki-Miyaura reaction with the starting aryl halide.[3] 2. Presence of water or oxygen, which can facilitate the competing coupling.[11]1. Use a milder base (KOAc is generally safe). Avoid stronger bases like K₃PO₄ or K₂CO₃ unless necessary. 2. Ensure the reaction is rigorously degassed and run under a strictly inert atmosphere. Use anhydrous solvents.[11]
Significant Protodeboronation (Ar-H formation) 1. Presence of protic sources (water, alcohols) in the work-up or during the reaction. 2. Some electron-rich heteroaryl boronates are inherently unstable.1. Ensure all solvents and reagents are anhydrous. 2. If the product is known to be unstable, consider a one-pot borylation/Suzuki-Miyaura coupling to use the intermediate immediately without isolation.[4]
Inconsistent Results 1. Variable quality of reagents (especially the base and solvent). 2. Inefficient reduction of the Pd(II) precatalyst to active Pd(0).1. Standardize reagent sources and ensure they are stored properly (e.g., B₂pin₂ in a desiccator, anhydrous solvents over molecular sieves). 2. Consider using a pre-formed Pd(0) catalyst or a dedicated pre-catalyst (e.g., XPhos-Pd-G2) for more reliable initiation.[4]

Conclusion and Future Outlook

The palladium-catalyzed Miyaura borylation is a cornerstone of modern organic synthesis, providing reliable and functional-group-tolerant access to valuable arylboronate esters. By understanding the distinct roles of the catalyst, ligand, base, and boron source, researchers can effectively harness this transformation for a wide range of substrates. While this guide uses principles derived from common boron reagents, they provide a strong foundation for applying less common sources like isopropyl pinacol borate.

The field continues to evolve, with ongoing research focused on developing more sustainable methods, such as using earth-abundant metal catalysts like iron or nickel, and expanding the scope to include novel C-O or C-S bond activations.[12][13] These advancements promise to make the synthesis of organoboron compounds even more efficient, economical, and environmentally benign.

References

The Strategic Synthesis of Arylboronic Esters: A Guide to Utilizing Isopropyl Pinacol Borate

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Indispensable Role of Arylboronic Esters in Modern Chemistry

Arylboronic esters have emerged as foundational building blocks in contemporary organic synthesis, prized for their remarkable stability, low toxicity, and versatile reactivity.[1][2] Their significance is most profoundly demonstrated in the realm of palladium-catalyzed cross-coupling reactions, particularly the Nobel Prize-winning Suzuki-Miyaura coupling, which has revolutionized the construction of carbon-carbon bonds.[3][4] This capability has positioned arylboronic esters as critical intermediates in the synthesis of complex molecules, with far-reaching implications for drug discovery, materials science, and agrochemicals.[5][6][7] Among the diverse reagents available for introducing the boronic ester moiety, 2-isopropyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, commonly known as isopropyl pinacol borate, offers a unique combination of reactivity and handling convenience.[8][9] This guide provides an in-depth exploration of the synthesis of arylboronic esters using this versatile reagent, offering mechanistic insights and detailed protocols for researchers, scientists, and professionals in drug development.

Mechanistic Underpinnings: The Pathway to C–B Bond Formation

The synthesis of arylboronic esters from aryl halides using isopropyl pinacol borate typically proceeds via a palladium-catalyzed cross-coupling reaction, akin to the well-established Miyaura borylation.[3][10] The catalytic cycle, a symphony of organometallic transformations, is crucial for understanding reaction optimization and troubleshooting.

The Catalytic Cycle: A Step-by-Step Dissection

The reaction is initiated by the oxidative addition of an aryl halide (Ar-X) to a low-valent palladium(0) complex, which is typically generated in situ. This step forms a Pd(II) intermediate. The subsequent and most critical step is transmetalation, where the boron moiety is transferred from the boronic ester reagent to the palladium center, displacing the halide. A base is essential for this step, activating the boronic ester. The resulting diorganopalladium(II) species then undergoes reductive elimination to yield the desired arylboronic ester (Ar-Bpin) and regenerate the catalytically active Pd(0) species, thus closing the catalytic loop.

Miyaura_Borylation_Cycle cluster_reactants Reactants & Products Pd(0)L_n Pd(0)L_n Oxidative_Addition Oxidative Addition Pd(0)L_n->Oxidative_Addition Ar-Pd(II)-X(L_n) Ar-Pd(II)-X(L_n) Oxidative_Addition->Ar-Pd(II)-X(L_n) Transmetalation Transmetalation Ar-Pd(II)-X(L_n)->Transmetalation Ar-Pd(II)-Bpin(L_n) Ar-Pd(II)-Bpin(L_n) Transmetalation->Ar-Pd(II)-Bpin(L_n) Reductive_Elimination Reductive Elimination Ar-Pd(II)-Bpin(L_n)->Reductive_Elimination Reductive_Elimination->Pd(0)L_n Ar-Bpin Ar-Bpin Reductive_Elimination->Ar-Bpin Ar-X Ar-X Ar-X->Oxidative_Addition Boron_Reagent Isopropyl Pinacol Borate + Base Boron_Reagent->Transmetalation

Figure 1: A simplified diagram of the palladium-catalyzed Miyaura borylation cycle.

While the palladium-catalyzed approach from aryl halides is prevalent, the direct C-H borylation of arenes has also gained significant traction, often employing iridium-based catalysts.[11][12][13] These reactions proceed through a different mechanistic manifold, typically involving oxidative addition of the C-H bond to the iridium center. The regioselectivity in such cases is often governed by steric factors, providing a complementary strategy to the halide-directed palladium catalysis.[14]

Experimental Protocols: A Practical Guide

The following protocols are designed to be robust and adaptable, providing a solid foundation for the synthesis of a wide range of arylboronic esters.

Protocol 1: Palladium-Catalyzed Borylation of Aryl Bromides

This protocol is a general procedure for the synthesis of arylboronic esters from aryl bromides using isopropyl pinacol borate.

Materials and Equipment:

  • Aryl bromide

  • This compound (Isopropyl pinacol borate)

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium acetate (KOAc), dried

  • Anhydrous 1,4-dioxane

  • Schlenk flask or oven-dried round-bottom flask with a reflux condenser

  • Inert atmosphere (Nitrogen or Argon)

  • Magnetic stirrer and heating mantle

  • Standard laboratory glassware for workup and purification

Step-by-Step Procedure:

  • Reaction Setup: To an oven-dried Schlenk flask, add the aryl bromide (1.0 mmol), potassium acetate (1.5 mmol), palladium(II) acetate (0.02 mmol, 2 mol%), and triphenylphosphine (0.04 mmol, 4 mol%).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.

  • Reagent Addition: Under a positive pressure of the inert gas, add anhydrous 1,4-dioxane (5 mL) followed by isopropyl pinacol borate (1.2 mmol).

  • Reaction: Heat the reaction mixture to 80 °C and stir for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Workup: After the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the pure arylboronic ester.

Protocol 2: One-Pot Borylation and Suzuki-Miyaura Coupling

A significant advantage of this methodology is the ability to perform a subsequent Suzuki-Miyaura coupling in a one-pot fashion, eliminating the need to isolate the boronic ester intermediate.[10]

Materials and Equipment:

  • All materials from Protocol 1

  • Aryl or heteroaryl halide for coupling

  • Aqueous sodium carbonate (Na₂CO₃) solution (2 M)

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)

Step-by-Step Procedure:

  • Borylation Step: Follow steps 1-4 from Protocol 1.

  • Coupling Partner Addition: After the initial borylation is complete (as determined by TLC or GC-MS), cool the reaction mixture to room temperature. To the same flask, add the second aryl or heteroaryl halide (1.1 mmol), tetrakis(triphenylphosphine)palladium(0) (0.03 mmol, 3 mol%), and the 2 M aqueous sodium carbonate solution (2 mL).

  • Coupling Reaction: Heat the mixture to 80-100 °C and stir for 4-12 hours, monitoring the reaction by TLC or GC-MS.

  • Workup and Purification: Follow steps 5 and 6 from Protocol 1 to isolate and purify the final biaryl product.

Data Presentation: Reaction Scope and Yields

The palladium-catalyzed borylation using isopropyl pinacol borate is compatible with a wide range of functional groups. The following table summarizes representative examples.

EntryAryl BromideProductYield (%)
14-Bromotoluene4,4,5,5-Tetramethyl-2-(p-tolyl)-1,3,2-dioxaborolane92
24-Bromoanisole2-(4-Methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane88
31-Bromo-4-fluorobenzene2-(4-Fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane95
43-Bromopyridine3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine85
5Methyl 4-bromobenzoateMethyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate90

Yields are for isolated, purified products.

Applications in Drug Discovery and Development

The synthetic utility of arylboronic esters is a cornerstone of modern medicinal chemistry.[5] Their ability to participate in C-C bond formation allows for the rapid generation of molecular diversity, which is essential for lead optimization in drug discovery programs.

Applications_in_Drug_Discovery cluster_synthesis Synthesis of Arylboronic Esters cluster_coupling Suzuki-Miyaura Coupling cluster_applications Drug Development Pipeline Aryl_Halide Aryl Halide Arylboronic_Ester Arylboronic Ester Aryl_Halide->Arylboronic_Ester Pd-Catalyzed Borylation Isopropyl_Pinacol_Borate Isopropyl Pinacol Borate Isopropyl_Pinacol_Borate->Arylboronic_Ester Biaryl_Scaffold Biaryl Scaffold Arylboronic_Ester->Biaryl_Scaffold Pd-Catalyzed Coupling Coupling_Partner Coupling Partner (Ar'-X) Coupling_Partner->Biaryl_Scaffold Lead_Compound Lead Compound Biaryl_Scaffold->Lead_Compound SAR_Studies Structure-Activity Relationship (SAR) Studies Lead_Compound->SAR_Studies Drug_Candidate Drug Candidate SAR_Studies->Drug_Candidate

Figure 2: Workflow from arylboronic ester synthesis to drug candidate development.

Several FDA-approved drugs contain biaryl scaffolds that can be synthesized using this methodology. For instance, the proteasome inhibitor Bortezomib, used in the treatment of multiple myeloma, is a boronic acid-containing compound, highlighting the biological compatibility and therapeutic potential of organoboron species.[1]

Safety and Handling of this compound

As with any chemical reagent, proper handling and safety precautions are paramount.

  • Hazards: this compound is a flammable liquid and vapor.[15][16] It can cause skin and eye irritation.

  • Precautions:

    • Handle in a well-ventilated fume hood.[15][17]

    • Keep away from heat, sparks, and open flames.[17]

    • Use explosion-proof electrical equipment.[15]

    • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[17]

    • Ground and bond containers when transferring material to prevent static discharge.[15]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible materials.[15][17]

Conclusion

The synthesis of arylboronic esters using this compound is a powerful and versatile tool in the arsenal of the modern synthetic chemist. Its reliability, functional group tolerance, and amenability to one-pot procedures make it an attractive choice for both academic research and industrial applications. A thorough understanding of the underlying reaction mechanisms and adherence to safe handling practices will enable researchers to fully exploit the potential of this valuable reagent in the quest for novel molecules and therapeutics.

References

Application Notes and Protocols: The Strategic Role of 2-Isopropyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane in Agrochemical Development

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

The relentless pursuit of novel agrochemicals with enhanced efficacy, selectivity, and improved environmental profiles necessitates sophisticated synthetic tools. Among these, organoboron compounds, particularly boronic acid pinacol esters, have emerged as indispensable building blocks. This guide provides an in-depth technical overview of 2-Isopropyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (also known as Isopropylboronic Acid Pinacol Ester), a key reagent in modern agrochemical discovery. We will explore its application in the synthesis of crucial agrochemical intermediates and its pivotal role in late-stage functionalization via transition-metal-catalyzed C-H borylation, providing researchers and development professionals with both foundational knowledge and actionable protocols.

Introduction: The Ascendancy of Boron in Agrochemical Synthesis

Boron-containing compounds have transitioned from academic curiosities to cornerstone reagents in both the pharmaceutical and agrochemical industries.[1][2] The unique properties of the boron atom—specifically its empty p-orbital which allows it to act as a potent Lewis acid—facilitate a diverse range of chemical transformations.[3] Boronic acids and their ester derivatives are celebrated for their stability, low toxicity, and remarkable versatility, most notably as nucleophilic partners in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction.[4][5]

This compound is a versatile and stable liquid reagent that serves two primary functions in synthesis design: as a precursor for generating other boronic esters and as a direct participant in catalytic cycles.[6] Its pinacol ester group confers stability, making it amenable to purification and handling while being sufficiently reactive for subsequent transformations.[7] This guide will focus on two high-impact applications in the agrochemical development pipeline: the synthesis of heteroaryl boronate building blocks and the direct, late-stage C-H functionalization of complex agrochemical scaffolds.

Physicochemical Properties

A clear understanding of the reagent's properties is critical for its effective and safe use in the laboratory.

PropertyValueReference
IUPAC Name 4,4,5,5-tetramethyl-2-propan-2-yl-1,3,2-dioxaborolane[8]
CAS Number 76347-13-2[8][9]
Molecular Formula C₉H₁₉BO₂[8]
Molecular Weight 170.06 g/mol [8]
Appearance Colorless to almost colorless clear liquid[9]
Boiling Point 170.4 °C at 760 mmHg[10]
Density 0.873 g/cm³[10]
Flash Point 56.8 °C[10]

Core Application I: Synthesis of Heteroaryl Boronate Building Blocks

Many modern fungicides, herbicides, and insecticides are built upon nitrogen-containing heterocyclic cores, such as pyrazoles and pyridines.[5][11] The efficient synthesis of these molecules often requires the creation of heteroaryl boronic esters, which can then be coupled with other fragments via Suzuki-Miyaura reactions. This compound is employed in trapping organometallic intermediates generated from these heteroaryl systems.

Mechanistic Rationale: Halogen-Metal Exchange and Borylation

The synthesis of a heteroaryl pinacol boronate from a corresponding iodo-heteroaryl compound is a common strategy. The process involves a halogen-metal exchange, typically using a Grignard reagent like isopropyl magnesium chloride, to generate a highly reactive heteroaryl magnesium species. This intermediate is then quenched with a boron electrophile. While borate esters like trimethyl borate are traditional choices, reagents such as 2-isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane or, in some exchange contexts, the titular isopropyl derivative, offer excellent reactivity for trapping the organometallic species to form the desired boronic ester.[12][13]

The causality behind this choice is twofold: the reactivity of the boronate is tuned for efficient trapping, and the resulting pinacol ester is robust, often allowing for chromatographic purification—a significant advantage over more labile boronic acids.[14]

Diagram 1: General workflow for synthesizing agrochemical scaffolds.
Protocol: Synthesis of 1-Isopropylpyrazole-4-Boronic Acid Pinacol Ester

This protocol is adapted from patent literature describing the synthesis of pyrazole boronic esters, a key intermediate for a range of bioactive molecules.[13]

Materials:

  • 1-Isopropyl-4-iodopyrazole

  • Isopropyl magnesium chloride (2.0 M in THF)

  • 2-Isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Reaction Setup: To a flame-dried, three-necked flask under an inert atmosphere (Argon or Nitrogen), add 1-isopropyl-4-iodopyrazole (1.0 eq). Dissolve in anhydrous THF.

  • Grignard Formation: Cool the solution to -15 °C to -20 °C using a suitable cooling bath.

  • Halogen-Metal Exchange: Add isopropyl magnesium chloride (1.1 eq) dropwise via syringe, maintaining the internal temperature below -15 °C. Stir the resulting mixture for 1 hour at this temperature. Rationale: The low temperature is crucial to prevent side reactions of the sensitive organometallic intermediate.

  • Borylation: Slowly add 2-isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (1.1 eq) to the reaction mixture, ensuring the temperature does not rise above -10 °C.

  • Warm and Quench: Allow the reaction to slowly warm to room temperature and stir for an additional 2-3 hours. Monitor reaction completion by TLC or GC-MS.

  • Workup: Cool the mixture to 0 °C and carefully quench by the slow addition of saturated aqueous NH₄Cl.

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product can be purified by silica gel column chromatography to yield the desired 1-isopropylpyrazole-4-boronic acid pinacol ester.

Core Application II: Late-Stage Functionalization via C-H Borylation

Late-stage functionalization (LSF) is a transformative strategy in agrochemical discovery. It allows for the direct modification of complex, biologically active molecules, enabling rapid exploration of structure-activity relationships (SAR) without resorting to lengthy de novo synthesis.[1][2] Iridium-catalyzed C-H borylation has become a premier LSF method due to its remarkable functional group tolerance and predictable regioselectivity, which is often governed by steric factors.[15][16]

Mechanistic Rationale: The Iridium Catalytic Cycle

The widely accepted mechanism for iridium-catalyzed C-H borylation involves a catalytic cycle between Ir(III) and Ir(V) oxidation states. The active catalyst, typically an iridium complex with a bipyridine-type ligand like dtbpy (4,4'-di-tert-butyl-2,2'-bipyridyl), reacts with the C-H bond of the substrate in an oxidative addition step. This is followed by reductive elimination, which forms the new C-B bond and regenerates the Ir(III) catalyst.

The choice of ligand is critical for catalyst stability and activity. However, studies have shown that for many substrates, a "ligand-free" system using just an iridium precursor like [Ir(cod)OMe]₂ can be surprisingly effective.[2][15] The regioselectivity is typically directed to the most sterically accessible C-H bond. For heteroaromatics like pyridines, borylation usually occurs distal to the nitrogen atom, as coordination of the nitrogen lone pair to the iridium center can inhibit catalysis at adjacent positions.[9]

CH_Borylation cluster_cycle Catalytic Cycle IrIII [Ir(III)]-Active Catalyst IrV [Ir(V)]-Intermediate (H-Ir-Aryl) IrIII->IrV Oxidative Addition (Ar-H) Product_Release Product Release & Catalyst Regeneration IrV->Product_Release Reductive Elimination (C-B bond formation) Product_Release->IrIII Reaction with B₂(pin)₂ ArBpin Borylated Product (Ar-Bpin) Product_Release->ArBpin B2pin2 B₂(pin)₂ B2pin2->Product_Release ArH Agrochemical Scaffold (Ar-H) ArH->IrIII

Diagram 2: Simplified catalytic cycle for Ir-catalyzed C-H borylation.
General Protocol for High-Throughput C-H Borylation Screening

This protocol is based on the high-throughput experimentation (HTE) workflows developed for screening C-H borylation conditions on complex molecules, including agrochemicals.[2][6] It provides a starting point for optimizing the reaction for a specific substrate.

Materials:

  • Agrochemical substrate (e.g., a substituted pyridine or other heterocycle)

  • Bis(pinacolato)diboron (B₂pin₂)

  • Iridium catalyst precursor (e.g., [Ir(cod)OMe]₂)

  • Ligand (e.g., 4,4'-di-tert-butyl-2,2'-bipyridine, dtbpy), if used.

  • Anhydrous solvent (e.g., Cyclohexane, THF, or CPME)

  • Inert atmosphere reaction vials

Screening Conditions:

ConditionCatalyst (mol%)Ligand (mol%)B₂pin₂ (eq)SolventTemp (°C)
C1 (Ligand-Free) [Ir(cod)OMe]₂ (1.5)None3.0Cyclohexane80
C2 (Standard) [Ir(cod)OMe]₂ (1.5)dtbpy (3.0)3.0Cyclohexane80
C3 (Directed) [Ir(cod)(dtbpy)]BArF (3.0)None3.0THF60

General Procedure (for one condition):

  • Preparation: In a glovebox, add the agrochemical substrate (1.0 eq, e.g., 0.1 mmol) to a reaction vial equipped with a stir bar.

  • Reagent Addition: Add bis(pinacolato)diboron (B₂pin₂) (3.0 eq).

  • Catalyst Stock Solution: Prepare a stock solution of the iridium precursor and ligand (if applicable) in the chosen anhydrous solvent.

  • Reaction Initiation: Add the solvent to the vial, followed by the catalyst stock solution. Seal the vial tightly.

  • Reaction: Remove the vial from the glovebox and place it in a pre-heated reaction block at the specified temperature. Stir for 12-24 hours.

  • Analysis: After cooling, an aliquot of the reaction mixture can be taken, diluted, and analyzed by LC-MS or GC-MS to determine conversion and regioselectivity.

  • Scale-up and Isolation: Once optimal conditions are identified, the reaction can be scaled up. Workup typically involves filtering the reaction mixture through a pad of celite/silica, concentrating the filtrate, and purifying the residue by column chromatography or crystallization.

Safety and Handling

This compound is a flammable liquid and vapor.[9]

  • Handling: Always handle in a well-ventilated area, preferably within a fume hood. Keep away from heat, sparks, open flames, and hot surfaces. Use non-sparking tools.

  • Storage: Store in a cool, well-ventilated place. Keep the container tightly closed.[9]

  • Personal Protective Equipment (PPE): Wear protective gloves, safety glasses with side shields or goggles, and a flame-retardant lab coat.

  • Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[9]

Conclusion

This compound and related pinacol borane reagents are powerful and versatile tools in the agrochemical discovery and development process. Their utility in creating stable, purifiable heteroaryl boronate building blocks enables the modular construction of complex active ingredients through robust methods like the Suzuki-Miyaura coupling. Furthermore, the advent of iridium-catalyzed C-H borylation has elevated these reagents to a central role in late-stage functionalization, providing an unprecedented ability to rapidly diversify lead compounds. By understanding the underlying mechanisms and employing robust, optimized protocols, research scientists can fully leverage the power of organoboron chemistry to accelerate the delivery of the next generation of crop protection solutions.

References

Reaction conditions for C-C bond formation with 2-Isopropyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Author: BenchChem Technical Support Team. Date: December 2025

An Application Guide to C(sp³)–C(sp²) Cross-Coupling Reactions Utilizing 2-Isopropyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Introduction: The Strategic Advantage of Isopropyl Pinacol Borate in C-C Bond Formation

In the landscape of modern synthetic organic chemistry, the formation of carbon-carbon bonds remains a cornerstone of molecular construction. Among the myriad of tools available, the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction has emerged as a particularly powerful and versatile methodology.[1][2] This guide focuses on a key reagent within this class: this compound, also known as isopropyl pinacol borate. This secondary alkylboronic ester is an invaluable building block for introducing an isopropyl group—a common motif in pharmaceuticals—onto aromatic and vinylic scaffolds.

Unlike many organometallic reagents, isopropyl pinacol borate offers enhanced stability, lower toxicity, and ease of handling, making it a preferred choice in both academic research and industrial drug development.[3] Its pinacolato group provides steric protection and stability, mitigating the rapid protodeboronation that can plague simpler boronic acids.[4] This document serves as a detailed application note and protocol guide for researchers, scientists, and drug development professionals, providing in-depth insights into the reaction conditions, mechanistic underpinnings, and practical execution of C-C bond formation using this versatile reagent.

The Mechanistic Heart: The Suzuki-Miyaura Catalytic Cycle

The efficacy of isopropyl pinacol borate in C-C bond formation is realized through the Suzuki-Miyaura cross-coupling reaction. The generally accepted mechanism is a catalytic cycle involving a palladium center that oscillates between Pd(0) and Pd(II) oxidation states.[5] Understanding this cycle is paramount to troubleshooting and optimizing reaction conditions.

The cycle consists of three fundamental steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide (or triflate) bond of the electrophilic partner (e.g., an aryl bromide), forming a Pd(II) intermediate.[1]

  • Transmetalation: This is the crucial step where the organic group is transferred from the boron atom to the palladium center. The process requires activation of the boronic ester by a base. The base coordinates to the boron atom, forming a more nucleophilic "ate" complex, which facilitates the transfer of the isopropyl group to the Pd(II) center and displaces the halide.[6][7][8]

  • Reductive Elimination: The two organic fragments on the Pd(II) center—the isopropyl group and the aryl/vinyl group—couple and are expelled from the coordination sphere, forming the final C-C bond and regenerating the active Pd(0) catalyst.[1]

Suzuki_Miyaura_Cycle Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd PdII_Aryl R¹-Pd(II)L₂-X (Aryl-Pd Complex) OxAdd->PdII_Aryl Transmetal Transmetalation PdII_Aryl->Transmetal PdII_Alkyl R¹-Pd(II)L₂-R² (Di-organic Complex) Transmetal->PdII_Alkyl RedElim Reductive Elimination PdII_Alkyl->RedElim RedElim->Pd0 Catalyst Regeneration Product R¹-R² (Coupled Product) RedElim->Product ArylHalide R¹-X (Aryl Halide) ArylHalide->OxAdd Boronate R²-B(pin) (Isopropyl Boronate) AteComplex [R²-B(pin)(OH)]⁻ (Boronate 'ate' Complex) Boronate->AteComplex Base Base (e.g., OH⁻) Base->AteComplex AteComplex->Transmetal

Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Optimizing Reaction Conditions: A Scientist's Guide to Key Parameters

Achieving high yields and selectivity in C(sp³)–C(sp²) couplings requires careful consideration of several interconnected parameters. The choice of catalyst, ligand, base, and solvent must be tailored to the specific substrates involved.

The Palladium Catalyst and Ligand System

The combination of the palladium source and the phosphine ligand is the engine of the reaction. While simple sources like Pd(OAc)₂ or Pd₂(dba)₃ are common, the ligand is what truly dictates the catalyst's activity, stability, and substrate scope.[1] For coupling secondary alkyl boronates like isopropyl pinacol borate, which can be sterically demanding, bulky and electron-rich phosphine ligands are essential.

  • Expertise & Experience: Ligands such as SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) and XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) are field-proven choices.[9][10][11] Their steric bulk promotes the reductive elimination step, while their electron-donating nature facilitates the initial oxidative addition, particularly with less reactive aryl chlorides.[1] Using pre-formed catalyst-ligand complexes, known as pre-catalysts (e.g., SPhos-Pd-G3), can improve reproducibility and reaction initiation.[12]

The Role of the Base

The base is not a mere spectator; it is a stoichiometric reagent critical for the transmetalation step.[2][6] Its primary role is to activate the boronic ester by forming the tetracoordinate boronate "ate" complex, which is significantly more nucleophilic than the neutral ester.[8]

  • Trustworthiness: The choice of base is a balancing act. Strong bases like NaOH or KOH can be highly effective but may not be compatible with base-sensitive functional groups on the substrates.[13] Weaker inorganic bases like K₂CO₃, Cs₂CO₃, or K₃PO₄ are often preferred as they offer a good compromise between reactivity and functional group tolerance.[9][12] The selection should be validated for each new substrate class.

Solvent System Selection

The solvent must solubilize the reactants and facilitate the interaction between the organic and aqueous phases (if a biphasic system is used).

  • Causality: A mixture of an organic solvent and water is common.[13] Toluene, dioxane, or DMF are frequently used organic solvents.[9][13] Water plays a role in dissolving the inorganic base and can participate in the formation of the key μ-hydroxo-bridged palladium intermediate that facilitates transmetalation.[5][7] However, anhydrous conditions can also be successful, especially with bases like KF that can activate the boronate without hydrolysis.[6]

Comparative Table of Reaction Conditions

The following table summarizes representative conditions for the Suzuki-Miyaura coupling of isopropyl pinacol borate with various aryl halides, demonstrating the interplay of the parameters discussed.

Electrophile (R¹-X)Catalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp (°C)Time (h)Yield (%)Reference
4-BromotoluenePd(OAc)₂ (5)SPhos (10)K₂CO₃ (1.2)DMF9012~85[9]
1-Bromo-4-nitrobenzenePd₂(dba)₃ (2)XPhos (4)K₃PO₄ (3)Dioxane/H₂O1001692N/A*
2-ChloropyridineSPhos-Pd-G3 (3)-Cs₂CO₃ (2)Toluene/H₂O802478[12]
1-Bromo-2-mesitylenePd(PPh₃)₄ (1.5)-Cs₂CO₃ (4)Dioxane/H₂O902469[13][14]

*Note: Conditions for 1-Bromo-4-nitrobenzene are illustrative, based on standard protocols for electron-deficient aryl bromides.

Experimental Protocols: A Step-by-Step Guide

This section provides a detailed, generalized protocol for a small-scale Suzuki-Miyaura coupling reaction.

Workflow Overview

Reaction_Workflow start Start reagents 1. Assemble Reagents (Aryl Halide, Boronate, Base, Catalyst, Ligand, Solvent) start->reagents setup 2. Reaction Setup (Flask, Stir Bar, Septum) reagents->setup degas 3. Degas Mixture (Argon sparging or Freeze-Pump-Thaw) setup->degas heat 4. Heat to Temperature (Oil Bath) degas->heat monitor 5. Monitor Reaction (TLC, GC-MS) heat->monitor workup 6. Aqueous Work-up (Quench, Extract, Dry) monitor->workup Upon Completion purify 7. Purification (Column Chromatography) workup->purify analyze 8. Characterization (NMR, MS) purify->analyze end End Product analyze->end

Caption: General experimental workflow for Suzuki-Miyaura cross-coupling.

Detailed Protocol: Synthesis of 4-Isopropyltoluene

Materials:

  • 4-Bromotoluene (1.0 mmol, 171 mg)

  • This compound (1.2 mmol, 222 mg)

  • Palladium(II) Acetate [Pd(OAc)₂] (0.03 mmol, 6.7 mg)

  • SPhos (0.06 mmol, 24.6 mg)

  • Potassium Carbonate (K₂CO₃) (2.0 mmol, 276 mg)

  • 1,4-Dioxane (4 mL)

  • Deionized Water (1 mL)

Procedure:

  • Vessel Preparation: To a 25 mL oven-dried Schlenk flask equipped with a magnetic stir bar, add 4-bromotoluene, this compound, Pd(OAc)₂, SPhos, and K₂CO₃.

  • Atmosphere Inerting: Seal the flask with a rubber septum. Evacuate the flask and backfill with argon gas. Repeat this cycle three times to ensure an inert atmosphere.

  • Solvent Addition: Add the degassed 1,4-dioxane (4 mL) and deionized water (1 mL) via syringe.

    • Causality: Degassing the solvents is critical to remove dissolved oxygen, which can oxidize and deactivate the Pd(0) catalyst.

  • Reaction Execution: Place the flask in a preheated oil bath at 90 °C and stir vigorously.

  • Monitoring: Monitor the reaction progress by taking small aliquots and analyzing them by GC-MS or TLC (e.g., using a 95:5 hexanes:ethyl acetate mobile phase) until the starting aryl bromide is consumed (typically 12-18 hours).

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).

    • Transfer the mixture to a separatory funnel, shake, and separate the layers.

    • Extract the aqueous layer with ethyl acetate (2 x 15 mL).

    • Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate (Na₂SO₄).

  • Purification:

    • Filter off the drying agent and concentrate the filtrate under reduced pressure.

    • Purify the crude residue by flash column chromatography on silica gel, eluting with hexanes to afford the pure product, 4-isopropyltoluene.

  • Characterization: Confirm the identity and purity of the product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Conclusion and Future Outlook

This compound is a robust and highly effective reagent for the introduction of isopropyl groups in C-C bond formation. Its stability and reactivity, when paired with modern palladium catalyst systems, enable the synthesis of a wide array of complex molecules. A thorough understanding of the reaction mechanism and the role of each component—catalyst, ligand, base, and solvent—empowers chemists to optimize conditions for their specific targets, pushing the boundaries of molecular design in pharmaceutical and materials science.[3]

References

Application Notes & Protocols: 2-Isopropyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane in Material Science

Author: BenchChem Technical Support Team. Date: December 2025

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Intended Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a comprehensive technical guide on the applications of 2-isopropyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, also known as isopropyl pinacol borate, in the field of material science. It delves into the fundamental principles, detailed experimental protocols, and key considerations for leveraging this versatile reagent in the synthesis of advanced materials, including organic electronic materials and porous polymers.

Introduction: The Strategic Importance of Isopropyl Pinacol Borate

This compound is a pivotal organoboron compound that has garnered significant attention in organic synthesis and material science.[1] Its structure, featuring a stable pinacol borate ester and an isopropoxy group, renders it an effective and selective reagent for introducing boronic ester functionalities into organic molecules. This process, known as borylation, is a cornerstone for constructing complex molecular architectures.

The stability and ease of handling of isopropyl pinacol borate make it a preferred choice over more reactive and less selective boronating agents.[1] Its utility is most prominently showcased in the Miyaura borylation reaction, a palladium-catalyzed process for synthesizing aryl and vinyl boronic esters from their corresponding halides or triflates.[2][3] These resulting boronic esters are indispensable intermediates for subsequent cross-coupling reactions, most notably the Suzuki-Miyaura coupling, which is a powerful tool for forming carbon-carbon bonds.[4]

In material science, the ability to precisely construct complex organic molecules is paramount. Isopropyl pinacol borate serves as a gateway to a vast array of functional materials by enabling the synthesis of tailored molecular building blocks. These building blocks can then be polymerized or assembled into materials with specific electronic, optical, or structural properties.[1][5]

Core Applications in Material Science

The versatility of this compound has led to its application in several cutting-edge areas of material science.

Organic Electronic Materials

The development of organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs) relies on the synthesis of sophisticated organic semiconductor materials.[5][6] Isopropyl pinacol borate is instrumental in creating the complex conjugated copolymers that form the active layers in these devices.[7]

The process typically involves the borylation of an aromatic halide to create a boronic ester. This boronic ester then acts as a monomer in a subsequent Suzuki-Miyaura cross-coupling polymerization with another aromatic halide. This modular approach allows for the fine-tuning of the electronic and photophysical properties of the resulting polymer by carefully selecting the monomer units.[8] For instance, the incorporation of specific aromatic moieties can alter the material's energy levels (HOMO/LUMO), influencing charge injection, transport, and light emission characteristics.[9][10]

Workflow for Organic Semiconductor Synthesis:

Caption: General workflow for synthesizing conjugated polymers for organic electronics.

Porous Organic Polymers and Frameworks

Porous organic polymers (POPs) and covalent organic frameworks (COFs) are materials characterized by high surface areas, tunable pore sizes, and robust structures.[11] These properties make them promising candidates for applications in gas storage, separation, and catalysis.

Boronate esters, formed from reagents like isopropyl pinacol borate, can serve as dynamic covalent linkages in the construction of COFs.[12] The reversible nature of the boronate ester bond allows for error correction during the self-assembly process, leading to highly crystalline and ordered porous structures.[12] The synthesis involves the condensation of multifunctional boronic acids (or their esters) with polyol linkers.[13]

Experimental Protocols

The following protocols are provided as a general guide. Optimization of reaction conditions may be necessary for specific substrates.

Protocol 1: Miyaura Borylation of an Aryl Halide

This protocol describes a general procedure for the palladium-catalyzed borylation of an aryl halide using this compound.

Materials:

  • Aryl halide (1.0 mmol)

  • This compound (1.2 mmol)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.03 mmol)

  • Potassium acetate (KOAc) (1.5 mmol)

  • Anhydrous 1,4-dioxane (5 mL)

  • Nitrogen or Argon atmosphere

Procedure:

  • To a flame-dried Schlenk flask, add the aryl halide, potassium acetate, and Pd(dppf)Cl₂.

  • Evacuate and backfill the flask with nitrogen or argon three times.

  • Add anhydrous 1,4-dioxane via syringe.

  • Add this compound via syringe.

  • Heat the reaction mixture to 80-100 °C and stir for 2-16 hours.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Causality Behind Experimental Choices:

  • Inert Atmosphere: The palladium catalyst is sensitive to oxygen, which can lead to its deactivation. An inert atmosphere is crucial to maintain catalytic activity.

  • Anhydrous Solvent: Water can hydrolyze the boronic ester product and interfere with the catalytic cycle.

  • Base: The base, typically a weak base like potassium acetate, is essential for the transmetalation step in the catalytic cycle.[2][3] Stronger bases can promote a competing Suzuki coupling reaction.[14]

  • Catalyst: Pd(dppf)Cl₂ is a common and effective catalyst for Miyaura borylation reactions due to its thermal stability and efficiency.

Protocol 2: One-Pot Borylation/Suzuki-Miyaura Cross-Coupling

This protocol outlines a one-pot procedure that avoids the isolation of the intermediate boronic ester, streamlining the synthesis of biaryl compounds.[14][15]

Materials:

  • Aryl halide 1 (1.0 mmol)

  • This compound (1.1 mmol)

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.05 mmol)

  • Potassium acetate (KOAc) (1.5 mmol)

  • Aryl halide 2 (1.0 mmol)

  • 2M Aqueous sodium carbonate (Na₂CO₃) solution (2.0 mL)

  • Anhydrous 1,4-dioxane (5 mL)

  • Nitrogen or Argon atmosphere

Procedure: Step A: Borylation

  • In a flame-dried Schlenk flask, combine aryl halide 1, potassium acetate, and Pd(PPh₃)₄.

  • Evacuate and backfill the flask with nitrogen or argon.

  • Add anhydrous 1,4-dioxane and this compound.

  • Heat the mixture to 80-100 °C for 2-4 hours, or until the borylation is complete (monitored by TLC or GC-MS).

  • Cool the reaction mixture to room temperature.

Step B: Suzuki-Miyaura Coupling 6. To the reaction mixture from Step A, add aryl halide 2 and the aqueous sodium carbonate solution. 7. Heat the reaction mixture to 80-100 °C and stir for 4-12 hours. 8. Monitor the progress of the Suzuki coupling by TLC or GC-MS. 9. Upon completion, cool the reaction to room temperature. 10. Work up the reaction as described in Protocol 1 (steps 8-10). 11. Purify the final biaryl product by column chromatography or recrystallization.

Self-Validating System:

  • The progress of each step should be independently monitored to ensure complete conversion before proceeding. For instance, a small aliquot can be taken after the borylation step, quenched, and analyzed to confirm the formation of the boronic ester.

  • The choice of a stronger base (Na₂CO₃) in the Suzuki coupling step is crucial to facilitate the transmetalation of the boronic ester to the palladium center.[14]

Data Presentation

Table 1: Typical Reaction Conditions for Miyaura Borylation

ParameterConditionRationale
Catalyst Pd(dppf)Cl₂, Pd(OAc)₂/ligandProvides a stable and active Pd(0) species.
Ligand XPhos, SPhos, PPh₃Steric and electronic properties influence catalytic activity.
Base KOAc, K₃PO₄, Cs₂CO₃Facilitates the transmetalation step.[3]
Solvent Dioxane, Toluene, DMFMust be anhydrous and compatible with the reaction temperature.
Temperature 80 - 120 °CSufficient to drive the reaction without decomposition.

Visualization of Key Mechanisms

Miyaura Borylation Catalytic Cycle:

Miyaura_Borylation_Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition (Ar-X) Ar-Pd(II)-OR'(L2) Ar-Pd(II)-OR'(L2) Ar-Pd(II)-X(L2)->Ar-Pd(II)-OR'(L2) Ligand Exchange (Base) Ar-Pd(II)-OR'(L2)->Pd(0)L2 Reductive Elimination Ar-B(pin) Ar-B(pin) Ar-X Ar-X Base (e.g., KOAc) Base (e.g., KOAc) ROH ROH B(pin)OR' B(pin)OR'

Caption: Simplified catalytic cycle for the Miyaura borylation reaction.

Conclusion

This compound is a cornerstone reagent in modern material science, enabling the synthesis of a wide range of functional organic materials. Its stability, selectivity, and compatibility with robust catalytic methods like the Miyaura borylation make it an invaluable tool for researchers. The protocols and principles outlined in this guide provide a solid foundation for the application of this versatile reagent in the development of next-generation materials for electronics, energy, and beyond.

References

Application Notes & Protocols: A Guide to Direct Borocyclopropanation Reactions and Reagents

Author: BenchChem Technical Support Team. Date: December 2025

Prepared for: Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of Cyclopropylboronates in Modern Chemistry

The cyclopropane ring is a highly sought-after structural motif in organic and medicinal chemistry. Its inherent ring strain and unique three-dimensional geometry, which provides well-defined vectors for substituents, make it a "privileged scaffold" in the design of biologically active compounds.[1] When this valuable core is functionalized with a boronic ester, the resulting cyclopropylboronate becomes a uniquely powerful and versatile building block. The carbon-boron bond is a gateway to a vast array of chemical transformations, including the Nobel Prize-winning Suzuki-Miyaura cross-coupling, oxidation to alcohols, amination, and halogenation. This dual-functionality—a rigid 3D scaffold combined with a synthetically versatile handle—makes cyclopropylboronates invaluable intermediates in the synthesis of complex molecules.

Historically, the synthesis of these structures was often multi-stepped and cumbersome. The advent of direct borocyclopropanation , the direct addition of a one-carbon unit bearing a boron group across an alkene, represents a significant leap in synthetic efficiency. This guide provides an in-depth overview of the primary mechanisms, key reagents, and practical protocols for performing these transformative reactions, with a focus on their application in drug discovery and development.

Mechanistic Overview: Primary Pathways to Borocyclopropanes

Direct borocyclopropanation reactions predominantly proceed through two distinct mechanistic paradigms: radical-based pathways and carbenoid-mediated pathways. The choice of reagent and reaction conditions dictates which pathway is operative, influencing the reaction's scope, stereoselectivity, and functional group tolerance.

Mechanistic_Pathways cluster_start Starting Materials cluster_pathways Reaction Pathways Alkene Alkene Product Cyclopropylboronate Product Alkene->Product Radical Addition & 3-exo-tet Cyclization Alkene->Product Concerted or Stepwise Addition Reagent Boron-Containing Reagent Radical Radical Intermediate Reagent->Radical Photocatalysis (Visible Light) or Metal (e.g., Fe) Carbenoid Carbenoid/ Carbenoid-like Species Reagent->Carbenoid Metal Activation (e.g., Zn) Radical->Product Radical Addition & 3-exo-tet Cyclization Carbenoid->Product Concerted or Stepwise Addition Photoredox_Cycle PC Photosensitizer (PC) PC_star Excited State (PC*) PC->PC_star Visible Light (hν) Reagent I-CH(Bpin)₂ Radical •CH(Bpin)₂ PC_star->Radical e⁻ transfer PC_oxidized Oxidized PC (PC+) PC_star->PC_oxidized SET Reagent->Radical Product Cyclopropylboronate Radical->Product PC_oxidized->PC Reductive Quenching Base_oxidized Base•+ PC_oxidized->Base_oxidized Base Base (e.g., i-Pr₂NEt) Base->PC e⁻ transfer (Regeneration) Alkene Alkene Alkene->Product Workflow_Photocatalysis A 1. Reagent Prep Add Alkene, CHI(Bpin)₂, Catalyst, and Base to a dry vial. B 2. Degassing Seal vial and sparge with N₂ or Ar for 15 min. A->B C 3. Irradiation Place vial near a blue LED light source with stirring. B->C D 4. Reaction Monitoring Monitor by TLC or GC-MS until alkene is consumed. C->D E 5. Workup Quench reaction, extract with organic solvent, dry, and concentrate. D->E F 6. Purification Purify by column chromatography on silica gel. E->F Post_Functionalization Start Cyclopropylboronate (R-CP-Bpin) Aryl Aryl-Substituted Cyclopropane Start->Aryl Suzuki-Miyaura Coupling (Ar-X, Pd cat.) Alcohol Cyclopropanol Start->Alcohol Oxidation (NaBO₃ or Oxone®) Amine Cyclopropylamine Start->Amine Amination Halide Cyclopropyl Halide Start->Halide Halogenation (NCS, NBS, NIS) Trifluoroborate Cyclopropyl-BF₃K Start->Trifluoroborate Conversion to Trifluoroborate Salt (KHF₂)

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Suzuki-Miyaura Coupling with Isopropyl Pinacol Borate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions. This guide is specifically tailored for researchers, chemists, and process development professionals who are working with isopropyl pinacol borate and its derivatives. Isopropyl pinacol borate is a valuable C(sp³)-hybridized building block, but its successful application in cross-coupling can be challenging due to factors like slower transmetalation and potential side reactions.

This document provides in-depth, experience-driven answers to common issues, detailed troubleshooting guides, and optimized protocols to help you achieve high yields and reproducible results in your experiments.

Frequently Asked Questions (FAQs)

Q1: My Suzuki coupling with isopropyl pinacol borate is resulting in low to no yield. What are the most common initial checks I should perform?

A1: When a Suzuki coupling reaction with an alkylboronic ester like isopropyl pinacol borate fails, the issue often lies with one of three critical areas: catalyst activity, reaction atmosphere, or reagent integrity.

  • Catalyst Inactivity: The active catalyst is the Pd(0) species. If you are using a Pd(II) precatalyst (e.g., Pd(OAc)₂, PdCl₂(dppf)), it must be efficiently reduced in situ to enter the catalytic cycle.[1][2] Inefficient reduction can halt the reaction before it begins. Consider using a fresh, high-quality precatalyst or an air-stable, pre-formed Pd(0) catalyst system (e.g., XPhos Pd G3).[2]

  • Oxygen Contamination: Palladium(0) catalysts are highly sensitive to oxygen, which can oxidize them to an inactive state and promote unwanted side reactions like the homocoupling of the boronic ester.[2] It is crucial to ensure all solvents are thoroughly degassed and the reaction is maintained under a strictly inert atmosphere (Argon or Nitrogen) from start to finish.[2][3]

  • Reagent Quality and Stability: Verify the purity of your isopropyl pinacol borate and the aryl halide. Boronic esters, while more stable than their corresponding acids, can still degrade over time.[4] Ensure your base is finely powdered and dry, as clumps can lead to poor reproducibility.

Q2: I'm observing a significant amount of a byproduct that corresponds to the simple arene (from my aryl halide). What is this, and how can I prevent it?

A2: This side product results from the dehalogenation of your aryl halide starting material, where the halogen is replaced by a hydrogen atom.[5][6] This typically occurs after oxidative addition, where the Ar-Pd(II)-X complex reacts with a hydride source instead of the boronic ester. Potential hydride sources include trace water, amine bases, or alcohol solvents.[6]

To minimize dehalogenation:

  • Optimize the Base: Avoid strong alkoxide bases if possible. Weaker inorganic bases like K₃PO₄ or Cs₂CO₃ are often better choices.[3][5]

  • Switch Solvents: Use anhydrous, aprotic solvents like dioxane, toluene, or THF.[3][5]

  • Select a Bulky Ligand: Employing bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands can promote the desired reductive elimination over dehalogenation.[5]

Q3: My boronic ester seems to be decomposing. I'm seeing isobutane or isobutene formation. What is causing this?

A3: This is a classic case of protodeboronation , a common side reaction where the C-B bond is cleaved and replaced with a C-H bond.[7][8] For alkylboronic esters, this can be followed by further decomposition. Protodeboronation is highly dependent on pH, temperature, and the presence of water.[7][9] Base-catalyzed protodeboronation is a frequent issue in Suzuki couplings.[10][11]

To suppress protodeboronation:

  • Use Anhydrous Conditions: Minimizing water is the first line of defense. Use dry solvents and reagents.[3]

  • Choose a Milder Base: Strong bases can accelerate the hydrolysis and subsequent protodeboronation of the boronic ester.[8] Bases like K₃PO₄, K₂CO₃, or even KF are often successful.

  • Control the Stoichiometry: Using a slight excess of the isopropyl pinacol borate (1.2–1.5 equivalents) can help compensate for minor decomposition and drive the reaction to completion.[3]

  • Accelerate the Cross-Coupling: The goal is to make the desired C-C bond formation kinetically favored over the decomposition pathway. Using a highly active catalyst system with bulky, electron-rich ligands can accelerate the transmetalation and reductive elimination steps, effectively outcompeting protodeboronation.[8]

Troubleshooting Guide: Diagnosing and Solving Reaction Failures

This section provides a logical workflow for addressing common problems encountered when using isopropyl pinacol borate.

Issue 1: Low to No Product Yield (<10% Conversion)
Potential Cause Scientific Rationale Recommended Solution
Inactive Catalyst The Pd(0) species is required for oxidative addition. If not formed or if it decomposes, the catalytic cycle never starts.[2]Use a fresh bottle of Pd precatalyst. Consider switching to a more robust, air-stable precatalyst such as a Buchwald palladacycle (e.g., XPhos Pd G3).[2][10]
Oxygen in the System O₂ oxidizes Pd(0) to inactive Pd(II) and can promote homocoupling of the boronic ester.[2]Degas the solvent thoroughly (3x freeze-pump-thaw cycles or sparging with argon for 30+ minutes). Ensure the reaction is set up and runs under a positive pressure of inert gas (Ar or N₂).[3]
Poor Reagent Solubility If any key reagent (aryl halide, boronic ester, base) is not sufficiently soluble, the reaction will be slow or may not occur at all.Screen different solvents. A mixture like Dioxane/H₂O or THF/H₂O can improve the solubility of inorganic bases.[12][13] Ensure vigorous stirring to maximize mixing, especially in biphasic systems.[14]
Incorrect Base The base is crucial for activating the boronic ester for transmetalation.[15] An inappropriate base (too weak, too sterically hindered, or insoluble) will stall this key step.For alkylboronates, stronger bases are often needed. K₃PO₄ and Cs₂CO₃ are excellent starting points.[3] Ensure the base is finely powdered for maximum surface area.
Issue 2: Reaction Stalls at Intermediate Conversion (e.g., 40-60%)
Potential Cause Scientific Rationale Recommended Solution
Catalyst Decomposition The catalyst may be initially active but degrades over the course of the reaction, often due to high temperatures or reaction with impurities.Lower the reaction temperature. Screen different ligands that offer greater thermal stability to the Pd center.[6]
Protodeboronation The boronic ester is being consumed by this side reaction over time, depleting the nucleophile before the aryl halide is fully consumed.[7][8]Increase the initial loading of the isopropyl pinacol borate to 1.5 equivalents. Use anhydrous solvents and a milder base (e.g., K₂CO₃) to slow the decomposition rate.[3][8]
Product Inhibition In some cases, the biaryl product or byproducts can coordinate to the palladium center, inhibiting catalyst turnover.This is less common but can be diagnosed by re-subjecting an isolated, stalled reaction mixture to fresh catalyst. If the reaction proceeds, inhibition is likely. A different ligand may be required.

Key Parameter Optimization & Protocols

Catalyst and Ligand Selection

The choice of ligand is critical for C(sp³)-C(sp²) couplings. The ligand must stabilize the Pd(0) center and facilitate both the oxidative addition and the rate-limiting reductive elimination steps. For sterically demanding couplings or those involving less reactive partners (e.g., aryl chlorides), bulky, electron-rich ligands are paramount.[3][14]

Ligand ClassExamplesKey Characteristics & Best Use Cases
Bulky Biarylphosphines SPhos, XPhos, RuPhosWorkhorse ligands. Promote fast reductive elimination, crucial for preventing β-hydride elimination with alkyl substrates. Excellent for sterically hindered partners and aryl chlorides.[3][10]
N-Heterocyclic Carbenes (NHCs) IPr, SIMesStrong σ-donors that form highly stable and active Pd complexes. Offer high thermal stability. Useful for challenging couplings.[16]
Dicyclohexylphosphines PCy₃A strong, electron-rich ligand suitable for a wide range of substrates, often used with Pd(OAc)₂.[16]
General Screening Protocol for Isopropyl Pinacol Borate Coupling

This protocol provides a robust starting point for optimization.

  • Vessel Preparation: To an oven-dried Schlenk flask or reaction vial equipped with a magnetic stir bar, add the aryl halide (1.0 equiv.), isopropyl pinacol borate (1.2 equiv.), and finely powdered K₃PO₄ (3.0 equiv.).

  • Inert Atmosphere: Seal the vessel with a septum, then evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere.[2]

  • Catalyst Addition: Under a positive pressure of inert gas, add the palladium precatalyst (e.g., XPhos Pd G3, 1-2 mol%).

  • Solvent Addition: Add degassed solvent (e.g., 1,4-Dioxane, to make a 0.1 M solution based on the aryl halide) via syringe. If using a phosphate base, a small amount of degassed water (e.g., Dioxane/H₂O 10:1) can be beneficial.[3][12]

  • Reaction: Heat the reaction mixture to the desired temperature (a good starting point is 80-100 °C) with vigorous stirring.[5]

  • Monitoring & Workup: Monitor the reaction's progress by TLC, GC-MS, or LC-MS. Upon completion, cool the mixture to room temperature, dilute with an organic solvent like ethyl acetate, and wash with water and brine to remove the inorganic salts.[2][5]

Mechanistic & Troubleshooting Visualizations

To better understand the process and guide your troubleshooting efforts, the following diagrams illustrate the Suzuki-Miyaura catalytic cycle and a logical workflow for diagnosing failed reactions.

Suzuki_Cycle Suzuki-Miyaura Catalytic Cycle Pd0 L₂Pd(0) (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd Ar-X PdII Ar-Pd(II)-X (L)₂ OxAdd->PdII Transmetal Transmetalation PdII->Transmetal [R¹B(OR)₂OH]⁻ (from Base + R¹B(pin)) PdII_R Ar-Pd(II)-R¹ (L)₂ Transmetal->PdII_R RedElim Reductive Elimination PdII_R->RedElim RedElim->Pd0 Ar-R¹ (Product)

Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Troubleshooting_Workflow Troubleshooting Workflow for Low Yield cluster_screening Optimization Loop decision decision issue Fundamental Issue: Substrate Reactivity or Catalyst Choice solution solution start Low / No Yield check_reagents Check Reagent Purity & Catalyst Age start->check_reagents check_atmosphere Review Inert Atmosphere Technique check_reagents->check_atmosphere Reagents OK solution_reagents Use fresh catalyst, re-purify substrates. check_reagents->solution_reagents Reagents Expired screen_params Systematic Screening Required check_atmosphere->screen_params Technique OK solution_atmosphere Improve degassing (Freeze-Pump-Thaw). check_atmosphere->solution_atmosphere Degassing Poor decision_base decision_base screen_params->decision_base Screen Base decision_base->issue No Improvement decision_ligand Screen Ligand decision_base->decision_ligand Yield Improves decision_solvent Screen Solvent decision_ligand->decision_solvent Yield Improves

Caption: A logical workflow for troubleshooting low-yield Suzuki reactions.

References

Technical Support Center: Purification of Products from Reactions Utilizing 2-Isopropyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support guide for researchers, scientists, and drug development professionals. This document provides in-depth troubleshooting and frequently asked questions (FAQs) regarding the purification of reaction products derived from the use of 2-isopropyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (isopropyl-Bpin). As a versatile reagent in modern organic synthesis, particularly in cross-coupling reactions, its byproducts can present unique purification challenges. This guide is structured to provide not just procedural steps, but also the underlying chemical principles to empower you to solve even the most complex separation issues.

Section 1: Understanding the Common Impurity Profile

Effective purification begins with a clear understanding of what you need to remove. When using isopropyl-Bpin in a reaction, such as a Suzuki-Miyaura coupling with an aryl halide (Ar-X), the crude product mixture can contain a variety of impurities.

Impurity ClassSpecific ExamplesOrigin
Boron-Containing Unreacted Isopropyl-BpinExcess reagent used to drive the reaction to completion.
Isopropylboronic acidHydrolysis of isopropyl-Bpin during reaction or aqueous work-up.[1]
PinacolHydrolysis byproduct of any pinacol boronic ester.[2]
Homocoupled Bpin starting materials (B2pin2)If the isopropyl-Bpin was generated in situ or if B2pin2 was used.[3]
Reaction Substrate Unreacted Ar-XIncomplete reaction.
Reaction Byproducts Protodehalogenated starting material (Ar-H)Side reaction in the catalytic cycle.[4]
Homocoupled starting material (Ar-Ar)Common byproduct in palladium-catalyzed cross-couplings.[4]
Catalyst Residues Palladium speciesRemnants of the catalyst used in the cross-coupling reaction.

The primary challenge typically involves the removal of the excess isopropyl-Bpin and its hydrolysis product, isopropylboronic acid, from the desired isopropyl-functionalized product.

Section 2: Troubleshooting Guides & FAQs

This section addresses specific, common problems encountered during purification in a question-and-answer format.

Question 1: My crude NMR shows my desired product, but it's contaminated with a significant amount of unreacted isopropyl-Bpin. Standard column chromatography gives poor separation. What should I do?

Answer:

This is a very common issue, as isopropyl-Bpin is often non-polar and can co-elute with the desired product. Boronic esters are also known to streak or adsorb irreversibly on silica gel, complicating purification.[3][4][5]

Root Cause: The structural similarity and comparable polarity between your product and the excess reagent make chromatographic separation difficult. The Lewis acidic boron atom can interact strongly with the silanol groups on the silica surface, leading to tailing and poor resolution.[3]

Solutions:

  • Chemical Scavenging via Transesterification: The most robust method is to selectively convert the unwanted boronic ester into a compound with drastically different physical properties. Transesterification with diethanolamine (DEA) is highly effective.[6][7]

    • Mechanism: Isopropyl-Bpin reacts with DEA in a non-polar solvent like diethyl ether to form a stable, zwitterionic DEA-boronate adduct that is insoluble and precipitates out of the solution. Your desired product, lacking the boronic ester moiety, remains in the ether.

    • Advantage: This method is fast, high-yielding, and purification is reduced to a simple filtration.[7][8]

  • Conversion to a Trifluoroborate Salt: Another excellent method is to react the crude mixture with potassium hydrogen difluoride (KHF2).

    • Mechanism: The pinacol ester is converted into a stable, crystalline potassium trifluoroborate salt (iPr-BF3K).[3][9] These salts are typically insoluble in common organic solvents used for chromatography, allowing for easy separation from your desired organic product.

Workflow for Removing Excess Boronic Ester

G crude Crude Product Mixture (Product + Excess Isopropyl-Bpin) dissolve Dissolve in Diethyl Ether crude->dissolve add_dea Add Diethanolamine (1.1 eq. to Bpin) dissolve->add_dea stir Stir at RT for ~30 min add_dea->stir filter Filter the Mixture stir->filter precipitate White Precipitate Forms (Isopropyl-B(DEA)) filtrate Filtrate Contains Pure Desired Product filter->precipitate Solid filter->filtrate Liquid

Caption: Workflow for selective removal of boronic esters using diethanolamine.

Question 2: My product appears pure by TLC, but after column chromatography on silica gel, the yield is low and my NMR shows new impurities, possibly pinacol and isopropylboronic acid. What is happening?

Answer:

You are likely observing on-column hydrolysis of your boronic ester product (if your product also contains a Bpin group) or the breakdown of residual isopropyl-Bpin. Silica gel is slightly acidic and contains surface-adsorbed water, which can facilitate the hydrolysis of the pinacol ester.[1]

Root Cause: The B-O bonds in the pinacol ester are susceptible to cleavage under protic or acidic/basic conditions. The presence of water and the acidic silanol groups (Si-OH) on the silica surface create a microenvironment conducive to hydrolysis.[1]

Solutions:

  • Use Deactivated Silica Gel: Neutralizing the silica gel before use can significantly suppress hydrolysis.

    • Method 1 (Base Deactivation): Prepare a slurry of silica gel in your starting eluent (e.g., 99:1 Hexane:EtOAc) and add 1-2% triethylamine (NEt3) by volume. This neutralizes the acidic sites.[3]

    • Method 2 (Boric Acid Treatment): It has been reported that silica gel mixed with boric acid can improve the chromatography of boronic esters, likely by saturating Lewis acid interaction sites.[2]

  • Switch to a Different Stationary Phase: If hydrolysis remains an issue, avoid silica gel altogether.

    • Neutral Alumina: Alumina (neutral, Brockmann I) is a good alternative for separating less polar compounds and is less prone to causing hydrolysis than silica.[10]

  • Employ a "Quick" Filtration: If the polarity difference between your product and impurities is large, use a short plug of silica or alumina rather than a long column. This minimizes the contact time and reduces the chance of degradation.

Question 3: My main impurity is isopropylboronic acid. How can I remove this polar compound?

Answer:

Isopropylboronic acid is the hydrolysis product of isopropyl-Bpin. Its higher polarity and acidic nature offer several targeted removal strategies that differ from those for the parent ester.

Solutions:

  • Aqueous Basic Wash: A simple and effective method is to perform a liquid-liquid extraction with a mild aqueous base.

    • Protocol: Dissolve your crude product in an organic solvent like ethyl acetate or dichloromethane. Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO3) or a dilute (e.g., 1M) solution of sodium hydroxide (NaOH).

    • Mechanism: The acidic proton of the boronic acid (R-B(OH)2) is removed by the base, forming a water-soluble boronate salt (R-B(OH)3- Na+), which partitions into the aqueous layer.

  • Sorbitol Extraction: This is a clever technique that exploits the ability of boronic acids to form stable, charged complexes with diols.[8]

    • Mechanism: When the organic solution containing the boronic acid impurity is washed with an aqueous solution containing sorbitol, a water-soluble boronate-sorbitol complex is formed, effectively pulling the boronic acid out of the organic phase. This method is particularly mild and useful for sensitive products.

Troubleshooting Decision Tree

G start Analyze Crude Mixture (NMR, LCMS) impurity_id Identify Primary Impurity start->impurity_id bpin Excess Isopropyl-Bpin impurity_id->bpin Non-polar Boron boronic_acid Isopropylboronic Acid impurity_id->boronic_acid Polar Boron catalyst Palladium Residues impurity_id->catalyst Black Solids dea_method Transesterify with Diethanolamine (Precipitation) bpin->dea_method khf2_method Form BF3K Salt (Precipitation/Extraction) bpin->khf2_method base_wash Aqueous Basic Wash (e.g., NaHCO3) boronic_acid->base_wash sorbitol Sorbitol Extraction boronic_acid->sorbitol celite Filter through Celite Plug catalyst->celite

Caption: Decision tree for selecting a purification strategy based on the primary impurity.

Section 3: Detailed Experimental Protocols

Protocol 1: Removal of Excess Boronic Ester via Diethanolamine (DEA) Adduct Formation

This protocol is adapted from the procedure described by Yao and Hall.[6][7]

Materials:

  • Crude reaction mixture containing the desired product and excess isopropyl-Bpin.

  • Diethanolamine (DEA).

  • Anhydrous diethyl ether (Et2O).

  • Standard filtration apparatus (Büchner funnel, filter paper).

Procedure:

  • Dissolution: Dissolve the crude reaction mixture in a minimal amount of anhydrous diethyl ether. A typical concentration is ~0.1 M relative to the estimated amount of boronic ester.

  • Addition of DEA: Add diethanolamine (1.1 equivalents relative to the moles of excess isopropyl-Bpin) to the stirred ether solution at room temperature.

  • Precipitation: Within minutes, a white precipitate of the isopropyl-B(DEA) adduct will begin to form.[7] Continue stirring for 30-60 minutes to ensure complete reaction. Monitor the disappearance of the isopropyl-Bpin spot by TLC if applicable.

  • Filtration: Filter the slurry through a Büchner funnel.

  • Washing: Wash the collected white solid (the adduct) with cold diethyl ether to recover any entrained product.

  • Product Isolation: Combine the filtrate and the ether washings. This solution contains your purified product. Wash the combined organic solution with brine, dry over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure to yield the purified product.

Protocol 2: Purification via Aqueous Basic Wash to Remove Boronic Acids

Materials:

  • Crude reaction mixture.

  • Organic solvent for dissolution (e.g., Ethyl Acetate, Dichloromethane).

  • Saturated aqueous sodium bicarbonate (NaHCO3) solution.

  • Brine (saturated aqueous NaCl).

  • Anhydrous sodium sulfate (Na2SO4) or magnesium sulfate (MgSO4).

Procedure:

  • Dissolution: Dissolve the crude product in an appropriate organic solvent. Transfer the solution to a separatory funnel.

  • First Wash: Add an equal volume of saturated aqueous NaHCO3 solution. Stopper the funnel, shake vigorously for 30-60 seconds (venting frequently to release any CO2 pressure), and allow the layers to separate.

  • Separation: Drain the lower aqueous layer.

  • Repeat Wash (Optional): For significant amounts of boronic acid, repeat the wash with fresh NaHCO3 solution.

  • Brine Wash: Wash the organic layer with an equal volume of brine to remove residual water and inorganic salts.

  • Drying and Isolation: Drain the organic layer into a flask, add a drying agent (e.g., Na2SO4), and let it stand for 10-15 minutes. Filter or decant the solution and concentrate under reduced pressure to obtain the product, now free of boronic acid impurities.

References

Technical Support Center: Navigating the Instability of Pinacol Boronic Esters in GC Analysis

Author: BenchChem Technical Support Team. Date: December 2025

An authoritative guide for researchers, scientists, and drug development professionals on the challenges and solutions associated with the Gas Chromatography (GC) analysis of 2-isopropyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane.

Frequently Asked Questions (FAQs): The Chemistry of Instability

Q1: What is this compound and why is it useful?

This compound, also known as isopropylboronic acid pinacol ester, is a versatile reagent widely used in organic chemistry.[1] It is a key intermediate in Suzuki-Miyaura cross-coupling reactions, which are fundamental for creating carbon-carbon bonds in the synthesis of complex molecules for pharmaceuticals and advanced materials.[2][3][4] The pinacol group acts as a protecting group for the boronic acid, rendering the molecule more stable, easier to handle, and soluble in organic solvents compared to the free boronic acid.[2]

Q2: Why is a "stable" synthetic reagent like this unstable under GC conditions?

The stability of pinacol boronate esters is relative to benchtop and solution-phase reaction conditions. The environment inside a GC system introduces several stressors that can promote degradation:

  • Thermal Stress: The high temperatures required for vaporization in the GC inlet can exceed the thermal stability threshold of the molecule, leading to decomposition.[5][6]

  • Hydrolysis: Pinacol boronate esters are highly susceptible to hydrolysis, reacting with even trace amounts of water in the sample, solvent, or carrier gas.[7] This reaction cleaves the ester, yielding the non-volatile isopropylboronic acid and pinacol.[4] The non-volatile boronic acid is unsuitable for GC analysis and can contaminate the system.[3][4]

  • Transesterification: The boron atom is electrophilic and can react with active hydroxyl groups (–OH), such as the silanol groups present on the surfaces of glass inlet liners and fused silica capillary columns.[2][8][9][10] This process, known as transesterification, results in the irreversible binding of the analyte to the system surface, leading to signal loss.

Below is a diagram illustrating the primary degradation pathways.

G cluster_hydrolysis Hydrolysis Pathway cluster_transesterification Transesterification Pathway Analyte_H Isopropyl Pinacol Boronate Products_H Isopropylboronic Acid (Non-volatile) + Pinacol Analyte_H->Products_H Reaction in Inlet/Column Water H₂O (Trace Water) Water->Analyte_H Analyte_T Isopropyl Pinacol Boronate Product_T Bound Boronate Species (Analyte Loss) Analyte_T->Product_T Surface Interaction Silanol Si-OH (Active Site on Liner/Column) Silanol->Analyte_T

Caption: Key degradation pathways for pinacol boronate esters in a GC system.

Troubleshooting Guide: From Problem to Protocol

This section addresses common chromatographic problems encountered during the analysis of this compound and provides a logical workflow for their resolution.

Problem 1: My analyte peak is small, tailing, or completely absent.

This is the most common symptom of on-column or inlet degradation. The causes are interconnected: thermal decomposition, hydrolysis, and interaction with active sites.

  • Causality: Active silanol groups in the sample flow path can lead to transesterification, while high temperatures exacerbate thermal decomposition.[5][6][11] The resulting free boronic acid is not volatile enough to pass through the column, leading to a reduced or absent peak for the target analyte.[3][4]

  • Optimize Inlet Temperature:

    • Protocol: Begin with a low inlet temperature (e.g., 200°C). Perform several injections, increasing the temperature by 10-20°C increments. Plot the analyte peak area against the inlet temperature. The optimal temperature is one that provides a sharp, symmetrical peak without a significant drop-off in response, which would indicate the onset of thermal degradation.[5][6]

  • Employ an Inert Flow Path:

    • Protocol: Replace the standard glass liner with a chemically deactivated one (e.g., silylated). These liners have their surface silanol groups capped, presenting a more inert surface to the analyte.[5][6] If using glass wool, ensure it is also deactivated. For the column, use a modern, highly inert phase (often designated with suffixes like "Inert," "MS," or "Low Bleed") to minimize column-analyte interactions.[5]

  • Ensure Anhydrous Conditions:

    • Protocol: Use only high-purity, anhydrous, aprotic solvents (e.g., carbon tetrachloride, DMSO) for sample preparation.[4][12] Ensure carrier gas lines are equipped with high-capacity moisture traps, and that these traps are regenerated or replaced regularly.

Problem 2: I observe poor peak area reproducibility.

Inconsistent results often point to an active or evolving problem within the GC system, such as progressive contamination or leaks.

  • Causality: If the inlet liner becomes contaminated with non-volatile residues from previous injections, new active sites can be created, leading to variable analyte degradation with each run.[5][11] An air leak introduces oxygen and moisture, which can accelerate column phase degradation and analyte hydrolysis, respectively.[5][13]

  • Systematic Leak Check:

    • Protocol: Use an electronic leak detector to check all fittings and connections from the gas trap to the detector, paying special attention to the injector septum nut and column fittings.[11][13] A common source of leaks is a cored or over-tightened septum.

  • Implement a Strict Liner Maintenance Schedule:

    • Protocol: Do not wait for problems to appear. For this application, replace the inlet liner after a set number of injections (e.g., every 50-100 injections) or at the beginning of each new analysis sequence.[5] This preventative measure ensures a consistently inert surface.

  • Verify Injection Technique:

    • Protocol: Use an autosampler for injections to eliminate human variability. Ensure the syringe is washing with an appropriate anhydrous solvent and that the injection speed is optimized for the chosen injection mode (e.g., fast injection for splitless).

Problem 3: My chromatogram shows unexpected peaks.

The appearance of new peaks that are not in your standard is a definitive sign of analyte degradation.

  • Causality: The most common degradation product is pinacol, which is volatile and will chromatograph well. Other small peaks could arise from by-products of thermal fragmentation.

  • Peak Identification (GC/MS is invaluable here):

    • Protocol: If using a mass spectrometer, examine the mass spectrum of the unknown peak. Pinacol will have a characteristic fragmentation pattern. If MS is not available, prepare a dilute standard of pinacol in your analysis solvent and inject it under the same conditions to confirm its retention time.

  • Apply Corrective Actions:

    • Protocol: The presence of degradation peaks confirms that the analytical conditions are too harsh. Revisit the solutions outlined in Problem 1 , as they are designed to mitigate the root causes of this degradation. The troubleshooting workflow below provides a logical sequence for these actions.

Quantitative Data & Workflow Visualization

Table 1: Troubleshooting Summary
Problem Observed Probable Cause(s) Primary Solutions (in order of priority)
No Peak / Small & Tailing PeakThermal Decomposition, Hydrolysis, Active Site Interaction1. Lower inlet temperature.2. Use a deactivated inlet liner.3. Switch to an inert GC column.
Poor ReproducibilitySystem Leaks, Inlet Contamination1. Perform a thorough leak check.2. Replace the inlet liner.3. Condition the column.
Extraneous PeaksAnalyte Degradation1. Confirm identity of by-products (e.g., pinacol).2. Implement all solutions for Problem 1.
Table 2: Recommended Starting GC Parameters
Parameter Recommended Starting Condition Justification
Inlet Split/SplitlessProvides flexibility.
Inlet Temperature 200°C (optimize from here)Minimizes thermal degradation of the labile boronate ester.[5][6]
Liner Deactivated (Silylated), Single TaperEnsures an inert surface and good sample focusing.[5][6]
Carrier Gas Helium or HydrogenInert carrier gases.
Flow Rate 1.0 - 1.5 mL/min (Constant Flow)Typical for standard capillary columns.
Column Inert, Low-Bleed 5% Phenyl-typeA robust, general-purpose column with a highly inert surface.
Oven Program Start at 40-50°C, ramp at 10-20°C/minA gentle ramp helps preserve analyte integrity.
Detector FID or MSBoth are suitable detectors.

Troubleshooting Workflow Diagram

G Start Start Analysis CheckPeak Evaluate Peak Shape & Response Start->CheckPeak GoodPeak Analysis OK Proceed CheckPeak->GoodPeak Good BadPeak Peak Tailing / Small / Missing? CheckPeak->BadPeak Poor LowerTemp 1. Lower Inlet Temp 2. Use Deactivated Liner BadPeak->LowerTemp Yes CheckRepro Evaluate Reproducibility (>5 injections) BadPeak->CheckRepro No DrySystem Ensure Anhydrous Solvent & Gas LowerTemp->DrySystem GoodRepro Analysis OK Proceed CheckRepro->GoodRepro Good BadRepro Poor Reproducibility? CheckRepro->BadRepro Poor LeakCheck 1. Perform Leak Check 2. Replace Liner & Septum BadRepro->LeakCheck Yes CheckExtras Ghost or Degradation Peaks? BadRepro->CheckExtras No LeakCheck->CheckPeak CheckExtras->LowerTemp Yes CheckExtras->GoodRepro No DrySystem->CheckPeak

Caption: A logical workflow for troubleshooting common GC issues with pinacol boronic esters.

References

Handling moisture-sensitive 2-Isopropyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Welcome to the technical support guide for 2-Isopropyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (Isopropylpinacolborane, IPPinB). This document serves as a centralized resource for researchers, chemists, and process development professionals utilizing this versatile C-C bond-forming reagent. As a key building block in reactions such as the Suzuki-Miyaura coupling, proper handling of IPPinB is critical to achieving reproducible, high-yield results. Its sensitivity to moisture presents unique challenges that, if not addressed, can lead to reaction failure and product impurities.

This guide is structured in a question-and-answer format to directly address the most common issues encountered in the lab. We will delve into the causality behind each procedural step, providing not just instructions, but the scientific reasoning required to troubleshoot effectively.

Part 1: Storage and Handling Fundamentals

This section addresses the foundational questions regarding the storage and initial handling of IPPinB to prevent premature degradation.

Q1: I've just received a new bottle of IPPinB. What are the correct storage conditions?

A1: Proper storage from the moment of receipt is the first line of defense against degradation. IPPinB is both moisture-sensitive and flammable.[1]

  • Temperature: Store in a cool, well-ventilated area.[2][3] Refrigeration (2-8 °C) is recommended for long-term storage to minimize volatility and slow any potential degradation pathways.

  • Atmosphere: The reagent should be stored under an inert atmosphere (Nitrogen or Argon). Commercial containers, such as those with a Sure/Seal™ cap, are designed to facilitate this.[4]

  • Container: Always keep the reagent in its original, tightly sealed container.[5] Ensure the cap and septum are secure after each use to prevent atmospheric moisture ingress. Do not store in locations with high humidity or frequent temperature fluctuations.[3][5]

ParameterRecommended ConditionRationale
Temperature 2-8 °CReduces vapor pressure and slows decomposition.
Atmosphere Inert Gas (N₂, Ar)Prevents hydrolysis and oxidation.
Light Store in opaque/amber bottleProtects against potential light-induced degradation.
Location Flammable liquids cabinetEnsures safety in case of spills or leaks.[5]
Q2: The IPPinB is a liquid. What is the correct procedure for transferring it from the manufacturer's bottle to my reaction flask?

A2: Transferring a moisture-sensitive liquid requires strict adherence to air-free techniques to prevent contamination.[6] The two primary methods are using a gas-tight syringe or a cannula.

Core Principle: At no point should the reagent be exposed to the laboratory atmosphere. This is achieved by maintaining a positive pressure of dry, inert gas in both the source vessel and the reaction flask throughout the transfer.[7]

Protocol 1: Syringe Transfer of IPPinB

This protocol is suitable for transferring precise volumes of the reagent.

Materials:

  • An oven-dried (or flame-dried and cooled under inert gas) gas-tight syringe with a Luer-lock fitting.

  • A long, oven-dried needle (e.g., 18-22 gauge).

  • Source bottle of IPPinB (e.g., Sure/Seal™).

  • Reaction flask, assembled, sealed with a rubber septum, and thoroughly flushed with inert gas.

  • Inert gas source (N₂ or Ar) with a needle adapter for pressurizing.

Step-by-Step Procedure:

  • Prepare System: Ensure your reaction flask is securely clamped and is connected to an inert gas line vented through an oil bubbler to confirm positive pressure.

  • Pressurize Source: Puncture the septum of the IPPinB bottle with a needle connected to your inert gas line. Apply a gentle, positive pressure of N₂/Ar. Do not over-pressurize.

  • Flush Syringe: Puncture the septum of the IPPinB bottle with your clean, dry syringe and needle. Draw the inert gas from the headspace into the syringe and expel it into the lab atmosphere. Repeat this flush cycle 3-5 times to ensure the syringe is free of air and moisture.[8][9]

  • Withdraw Reagent: Insert the needle tip below the surface of the liquid. The positive pressure in the bottle should slowly and automatically fill the syringe.[4] Do not pull back on the plunger , as this can cause leaks and draw gas bubbles into the liquid.[4] Withdraw slightly more volume than required.

  • Remove Bubbles: Keeping the needle tip in the headspace of the source bottle, invert the syringe so any bubbles travel to the needle base. Gently depress the plunger to expel the bubbles and the excess liquid back into the bottle until you reach your target volume.[7][8]

  • Create Gas Buffer: Pull a small amount (~0.2 mL) of inert gas from the headspace into the syringe. This "gas buffer" protects the reagent from exposure during the needle's transit to the reaction flask.[7][9]

  • Transfer to Reaction: Swiftly remove the needle from the source bottle and insert it through the septum of your reaction flask.

  • Inject Reagent: Depress the plunger to first add the inert gas buffer, followed by the IPPinB liquid. Add it dropwise or as your protocol requires.

  • Clean Up: Immediately clean the syringe by flushing it with an appropriate dry, inert solvent (e.g., anhydrous THF or dioxane) followed by a quench with isopropanol and then standard washing. This prevents the reagent from hydrolyzing and seizing the syringe.[7]

Part 2: Troubleshooting Experimental Failures

This section provides a logical framework for diagnosing and resolving common issues encountered during reactions involving IPPinB.

Q3: My reaction (e.g., Suzuki coupling) is not working. I suspect the IPPinB has degraded. How can I confirm this?

A3: The primary degradation pathway for IPPinB is hydrolysis, which converts the pinacol ester back to isopropylboronic acid and pinacol.[10] This is often the root cause of low or no yield, as the boronic acid itself can be unstable under reaction conditions, leading to protodeboronation (replacement of the boron group with hydrogen).[11]

Diagnostic Steps:

  • Check Your Solvents: Before blaming the reagent, ensure your solvents are truly anhydrous. Use freshly dried and degassed solvents for every reaction.

  • Analyze the Reagent: Carefully take a small aliquot of the IPPinB from your source bottle using the inert atmosphere transfer technique described in Q2 . Prepare a sample for ¹H NMR spectroscopy in a dry deuterated solvent (e.g., CDCl₃ or C₆D₆).

    • Intact IPPinB: Look for the characteristic signals of the isopropyl group (a septet and a doublet) and the pinacol methyl groups (a singlet).

    • Hydrolyzed IPPinB: The presence of a large, sharp singlet around 1.25 ppm in CDCl₃ is indicative of free pinacol, a direct product of hydrolysis. You may also see broad signals corresponding to isopropylboronic acid and its trimeric form, boroxine.

  • Analyze the Crude Reaction Mixture: If the reagent itself looks clean, analyze your crude reaction mixture. The presence of a significant amount of the de-borylated starting material (i.e., the product of protodeboronation) is a strong indicator that the active boron species was destroyed, likely by residual water in the reaction.

Diagram 1: Hydrolysis of this compound

Caption: Reversible hydrolysis of IPPinB by trace water to yield key byproducts.

Q4: My reaction is sluggish, and upon workup and chromatography, I get a mixture of my starting material and product that is difficult to separate. What is happening?

A4: This is a classic issue when performing Miyaura borylations or Suzuki couplings. Several factors could be at play:

  • Incomplete Reaction: The sluggishness points to a suboptimal reaction rate.

    • Catalyst Activity: Ensure your palladium catalyst and ligand are active. If using a Pd(II) precatalyst, it may not be reducing to the active Pd(0) species efficiently.

    • Temperature: The reaction may require higher temperatures or longer reaction times. Monitor by TLC or LC-MS to confirm consumption of starting material.

    • Base Inefficiency: The base is crucial for the catalytic cycle. Ensure you are using an anhydrous, finely ground base. For Miyaura borylations, a weak base like potassium acetate (KOAc) is often used to prevent a competitive Suzuki coupling of the newly formed boronic ester.[12]

  • Purification Issues: Pinacol boronic esters are known to be challenging to purify via silica gel chromatography.

    • Co-elution: The boronic ester product often has a similar polarity to the starting aryl halide, leading to co-elution.[13]

    • On-Column Hydrolysis: Standard silica gel contains adsorbed water, which can hydrolyze your product back to the more polar boronic acid during chromatography.[14] This can lead to streaking on the TLC plate and poor separation.[15]

Troubleshooting Strategy:

  • Push the Reaction to Completion: It is often easier to separate the product from downstream impurities than from the starting material. Try optimizing reaction conditions (e.g., slightly higher temperature, longer time, fresh catalyst) to drive the reaction to >95% conversion.

  • Modify Purification:

    • If you suspect on-column hydrolysis, try flushing the silica gel plug with a solvent containing a small amount of a neutral drying agent or use deactivated silica.

    • Consider an alternative workup. For example, some boronic esters can be converted to a more stable diethanolamine adduct, which often crystallizes, allowing for purification by recrystallization and purging the unreacted starting material.[13]

Diagram 2: Troubleshooting Logic for Failed IPPinB Reactions

Troubleshooting Start Low or No Product Yield CheckReagent Q: Is the IPPinB reagent viable? Start->CheckReagent CheckReaction Q: Were reaction conditions optimal? Start->CheckReaction CheckPurification Q: Is the issue in the workup/purification? Start->CheckPurification NMR_Test A: Run ¹H NMR on stored reagent. CheckReagent->NMR_Test Conditions Investigate: - Anhydrous Solvents/Reagents? - Catalyst/Ligand Activity? - Correct Base/Temperature? CheckReaction->Conditions Purification Investigate: - Co-elution of SM and Product? - Streaking on TLC/Column? CheckPurification->Purification Hydrolysis_Found Result: Pinacol/Boronic Acid detected. NMR_Test->Hydrolysis_Found Reagent_OK Result: Reagent is clean. NMR_Test->Reagent_OK Discard Action: Discard old reagent. Use fresh, properly stored IPPinB. Hydrolysis_Found->Discard Reagent_OK->CheckReaction If reagent is good, problem is elsewhere Optimize Action: Re-run with freshly dried solvents, new catalyst, and optimized conditions. Conditions->Optimize ModifyWorkup Action: Drive reaction to completion. Consider alternative purification (e.g., recrystallization, different stationary phase). Purification->ModifyWorkup

Caption: A decision tree for systematically diagnosing failed reactions.

Part 3: Frequently Asked Questions (FAQs)

  • Q5: Can I prepare a stock solution of IPPinB in a solvent like THF?

    • A: This is not recommended. Even in anhydrous solvents, the risk of introducing trace moisture during preparation and subsequent storage is high. It is best practice to dispense the required amount of the neat reagent directly from the source bottle into the reaction vessel for each experiment.

  • Q6: My IPPinB has been stored in the fridge. Do I need to let it warm to room temperature before use?

    • A: Yes. Allowing the bottle to warm to room temperature before opening is critical. Opening a cold bottle can cause moisture from the air to condense inside the bottle, compromising the entire stock of the reagent.

  • Q7: I don't have a glovebox or a Schlenk line. Can I still use IPPinB?

    • A: While technically possible for less sensitive applications, it is strongly discouraged. Using techniques like maintaining a positive pressure of inert gas via a balloon is a minimum requirement.[16] However, for reliable and reproducible results, especially in method development or scale-up, the use of a glovebox or Schlenk line is essential to exclude moisture and oxygen effectively.[6][17]

References

Troubleshooting low conversion rates in borylation reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Borylation Reactions. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of C-B bond formation and troubleshoot common issues leading to low conversion rates. As a self-validating system, this center provides not only procedural guidance but also the underlying scientific principles to empower you to optimize your reactions effectively.

Troubleshooting Guide: Diagnosing and Solving Low Conversion Rates

This section addresses specific experimental failures in a question-and-answer format, providing a logical workflow for identifying and resolving the root cause of low yields in your borylation reactions.

Question 1: My Miyaura borylation reaction shows little to no product formation, with mainly unreacted starting material. Where should I begin troubleshooting?

Answer:

When faced with a stalled borylation reaction, a systematic evaluation of your reagents and reaction setup is the most effective approach. The primary suspects are often the catalyst's activity, the reaction environment, and the integrity of your reagents.

Initial Checks:

  • Inert Atmosphere: The palladium(0) active catalyst and phosphine ligands are highly susceptible to oxidation by atmospheric oxygen.[1] Ensure your reaction vessel was properly purged with an inert gas (e.g., argon or nitrogen) and that all solvents were rigorously degassed.[1] The kinetic profile of a Miyaura borylation is significantly impacted by the presence of air.[2]

  • Catalyst and Ligand Integrity:

    • Catalyst: Palladium(II) precatalysts require in situ reduction to the active Pd(0) species. If this reduction is inefficient, the catalytic cycle will not initiate. Ensure your precatalyst (e.g., Pd(OAc)₂, PdCl₂(dppf)) has been stored correctly and is not degraded.[1][3]

    • Ligand: Phosphine ligands are prone to oxidation.[1] Use fresh ligands or those stored under an inert atmosphere. For challenging substrates like aryl chlorides, bulky, electron-rich phosphine ligands such as XPhos or SPhos are often necessary to promote the oxidative addition step.[4][5][6]

  • Reagent Quality:

    • Borylation Reagent: While generally stable, bis(pinacolato)diboron (B₂pin₂) can degrade. It's advisable to use a fresh bottle or verify the quality of your existing stock.[3]

    • Base: The base is a critical component. Ensure it is anhydrous, as water can interfere with the reaction. Potassium acetate (KOAc) is a common choice, but its solubility and basicity can be limiting.[7][8][9]

    • Solvent: Use anhydrous and degassed solvents. Polar aprotic solvents like dioxane or DMSO are commonly used and can influence the reaction yield.[8][10]

Troubleshooting Workflow:

Below is a systematic workflow to diagnose the issue:

G start Low Conversion: Unreacted Starting Material check_inert Verify Inert Atmosphere & Degassing start->check_inert check_catalyst Assess Catalyst & Ligand Quality check_inert->check_catalyst Atmosphere OK fail Persistent Low Conversion check_inert->fail Inadequate check_reagents Evaluate Reagent Purity (B₂pin₂, Base, Solvent) check_catalyst->check_reagents Catalyst/Ligand OK check_catalyst->fail Degraded optimize_conditions Systematically Optimize Reaction Conditions check_reagents->optimize_conditions Reagents OK check_reagents->fail Impure success High Conversion Achieved optimize_conditions->success

Caption: A workflow for troubleshooting a stalled borylation reaction.

Question 2: My reaction is sluggish and gives a mixture of product and starting material even after extended reaction times. How can I improve the reaction rate and drive it to completion?

Answer:

A sluggish reaction points towards suboptimal reaction conditions or a mismatched catalyst-substrate pairing. Several factors can be adjusted to enhance the reaction kinetics.

Optimization Strategies:

  • Base Selection: The choice of base is crucial. While potassium acetate (KOAc) is standard, its efficacy can be limited.[8][9] Recent studies have shown that using more lipophilic carboxylate bases, such as potassium 2-ethylhexanoate, can dramatically increase reaction rates, allowing for lower temperatures and catalyst loadings.[7][11][12][13] This is attributed to improved solubility and mitigation of an inhibitory effect observed with acetate anions.[7][11][12]

BaseTypical ConditionsKey Considerations
KOAc80-100 °C, 1-3 mol% PdStandard, but can be slow.
K₃PO₄Often used for challenging couplings.[5]Stronger base, can sometimes promote side reactions.
K-2-ethylhexanoate35 °C, <2 hours, 0.5 mol% PdHighly effective for a broad range of substrates under mild conditions.[7][11][12]
  • Temperature: Increasing the reaction temperature can overcome the activation energy barrier, particularly for less reactive substrates like aryl chlorides.[5] However, be aware that higher temperatures can also accelerate side reactions. A careful temperature screen is often beneficial.

  • Catalyst System: If you are using a less reactive aryl halide (e.g., chloride), a more active catalyst system is likely required.[14] This typically involves using bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) or N-heterocyclic carbene (NHC) ligands, which facilitate the oxidative addition step.[4][5][6][15][16]

  • Solvent Effects: The choice of solvent can impact the solubility of reagents and the stability of catalytic intermediates. Polar aprotic solvents like dioxane, THF, or DMSO are generally effective.[8] For safety, consider replacing THF with 2-Methyl THF.[10]

Question 3: I'm observing significant side products, such as dehalogenation and homocoupling. What causes these, and how can I suppress them?

Answer:

The formation of byproducts is a common issue that directly impacts yield and complicates purification. Understanding the pathways to these side reactions is key to mitigating them.

Common Side Reactions and Solutions:

  • Protodeboronation: This is the hydrolysis of the C-B bond, replacing the desired boronic ester with a hydrogen atom.[1][5] It is particularly problematic with electron-deficient boronic acids/esters.[1]

    • Mitigation:

      • Use Anhydrous Conditions: Water is a key reagent in this side reaction. Ensure all reagents and solvents are dry.

      • Milder Base: Strong bases can promote protodeboronation. Using milder bases like KF or Cs₂CO₃ can be beneficial.[1]

      • Stable Boron Reagents: Converting the boronic acid to a more stable pinacol ester or MIDA boronate can protect it from premature decomposition.[1]

  • Homocoupling: This is the self-coupling of the aryl halide or the borylated product. It is often promoted by the presence of oxygen or when the Pd(II) precatalyst is not efficiently reduced to the active Pd(0) state.[5]

    • Mitigation:

      • Thorough Degassing: Rigorously exclude oxygen from the reaction.[1][5]

      • Use a Pd(0) Source: Using a Pd(0) catalyst like Pd(PPh₃)₄ or an efficient precatalyst system can minimize this side reaction.[5]

  • Dehalogenation: The starting aryl halide is reduced, replacing the halogen with a hydrogen atom. This can be a competing pathway, especially with certain palladium catalysts and hydrogen sources in the reaction mixture.[17]

Visualizing the Catalytic Cycle and Side Reactions:

G cluster_0 Miyaura Borylation Catalytic Cycle cluster_1 Common Side Reactions Pd0 Pd(0)L₂ OxAdd Oxidative Addition (Ar-X) Pd0->OxAdd ArPdX Ar-Pd(II)-X OxAdd->ArPdX Transmetalation Transmetalation (B₂pin₂ / Base) ArPdX->Transmetalation Homocoupling Homocoupling (Ar-X + Ar-Bpin -> Ar-Ar) ArPdX->Homocoupling Dehalogenation Dehalogenation (Ar-X -> Ar-H) ArPdX->Dehalogenation ArPdBpin Ar-Pd(II)-Bpin Transmetalation->ArPdBpin RedElim Reductive Elimination ArPdBpin->RedElim RedElim->Pd0 Product Ar-Bpin RedElim->Product Protodeboronation Protodeboronation (Ar-Bpin + H₂O -> Ar-H) Product->Protodeboronation

Caption: The catalytic cycle of Miyaura borylation and competing side reactions.

Frequently Asked Questions (FAQs)

Q1: How critical is the choice of base in a Miyaura borylation?

A1: The choice of base is paramount. A base that is too strong can promote unwanted side reactions, including the subsequent Suzuki coupling of your newly formed boronic ester with remaining aryl halide.[8][9] Weaker bases like potassium acetate (KOAc) are generally preferred.[8][9] The cation of the base also plays a role, with potassium salts often giving better results than sodium salts. Recent research indicates that lipophilic carboxylate bases can offer significant advantages in terms of reaction rate and mildness of conditions.[7][11][12]

Q2: Can I use aryl chlorides for Miyaura borylation reactions?

A2: Yes, but they are significantly more challenging than aryl bromides or iodides due to the strength of the C-Cl bond, which makes the oxidative addition step more difficult.[14] To achieve good conversion with aryl chlorides, highly active catalyst systems are typically required. This often involves the use of bulky, electron-rich ligands like XPhos or SPhos in combination with a palladium source.[4][5]

Q3: My product, an aryl boronic ester, seems to be hydrolyzing during column chromatography. How can I improve its stability during purification?

A3: Aryl boronic esters, especially those of heteroaromatic compounds, can be susceptible to hydrolysis on silica gel.[18] If you observe streaking on your TLC plate or co-elution of starting material and product, this might be the cause.[18][19]

  • Telescoping the Reaction: If the crude NMR is relatively clean, you might consider carrying the material forward to the next step (e.g., a Suzuki coupling) without purification.[19][20]

  • Alternative Purification: Consider a non-chromatographic purification method, such as crystallization or precipitation. For example, reaction with diethanolamine can form a stable DABO boronate that may crystallize, allowing for the removal of impurities.[18]

  • Minimize Water: Ensure your chromatography solvents are dry.

Q4: What is the role of the ligand in a borylation reaction?

A4: The ligand plays several critical roles. It stabilizes the Pd(0) catalytic species, preventing its decomposition into inactive palladium black.[14] The electronic and steric properties of the ligand also modulate the reactivity of the metal center.[14][16] Bulky, electron-donating ligands increase the electron density on the palladium, which facilitates the crucial oxidative addition step, especially with less reactive aryl halides.[15][16]

Experimental Protocols

Protocol 1: General Procedure for a Miyaura Borylation Reaction

This is a generalized procedure and should be optimized for specific substrates.

  • Reaction Setup: To a dry Schlenk flask, add the aryl halide (1.0 mmol), bis(pinacolato)diboron (B₂pin₂) (1.1-1.2 mmol), and the base (e.g., KOAc, 3.0 mmol).

  • Inert Atmosphere: Seal the flask, then evacuate and backfill with an inert gas (e.g., argon) three times.

  • Solvent and Catalyst Addition: Under a positive pressure of the inert gas, add the degassed solvent (e.g., 5 mL of dioxane). Bubble the inert gas through the solution for 10-15 minutes to ensure thorough deoxygenation. Finally, add the palladium catalyst (e.g., PdCl₂(dppf), 0.03 mmol) and ligand (if separate).

  • Reaction Execution: Heat the reaction mixture to the desired temperature (typically 80-100 °C) with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water or brine to remove the base and other inorganic salts. The organic layer is then dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product can then be purified as needed.

References

Technical Support Center: Solvent Selection for Reactions Involving 2-Isopropyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support guide for optimizing reactions with 2-Isopropyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, a versatile reagent in modern organic synthesis.[1][2] This resource is designed for researchers, scientists, and drug development professionals to navigate the critical role of solvent choice in achieving successful outcomes in cross-coupling and borylation reactions. Here, we address common challenges through a series of troubleshooting guides and frequently asked questions, grounded in mechanistic principles and practical experience.

Section 1: Troubleshooting Guide

This section provides solutions to specific problems you might encounter during your experiments.

Issue 1: Low or No Product Yield in Miyaura Borylation

Question: I am performing a Miyaura borylation of an aryl halide using bis(pinacolato)diboron (B₂pin₂) and a palladium catalyst, but I'm observing very low conversion to the desired boronate ester. What role could the solvent be playing?

Answer:

Low yield in Miyaura borylation is a frequent issue directly influenced by solvent choice. The solvent's primary roles are to solubilize the reactants (aryl halide, diboron reagent, catalyst, and base) and to modulate the reactivity of the catalytic species.

Causality & Solution:

  • Poor Solubility: If your aryl halide or catalyst is not fully dissolved, the reaction will be slow and incomplete.

    • Recommendation: Switch to a solvent with better solubilizing power for your specific substrate. Polar aprotic solvents like DMSO , DMF , 1,4-dioxane , or THF are common choices.[3] For instance, the original Miyaura protocol often utilized DMSO at 80 °C to effectively dissolve the reactants.[3]

  • Inappropriate Polarity: The polarity of the solvent can impact the stability and reactivity of the palladium catalyst and intermediates in the catalytic cycle.

    • Recommendation: While highly polar solvents are often effective, sometimes a less polar solvent like toluene or CPME (cyclopentyl methyl ether) can be beneficial, especially if side reactions are an issue. A solvent screen is often the most effective way to identify the optimal choice.

  • Presence of Water: While Suzuki-Miyaura cross-coupling reactions often benefit from a small amount of water, Miyaura borylations are typically run under anhydrous conditions. Water can lead to the hydrolysis of the diboron reagent and the desired product.

    • Recommendation: Ensure your solvent is anhydrous. Use freshly distilled solvents or those from a solvent purification system.

Workflow for Solvent Screening in Miyaura Borylation:

Caption: Workflow for optimizing Miyaura borylation through solvent screening.

Issue 2: Protodeborylation Side Reaction in Suzuki-Miyaura Cross-Coupling

Question: I have successfully synthesized my 2-aryl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, but during the subsequent Suzuki-Miyaura cross-coupling, I am getting a significant amount of the corresponding arene (from protodeborylation) as a byproduct. How can my solvent choice mitigate this?

Answer:

Protodeborylation is a common side reaction where the C-B bond is cleaved and replaced by a C-H bond. This is often promoted by the presence of protic sources and can be highly dependent on the solvent system.

Causality & Solution:

  • Protic Solvents: Protic solvents like water, methanol, or ethanol can act as proton sources, facilitating the cleavage of the C-B bond, especially under basic conditions.[4][5] While some water is often necessary for the Suzuki-Miyaura mechanism (to hydrolyze the boronic ester to the more reactive boronic acid), an excess can be detrimental.

    • Recommendation:

      • Use a Mixed Solvent System: A common strategy is to use a primary aprotic solvent like 1,4-dioxane , THF , or toluene with a minimal, controlled amount of water.[6] For example, a 4:1 or 5:1 mixture of dioxane:water is a good starting point.

      • Anhydrous Conditions: For particularly sensitive substrates, consider running the reaction under strictly anhydrous conditions using boronic esters that are more reactive without prior hydrolysis, such as neopentyl glycol esters.[6]

  • Solvent-Base Interaction: The choice of base is intrinsically linked to the solvent. Strong bases in protic solvents can generate alkoxides that may promote side reactions.

    • Recommendation: Use a milder base like K₂CO₃ or K₃PO₄. In aprotic solvents, these bases are sufficiently active to promote the catalytic cycle without being overly aggressive towards the boronate ester.

Issue 3: Catalyst Deactivation (Palladium Black Formation)

Question: My Suzuki-Miyaura reaction starts well, but then stalls, and I observe the formation of a black precipitate (palladium black). How can the solvent help prevent this?

Answer:

The formation of palladium black indicates the aggregation of the Pd(0) catalyst, leading to its deactivation. The solvent plays a crucial role in stabilizing the active catalytic species.

Causality & Solution:

  • Poor Ligand/Catalyst Solubility: If the palladium catalyst or its ligand is not well-solubilized, it is more prone to aggregation.

    • Recommendation: Choose a solvent that effectively dissolves both the palladium precursor and the ligand. For bulky phosphine ligands like SPhos or XPhos, solvents like toluene , THF , or 2-methyl-THF are often effective.

  • Solvent Polarity and Coordination: Polar aprotic solvents like DMF or NMP can sometimes coordinate to the palladium center, which can either stabilize or destabilize the catalyst depending on the specific ligand and reaction conditions.

    • Recommendation: If you observe catalyst deactivation in a highly polar solvent, try switching to a less coordinating solvent like toluene or dioxane . Conversely, if deactivation occurs in a nonpolar solvent, a more polar, coordinating solvent might offer better stabilization.

Table 1: Common Solvents and Their Properties in Boronate Ester Reactions

SolventTypeDielectric Constant (ε)Boiling Point (°C)Typical Use CasePotential Issues
1,4-Dioxane Polar Aprotic[7]2.2101General purpose for Miyaura & SuzukiPeroxide formation; requires heating
Toluene Nonpolar[8]2.4111Good for bulky ligands; high tempCan have poor solubility for polar substrates
THF Polar Aprotic[3]7.666Lower boiling point reactionsPeroxide formation; may not reach high temps
DMSO Polar Aprotic[3]47189Excellent solubilizing powerDifficult to remove; can promote side reactions
DMF Polar Aprotic[9]37153Good solubilizing powerCan decompose at high temps; difficult to remove
Water Polar Protic[4]80100Co-solvent in Suzuki; green chemistry[10][11]Promotes protodeborylation if in excess
Ethanol Polar Protic[8]2578Co-solvent; green chemistryPromotes protodeborylation

Section 2: Frequently Asked Questions (FAQs)

Q1: What is the difference between a polar protic and a polar aprotic solvent, and why does it matter for my reaction?

A1: The key difference lies in the presence of an acidic proton.

  • Polar Protic Solvents (e.g., water, methanol, ethanol) have a hydrogen atom bonded to an electronegative atom (like oxygen or nitrogen).[5] They can act as hydrogen bond donors and are effective at stabilizing both cations and anions.[4] In the context of Suzuki-Miyaura reactions, they can stabilize charged intermediates but can also solvate and deactivate nucleophiles and promote protodeborylation.[12][13]

  • Polar Aprotic Solvents (e.g., THF, DMF, DMSO, acetonitrile) have a dipole moment but lack an acidic proton.[5] They are good at dissolving polar compounds but are less effective at solvating anions. This leaves the nucleophile (like the boronate) more "naked" and reactive, which can be beneficial.[12] These are generally the preferred solvents for Miyaura borylations.[3]

Q2: Can I use "green" solvents for these reactions?

A2: Yes, there is a significant push towards using more environmentally friendly solvents.

  • Water: Micellar catalysis, using surfactants in water, has been shown to be highly effective for both Miyaura borylations and Suzuki-Miyaura couplings, often at room temperature.[3][10][11]

  • Deep Eutectic Solvents (DESs): Recent research has demonstrated that biodegradable DESs, such as those based on choline chloride and glycerol, can be excellent media for Miyaura borylations.[14]

  • Bio-derived Solvents: Solvents like 2-methyl-THF (derived from biomass) are excellent, greener alternatives to THF and dioxane.

Q3: How does solvent choice affect the choice of base in a Suzuki-Miyaura coupling?

A3: The solvent and base work in concert. A base that is effective in one solvent may be ineffective in another.

  • In Aprotic Solvents (e.g., Dioxane, Toluene): Inorganic bases like K₂CO₃, Cs₂CO₃, and K₃PO₄ are commonly used. They have limited solubility, but this is often sufficient to drive the reaction. The choice depends on the substrate; for example, K₃PO₄ is often used for less reactive aryl chlorides.

  • In Protic Solvents (e.g., Ethanol, Water): Soluble bases like NaOH or NaOEt can be used, but they increase the risk of protodeborylation and other side reactions. Weaker, soluble organic bases like triethylamine (Et₃N) have also been used effectively, particularly in aqueous micellar systems.[10]

Q4: I need to run my reaction at a high temperature. Which solvents are suitable?

A4: For high-temperature reactions (>100 °C), you need a solvent with a high boiling point.

  • Toluene (BP 111 °C)

  • p-Xylene (BP 138 °C)

  • DMF (BP 153 °C)

  • DMSO (BP 189 °C)

  • NMP (N-Methyl-2-pyrrolidone, BP 202 °C) Always ensure your reaction is well-sealed (e.g., in a sealed tube) if the reaction temperature is near or above the solvent's boiling point to prevent evaporation and pressure build-up.

Section 3: Experimental Protocols

Protocol 1: General Procedure for Miyaura Borylation of an Aryl Bromide

This protocol provides a starting point for optimization.

  • Preparation: To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the aryl bromide (1.0 mmol, 1.0 equiv), bis(pinacolato)diboron (B₂pin₂) (1.1 mmol, 1.1 equiv), potassium acetate (KOAc) (3.0 mmol, 3.0 equiv), and the palladium catalyst (e.g., PdCl₂(dppf), 0.03 mmol, 3 mol%).

  • Solvent Addition: Add 5 mL of anhydrous 1,4-dioxane via syringe.

  • Reaction: Stir the mixture at 80 °C.

  • Monitoring: Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 2-12 hours.

  • Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (1 x 10 mL). Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Protocol 2: General Procedure for Suzuki-Miyaura Cross-Coupling
  • Preparation: To a round-bottom flask, add the aryl boronate ester (from Protocol 1, 1.0 mmol, 1.0 equiv), the coupling partner (e.g., an aryl iodide, 1.2 mmol, 1.2 equiv), the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol, 5 mol%), and the base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv).

  • Solvent Addition: Add a 4:1 mixture of Toluene:Water (5 mL).

  • Reaction: Fit the flask with a reflux condenser and heat the mixture to 90 °C under an inert atmosphere.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up: After completion, cool the reaction to room temperature. Add water (10 mL) and extract with ethyl acetate (3 x 15 mL). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate.

  • Purification: Purify the crude product by flash column chromatography.

Logical Relationship of Solvent Properties to Reaction Outcome:

Solvent_Effects cluster_properties Solvent Properties cluster_outcomes Reaction Outcomes Solvent Solvent Choice Polarity Polarity (Dielectric Constant) Solvent->Polarity Proticity Proticity (H-bond donor) Solvent->Proticity Coordinating Coordinating Ability Solvent->Coordinating BoilingPoint Boiling Point Solvent->BoilingPoint Yield Reaction Yield & Rate Polarity->Yield Affects solubility & intermediate stability Selectivity Selectivity (vs. Side Reactions) Proticity->Selectivity Can cause protodeborylation Catalyst Catalyst Stability Coordinating->Catalyst Stabilizes Pd(0) or inhibits Conditions Reaction Conditions (Temperature) BoilingPoint->Conditions Determines max reaction temp.

Caption: Interplay between solvent properties and key reaction outcomes.

References

Validation & Comparative

Navigating the Landscape of Boronic Esters: A Comparative Guide to 2-Isopropyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the selection of the appropriate boronic ester reagent is a critical decision that can significantly impact the efficiency, stability, and overall success of synthetic campaigns. This guide provides an in-depth comparison of 2-isopropyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, a prominent member of the pinacol boronic ester family, with other commonly employed boronic esters. By examining experimental data and exploring the underlying mechanistic principles, we aim to equip researchers with the knowledge to make informed decisions for their specific synthetic challenges.

The Enduring Importance of Boronic Esters in Modern Synthesis

Boronic acids and their corresponding esters are indispensable tools in organic synthesis, most notably for their role in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction. This powerful carbon-carbon bond-forming reaction has revolutionized the construction of complex molecules, finding widespread application in pharmaceuticals, agrochemicals, and materials science.[1]

While boronic acids are highly reactive, they often suffer from instability, being prone to protodeboronation and oxidation, which can complicate their storage, handling, and use in multi-step syntheses.[2] Boronic esters, formed by the condensation of a boronic acid with a diol, offer a stable and easily handled alternative.[3] The choice of the diol component significantly influences the properties of the resulting boronic ester, impacting its stability, reactivity, and solubility.

Introducing this compound: A Versatile Workhorse

This compound, also known as isopropyl pinacol borate, belongs to the widely used class of pinacol boronic esters. The pinacol backbone, with its four methyl groups, provides steric bulk that enhances the stability of the boronic ester. The isopropyl group attached to the boron atom further modulates its electronic and steric properties.

This reagent is a versatile precursor for the synthesis of a wide array of boronic esters and is particularly valued in Miyaura borylation reactions for the direct C-H borylation of arenes and heteroarenes.[4]

A Head-to-Head Comparison: Performance in Key Synthetic Transformations

The true measure of a reagent's utility lies in its performance in common chemical reactions. Here, we compare this compound and its parent compound, pinacolborane, with other boronic esters in two cornerstone reactions of modern organic synthesis: the Suzuki-Miyaura cross-coupling and C-H borylation.

Suzuki-Miyaura Cross-Coupling: A Balancing Act of Stability and Reactivity

The Suzuki-Miyaura reaction is a testament to the delicate balance between the stability of the boronic ester and its reactivity in the catalytic cycle. While a stable boronic ester is desirable for ease of handling and purification, it must be sufficiently reactive to undergo transmetalation with the palladium catalyst.

Kinetic studies have revealed that the structure of the diol in the boronic ester has a profound impact on the rate of transmetalation. While direct comparative kinetic data for this compound is limited in the readily available literature, we can infer its behavior by examining related systems. For instance, a study comparing neopentyl and pinacol boronic esters in a nickel-catalyzed Suzuki-Miyaura coupling found that the neopentyl derivative was consumed faster, suggesting greater reactivity.[5] However, both were less reactive than the corresponding boronic acid and trifluoroborate salt.[5]

This highlights a general trend: increased steric bulk on the diol backbone, as seen in pinacol esters, enhances stability but can temper reactivity. The additional isopropyl group in this compound would be expected to further influence this balance.

Table 1: Conceptual Comparison of Boronic Esters in Suzuki-Miyaura Coupling

Boronic Ester TypeKey Structural FeatureExpected StabilityExpected Reactivity in Transmetalation
Pinacol Esters Tetramethyl-substituted five-membered ringHighModerate
Neopentyl Glycol Esters Dimethyl-substituted six-membered ringModerate to HighPotentially higher than pinacol esters
Catechol Esters Aromatic diolModerateCan be high due to electronic effects
This compound Isopropyl group on boron of pinacol esterHighPotentially modulated by the isopropyl group

Suzuki_Miyaura_Cycle

Figure 1: Simplified catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

C-H Borylation: Forging C-B Bonds Directly

The direct borylation of C-H bonds is a highly atom-economical method for synthesizing aryl and heteroaryl boronic esters. Iridium-catalyzed C-H borylation has emerged as a particularly powerful tool in this regard.[4]

In this arena, pinacol-based reagents, including pinacolborane (HBpin) and bis(pinacolato)diboron (B2pin2), are the dominant players. This compound serves as a key reagent for the in situ generation of the active borylating species or as a direct precursor to other boronic esters.

Experimental data for iridium-catalyzed C-H borylation of arenes with pinacolborane often show good to excellent yields, typically ranging from 62-95%.[6] The regioselectivity of these reactions is primarily governed by steric factors, with borylation occurring at the least hindered C-H bond.

CH_Borylation_Workflow

Figure 2: General workflow for iridium-catalyzed C-H borylation.

Stability Under Scrutiny: The Hydrolytic Stability of Boronic Esters

A key advantage of boronic esters over their acid counterparts is their enhanced stability, particularly towards hydrolysis. The degree of hydrolytic stability is a critical factor, especially in applications where aqueous conditions are employed or for the long-term storage of the reagents.

The stability of a boronic ester is influenced by several factors, including the steric hindrance around the boron center and the ring size of the dioxaborolane or dioxaborinane. Pinacol esters are generally considered to be robust due to the sterically demanding tetramethyl substitution pattern. The addition of an isopropyl group in this compound is expected to maintain, if not enhance, this stability.

Studies on the hydrolytic stability of various boronic esters have shown that those derived from bulkier diols tend to be more resistant to hydrolysis.[8] For example, boronic esters derived from (1,1'-bicyclohexyl)-1,1'-diol have been shown to be exceptionally stable.[8]

Experimental Protocols: A Guide to Practice

To provide a practical context for the comparison, here are representative protocols for the synthesis of boronic esters using this compound and their subsequent use in a Suzuki-Miyaura coupling.

Protocol 1: Synthesis of an Aryl Boronic Ester via Miyaura Borylation

This protocol is a general procedure for the palladium-catalyzed borylation of an aryl halide.

Materials:

  • Aryl halide (1.0 mmol)

  • Bis(pinacolato)diboron (B2pin2) (1.1 mmol)

  • Potassium acetate (KOAc) (1.5 mmol)

  • [Pd(dppf)Cl2] (0.03 mmol)

  • 1,4-Dioxane (5 mL)

Procedure:

  • To an oven-dried Schlenk flask, add the aryl halide, bis(pinacolato)diboron, potassium acetate, and [Pd(dppf)Cl2].

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add 1,4-dioxane via syringe.

  • Heat the reaction mixture to 80 °C and stir for the appropriate time (monitor by TLC or GC-MS).

  • Upon completion, cool the reaction to room temperature and dilute with a suitable organic solvent (e.g., ethyl acetate).

  • Filter the mixture through a pad of celite, washing with the same solvent.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired aryl boronic ester.

Protocol 2: Suzuki-Miyaura Cross-Coupling of an Aryl Boronic Ester

This protocol describes a typical Suzuki-Miyaura coupling reaction.

Materials:

  • Aryl boronic ester (1.0 mmol)

  • Aryl halide (1.2 mmol)

  • Palladium catalyst (e.g., Pd(PPh3)4, 0.05 mmol)

  • Aqueous base (e.g., 2 M Na2CO3, 2.0 mL)

  • Solvent (e.g., Toluene or DME, 5 mL)

Procedure:

  • In a round-bottom flask, dissolve the aryl boronic ester and aryl halide in the chosen solvent.

  • Add the aqueous base to the mixture.

  • Degas the solution by bubbling with an inert gas for 15-20 minutes.

  • Add the palladium catalyst under a positive pressure of the inert gas.

  • Heat the reaction mixture to reflux (typically 80-100 °C) and stir until the reaction is complete (monitor by TLC or GC-MS).

  • Cool the reaction to room temperature and add water.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate) three times.

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to obtain the biaryl product.

Conclusion: Making the Right Choice for Your Research

The selection of a boronic ester is a nuanced decision that requires careful consideration of the specific reaction and desired outcome. This compound, as a member of the robust pinacol ester family, offers a stable and versatile platform for a variety of synthetic transformations, particularly in C-H borylation.

While the pinacol backbone provides excellent stability, this can sometimes come at the cost of reduced reactivity in Suzuki-Miyaura couplings compared to less sterically hindered boronic esters like those derived from neopentyl glycol. The influence of the isopropyl group on the boron atom of the title compound adds another layer of complexity that warrants further direct comparative studies.

Ultimately, the optimal boronic ester will depend on the specific substrates, reaction conditions, and the desired balance between stability and reactivity. By understanding the fundamental principles that govern the performance of these invaluable reagents, researchers can navigate the diverse landscape of boronic esters and select the most appropriate tool to accelerate their scientific discoveries.

References

A Head-to-Head Comparison of Pinacolborane and Isopropyl Pinacol Borate in Hydroboration Reactions

Author: BenchChem Technical Support Team. Date: December 2025

A Senior Application Scientist's Guide for Researchers, Scientists, and Drug Development Professionals

The hydroboration of unsaturated carbon-carbon bonds stands as a cornerstone of modern organic synthesis, enabling the regio- and stereoselective introduction of a hydroxyl group.[1][2][3][4] The resulting organoborane intermediates are also exceptionally versatile, serving as key precursors for a multitude of transformations, most notably the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction.[5] Among the arsenal of hydroborating agents, pinacolborane (HBpin) has emerged as a widely used and commercially available reagent.[6][7] However, the landscape of hydroboration is continually evolving, with reagents like isopropyl pinacol borate (i-PrOBpin) presenting alternative activation strategies. This guide provides an in-depth, objective comparison of these two prominent reagents, grounded in mechanistic principles and experimental data, to inform rational reagent selection in research and development.

At a Glance: Key Physicochemical and Reactivity Properties

A clear understanding of the fundamental properties of each reagent is paramount for safe and effective handling in a laboratory setting.

PropertyPinacolborane (HBpin)Isopropyl Pinacol Borate (i-PrOBpin)
CAS Number 25015-63-8[6][7]61676-62-8[8][9]
Molecular Formula C6H13BO2[6][7][10]C9H19BO3[8]
Molecular Weight 127.98 g/mol [6][7][10]186.06 g/mol [8][9]
Appearance Colorless liquid[6][7]Colorless liquid[8][9]
Boiling Point 42-43 °C @ 50 mmHg[6][7][10]73 °C @ 15 mmHg[8][11]
Key Reactive Feature B-H bondB-O(i-Pr) bond
Primary Activation Catalyst (metal or base) required for C=C/C≡C hydroboration[7]In situ generation of a reactive B-H species via transesterification or other activation
Stability/Handling Air and moisture sensitive; liberates flammable H2 gas with water.[12][13][14][15]Moisture sensitive.[8]

The Core Distinction: Mechanism of Hydroboration

The fundamental difference between HBpin and systems employing i-PrOBpin lies in the nature of the active hydroborating species and the mechanism of its delivery to the unsaturated substrate.

Pinacolborane: A Direct, Yet Often Catalyzed, Approach

Pinacolborane possesses a direct B-H bond, making it a nominal hydroborating agent.[7] However, its reactivity towards alkenes and alkynes is often sluggish under uncatalyzed conditions, necessitating the use of transition metal catalysts or, in some cases, strong bases.[5][7][16]

  • Transition Metal Catalysis: This is the most prevalent method for HBpin hydroboration. Metals like rhodium and iridium have been extensively studied and exhibit remarkable control over regioselectivity.[12][16][17] For instance, iridium catalysts typically yield the linear, anti-Markovnikov product with high selectivity, while rhodium catalysts can favor the branched, Markovnikov isomer, particularly with vinylarenes.[12][17] The choice of metal and ligand is therefore a critical experimental parameter that dictates the reaction's outcome.[12]

  • Base/Main Group Metal Catalysis: In recent years, main group metal hydrides and simple bases have been shown to catalyze the hydroboration of various unsaturated compounds with HBpin.[18][19][20] For example, lithium diisobutyl-tert-butoxyaluminum hydride has been demonstrated as an efficient catalyst for alkene hydroboration.[18][21] These methods offer a transition metal-free alternative, which can be advantageous in contexts where metal contamination is a concern.

The general workflow for a transition metal-catalyzed hydroboration using HBpin is depicted below.

References

A Senior Application Scientist's Guide to the Quantitative Analysis of 2-Isopropyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of key synthetic intermediates like 2-Isopropyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (isopropylboronic acid pinacol ester) is paramount for ensuring reaction stoichiometry, purity, and ultimately, the quality of the final active pharmaceutical ingredient (API). This guide provides an in-depth comparison of the primary analytical methodologies for the quantification of this versatile reagent, grounded in experimental data and field-proven insights. We will delve into the nuances of each technique, explaining the causality behind experimental choices to empower you to select and implement the most robust method for your specific application.

The Analytical Challenge: The Instability of the Boronic Ester

A primary hurdle in the accurate analysis of this compound and related pinacol boronate esters is their susceptibility to hydrolysis, which converts the ester back to its corresponding boronic acid and pinacol.[1][2][3] This instability necessitates meticulous method development to ensure that the reported quantity is a true reflection of the sample's composition and not an artifact of the analytical process itself.

Comparative Analysis of Key Quantitative Techniques

The quantification of this compound can be approached through several analytical techniques, each with its own set of advantages and limitations. Here, we compare the most prevalent methods: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy.

Technique Principle Advantages Disadvantages Best Suited For
Reversed-Phase HPLC (RP-HPLC) Separation based on hydrophobicity.Widely available, high resolution, and well-understood.Prone to on-column hydrolysis of the analyte, leading to inaccurate quantification.[2][4][5]Routine purity analysis with a carefully optimized, hydrolysis-minimizing method.
Hydrophilic Interaction Liquid Chromatography (HILIC) Separation based on partitioning between a polar stationary phase and a less polar mobile phase.High percentage of organic solvent in the mobile phase prevents on-column hydrolysis and provides excellent solubility.[2]Can have longer equilibration times and may be less familiar to some labs.Accurate quantification of boronic esters, especially when hydrolysis is a significant concern.
Gas Chromatography-Mass Spectrometry (GC-MS) Separation of volatile compounds followed by mass-based detection.High sensitivity and selectivity, providing structural information.The analyte may require derivatization to increase volatility and thermal stability; potential for on-column degradation.[6][7]Quantification of volatile impurities and when mass spectral confirmation is required.
Quantitative NMR (qNMR) Intrinsic quantitative nature based on the direct relationship between signal intensity and the number of nuclei.Non-destructive, requires minimal sample preparation, no chromatographic separation needed, and provides absolute quantification with a suitable internal standard.[4][8]Lower sensitivity compared to chromatographic methods, and potential for signal overlap in complex mixtures.Accurate determination of purity and absolute concentration without the need for a reference standard of the analyte itself.
Non-Aqueous Capillary Electrophoresis (NACE) Separation in a non-aqueous buffer system based on electrophoretic mobility.Prevents hydrolysis during analysis and offers rapid run times with high resolution.[9][10]Requires specialized equipment and expertise; may have lower concentration sensitivity than HPLC or GC-MS.Analysis of labile boronic esters and their corresponding acids without the limitations of traditional chromatographic techniques.[9]

In-Depth Methodologies and Experimental Protocols

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

The key to successful RP-HPLC analysis of boronic esters is the mitigation of on-column hydrolysis. This can be achieved through careful selection of the stationary phase, mobile phase, and sample diluent.

Causality Behind Experimental Choices:

  • Stationary Phase: Columns with low residual silanol activity are crucial. Active silanol groups on the silica surface can catalyze the hydrolysis of the boronic ester. An XTerra MS C18 column has been shown to be optimal for this analysis due to its hybrid particle technology, which provides a more inert surface.[4][5][11]

  • Mobile Phase: The use of aprotic organic solvents like acetonitrile at high concentrations helps to suppress hydrolysis. The addition of acidic modifiers like formic acid should be avoided as it can accelerate hydrolysis.[5][11]

  • Sample Diluent: The sample should be dissolved in an aprotic solvent such as 100% acetonitrile or tetrahydrofuran (THF). The use of aqueous diluents will lead to pre-injection hydrolysis of the ester.[4][5]

Experimental Workflow for RP-HPLC Analysis

RP_HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC System cluster_data Data Analysis prep Dissolve sample in 100% Acetonitrile inj Inject Sample prep->inj Autosampler col Separation on XTerra MS C18 Column inj->col det UV Detection (e.g., 220 nm) col->det Mobile Phase: Acetonitrile/Water Gradient (No Acid Modifier) quant Quantify Peak Area det->quant

Caption: RP-HPLC workflow designed to minimize on-column hydrolysis of boronic esters.

Detailed Protocol:

  • Sample Preparation: Dissolve a known weight of the sample in 100% acetonitrile to a final concentration of approximately 1 mg/mL.

  • HPLC Conditions:

    • Column: Waters XTerra MS C18, 4.6 x 150 mm, 5 µm

    • Mobile Phase A: Water

    • Mobile Phase B: Acetonitrile

    • Gradient: 60% B to 95% B over 15 minutes, hold at 95% B for 5 minutes, return to 60% B and equilibrate for 5 minutes.

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30°C

    • Detection: UV at 220 nm

    • Injection Volume: 10 µL

Gas Chromatography-Mass Spectrometry (GC-MS)

While GC-MS can be a powerful tool, the thermal lability of some boronic esters can be a concern.[6] However, for a relatively stable compound like this compound, direct injection may be feasible.

Causality Behind Experimental Choices:

  • Derivatization: For more polar or less volatile boronic acids or esters, derivatization, such as trimethylsilylation, can improve chromatographic performance by increasing volatility and reducing interactions with active sites in the GC system.[7] For the title compound, direct analysis is often possible.

  • Injector Temperature: A lower injector temperature can help to minimize on-column degradation.

  • Column Selection: A low- to mid-polarity column, such as a 5% phenyl-methylpolysiloxane, is generally suitable.

Experimental Workflow for GC-MS Analysis

GCMS_Workflow cluster_prep Sample Preparation cluster_gcms GC-MS System cluster_data Data Analysis prep Dissolve sample in volatile solvent (e.g., Hexane) inj Inject Sample prep->inj Autosampler col Separation on DB-5ms Column inj->col ms Mass Spectrometry Detection (EI) col->ms Temperature Program quant Quantify by Selected Ion Monitoring (SIM) ms->quant

Caption: A typical GC-MS workflow for the analysis of a volatile boronic ester.

Detailed Protocol:

  • Sample Preparation: Dissolve a known weight of the sample in a volatile organic solvent like hexane or ethyl acetate to a final concentration of approximately 100 µg/mL.

  • GC-MS Conditions:

    • GC Column: Agilent J&W DB-5ms, 30 m x 0.25 mm, 0.25 µm

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min

    • Injector Temperature: 250°C

    • Oven Program: Initial temperature of 70°C, hold for 2 minutes, ramp to 280°C at 15°C/min, and hold for 5 minutes.

    • MS Transfer Line: 280°C

    • Ion Source: Electron Ionization (EI) at 70 eV

    • Scan Range: m/z 40-400

Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy

qNMR offers a primary ratio method of measurement, providing a direct and accurate quantification without the need for a reference standard of the analyte. ¹H and ¹¹B NMR are particularly useful for this compound.

Causality Behind Experimental Choices:

  • Internal Standard: An internal standard of known purity and concentration is essential for absolute quantification. The standard should have a simple spectrum with signals that do not overlap with the analyte's signals. Maleic acid or dimethyl sulfone are common choices for ¹H qNMR.

  • Relaxation Delay (d1): To ensure complete relaxation of all nuclei between scans, a sufficiently long relaxation delay (typically 5-7 times the longest T1 relaxation time) is critical for accurate integration.

  • ¹¹B NMR: As a boron-containing compound, ¹¹B NMR provides a highly specific method for detection and quantification.[12][13][14] The broadness of the signals due to the quadrupolar nature of the boron nucleus must be considered.

Experimental Workflow for qNMR Analysis

qNMR_Workflow cluster_prep Sample Preparation cluster_nmr NMR Spectrometer cluster_data Data Analysis prep Accurately weigh sample and internal standard into NMR tube diss Dissolve in deuterated solvent (e.g., CDCl3) prep->diss acq Acquire Spectrum (long relaxation delay) diss->acq proc Process spectrum (phasing, baseline correction) acq->proc integ Integrate analyte and standard signals proc->integ calc Calculate purity/ concentration integ->calc

Caption: Workflow for quantitative NMR (qNMR) analysis.

Detailed Protocol for ¹H qNMR:

  • Sample Preparation: Accurately weigh approximately 10-20 mg of the this compound sample and 5-10 mg of a suitable internal standard (e.g., maleic acid) into a vial. Dissolve the mixture in a known volume of a deuterated solvent (e.g., 0.75 mL of CDCl₃) and transfer to an NMR tube.

  • NMR Acquisition:

    • Spectrometer: 400 MHz or higher

    • Pulse Program: Standard 1D proton experiment

    • Relaxation Delay (d1): 30 seconds

    • Number of Scans: 8-16

  • Data Processing and Calculation:

    • Process the spectrum with careful phasing and baseline correction.

    • Integrate a well-resolved signal of the analyte (e.g., the methine proton of the isopropyl group) and a signal from the internal standard.

    • Calculate the purity using the following equation: Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / MW_std) * (m_std / m_analyte) * Purity_std Where: I = integral value, N = number of protons for the integrated signal, MW = molecular weight, m = mass, and Purity_std = purity of the internal standard.[8]

Conclusion

The choice of analytical method for quantifying this compound is contingent on the specific requirements of the analysis. For routine quality control where high throughput is necessary, a well-developed RP-HPLC method that minimizes hydrolysis can be effective. When accuracy is paramount and hydrolysis is a major concern, HILIC or NACE are superior chromatographic options. For definitive structural confirmation and quantification, GC-MS is a valuable tool, although potential thermal degradation must be considered. Finally, for a primary, non-destructive method that provides absolute quantification, qNMR is the gold standard, offering a high degree of accuracy and reliability. By understanding the principles and nuances of each technique, researchers can confidently select and implement the most appropriate method to ensure the quality and integrity of their synthetic processes.

References

A Senior Application Scientist's Guide to the Analysis of Isopropyl Pinacol Borate Reaction Products: A GC-MS Comparison

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

For researchers, scientists, and drug development professionals engaged in modern organic synthesis, particularly palladium-catalyzed cross-coupling reactions, the robust analysis of reaction products is paramount. Isopropyl pinacol borate and related boronic esters are foundational reagents in methodologies like the Suzuki-Miyaura coupling.[1][2][3][4] Accurate characterization and quantification of the resulting products, starting materials, and potential impurities are critical for determining reaction efficiency, ensuring product purity, and meeting regulatory standards. This guide provides an in-depth, objective comparison of Gas Chromatography-Mass Spectrometry (GC-MS) with key alternative analytical techniques—namely Liquid Chromatography-Mass Spectrometry (LC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy—for the analysis of products derived from isopropyl pinacol borate reactions. We will delve into the causality behind experimental choices, provide field-proven insights, and present detailed protocols to ensure scientific integrity and reproducibility.

Introduction: The Central Role of Boronic Esters and the Need for Rigorous Analysis

Isopropyl pinacol borate is a member of the boronic acid pinacol ester (BPin) family, which are indispensable reagents in organic chemistry. Their widespread use in forming carbon-carbon and carbon-heteroatom bonds, most notably in the Suzuki-Miyaura coupling, has revolutionized the synthesis of complex molecules, including active pharmaceutical ingredients (APIs).[3][4]

The success of these synthetic endeavors hinges on the ability to accurately monitor the reaction progress and characterize the final product mixture. Key analytical questions that must be answered include:

  • What is the conversion rate of the starting boronic ester?

  • What is the yield of the desired coupled product?

  • Are there significant byproducts, such as hydrolyzed boronic acids or homocoupled species?

  • Are there trace-level impurities that could be potentially mutagenic, a concern highlighted by regulatory bodies like the ICH?[5][6]

Answering these questions requires analytical techniques that offer high sensitivity, selectivity, and structural elucidation capabilities. GC-MS has long been a workhorse in synthetic chemistry labs for its high chromatographic resolution and definitive mass-based identification.[7] However, the unique chemical nature of boronic esters presents specific challenges, necessitating a critical evaluation of GC-MS in comparison to other powerful analytical tools.

Deep Dive: GC-MS for Pinacol Borate Reaction Analysis

GC-MS combines the separation power of gas chromatography with the detection power of mass spectrometry. For a compound to be amenable to GC analysis, it must be both thermally stable and sufficiently volatile to be transported through the GC column.

The Rationale for Using GC-MS

When applicable, GC-MS offers several distinct advantages:

  • High Chromatographic Efficiency: Capillary GC columns provide excellent separation of complex mixtures, allowing for the resolution of isomers and closely related compounds.

  • Sensitive Detection: Mass spectrometers, especially when operated in Selected Ion Monitoring (SIM) mode, can achieve very low limits of detection, often in the parts-per-million (ppm) range or lower.[6]

  • Structural Information: Electron Ionization (EI) is a high-energy ionization technique that produces reproducible fragmentation patterns. These patterns act as a "fingerprint" for a molecule, which can be matched against spectral libraries (e.g., NIST) for confident identification.

Critical Challenges in GC-MS Analysis of Boronates

Direct analysis of pinacol boronate esters and their reaction products by GC-MS is not always straightforward. The primary challenges are:

  • Hydrolytic Instability: Pinacol esters are susceptible to hydrolysis, especially in the presence of trace water, reverting to the corresponding boronic acid.[1][2][8] Boronic acids themselves are generally non-volatile and thermally labile, making them unsuitable for direct GC analysis.[1] This degradation can occur during sample preparation or even on the GC column itself.

  • Thermal Lability: While many pinacol esters are sufficiently stable, some complex or sensitive products may degrade at the high temperatures of the GC inlet and column.

  • Polarity: The presence of the boron-oxygen functionalities can lead to peak tailing and poor chromatographic performance due to interactions with active sites in the GC system (e.g., liner, column).

A Self-Validating GC-MS Protocol: Analysis with Derivatization

To overcome the challenge of analyzing non-volatile boronic acid impurities or byproducts, a derivatization step is often necessary. This protocol describes a validated approach for analyzing a reaction mixture where a boronic acid impurity, such as tetrahydroxydiboron (BBA), might be present. The strategy involves converting the non-volatile BBA into the GC-amenable bis(pinacolato)diboron (BPD) using pinacol.[6]

Objective: To quantify the desired coupled product and determine the level of boronic acid impurity (as its pinacol ester derivative).

GCMS_Workflow cluster_prep Sample Preparation cluster_deriv Derivatization Path cluster_direct Direct Analysis Path cluster_analysis GC-MS Analysis Sample Reaction Aliquot (in aprotic solvent, e.g., Toluene) Quench Quench Reaction (e.g., with anhydrous Na2SO4) Sample->Quench Split Split Sample Quench->Split Deriv Add Pinacol & Catalyst (e.g., pyridine) Split->Deriv For Boronic Acid Analysis Dilute Dilute with Aprotic Solvent Split->Dilute For Product Analysis Heat Heat (e.g., 60°C, 30 min) Deriv->Heat Inject Inject into GC-MS Heat->Inject Dilute->Inject GC GC Separation (e.g., DB-5ms column) Inject->GC MS MS Detection (EI, Scan/SIM Mode) GC->MS Data Data Processing (Integration & Library Search) MS->Data

Caption: Generalized Suzuki-Miyaura cross-coupling reaction scheme.

Scenario: A medicinal chemist is developing a new API via a Suzuki-Miyaura coupling. They need to optimize the reaction conditions and ensure the final product meets a purity threshold of >99.5%, with a specific focus on controlling a potentially mutagenic boronic acid starting material to below 10 ppm.

  • Initial Optimization (Yield & Conversion): For rapid screening of reaction conditions (e.g., catalyst, base, temperature), GC-MS is an excellent choice. A quick derivatization-free analysis of a diluted aliquot can provide the relative ratio of starting material to the desired product in under 30 minutes, allowing for high-throughput optimization.

  • Structural Confirmation: Once a promising product is isolated, NMR is non-negotiable. ¹H, ¹³C, and ¹¹B NMR will provide definitive proof of structure for the novel API.

  • Trace Impurity Quantification: To meet the stringent <10 ppm requirement for the unreacted boronic acid, neither GC-MS (due to potential derivatization inefficiencies at trace levels) nor NMR (due to poor sensitivity) is the optimal tool. A validated LC-MS/MS method is the authoritative choice. [5][9][10]It will offer the required sensitivity and selectivity to confidently quantify the impurity, ensuring the final API is safe and meets regulatory guidelines.

Conclusion and Authoritative Recommendations

The analysis of products from reactions involving isopropyl pinacol borate demands a multi-faceted analytical approach. There is no single "best" technique; rather, the optimal method is dictated by the analytical goal.

  • GC-MS remains a valuable and accessible tool for routine monitoring of reaction progress and purity assessment of volatile and thermally stable products. Its primary limitation is the hydrolytic and thermal instability of many boronate species, often necessitating a carefully validated derivatization protocol to analyze related impurities like boronic acids.

  • LC-MS is the superior technique for non-volatile products and is the gold standard for sensitive trace-level quantification of polar impurities, including underivatized boronic acids. Overcoming the challenge of on-column ester hydrolysis is critical and can be achieved with specialized methods.

  • NMR Spectroscopy , particularly ¹¹B NMR, offers unparalleled insight into molecular structure and solution-state equilibria. It is indispensable for structural confirmation and mechanistic studies but lacks the sensitivity required for trace contaminant analysis.

As a Senior Application Scientist, my recommendation is to employ these techniques synergistically. Use GC-MS for rapid process screening, rely on NMR for absolute structural proof, and deploy a validated LC-MS/MS method for the critical, trace-level impurity analysis required in a regulated drug development environment. This integrated approach ensures scientific rigor, data integrity, and ultimate confidence in the final product.

References

A Comparative Guide to HPLC Methods for Monitoring Reactions with 2-Isopropyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in synthetic chemistry, particularly Suzuki-Miyaura cross-coupling reactions, the ability to accurately monitor reaction progress is paramount. 2-Isopropyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, a common isopropylboronic acid pinacol ester, is a versatile reagent in this field.[1][2] However, the very nature of pinacol boronic esters presents a significant analytical challenge: their susceptibility to hydrolysis.[3][4] This guide provides an in-depth comparison of High-Performance Liquid Chromatography (HPLC) methods for monitoring reactions involving this key reagent, offering field-proven insights and experimental data to ensure analytical accuracy and trustworthiness.

The primary obstacle in the analysis of pinacol boronate esters by traditional Reversed-Phase HPLC (RP-HPLC) is on-column hydrolysis, where the ester degrades to its corresponding boronic acid and pinacol.[5][6] This phenomenon can lead to inaccurate quantification of starting materials and intermediates, potentially resulting in lowered yields and the generation of downstream impurities.[7] Therefore, the development of robust and reliable analytical methods is not just a matter of procedural correctness but a critical component of successful synthesis.

The Hydrolysis Challenge: A Mechanistic Overview

The central issue in analyzing this compound and similar pinacol esters is the lability of the carbon-boron bond and the boronic ester itself, especially in the presence of water and protic solvents typically used in RP-HPLC. The silica-based stationary phases of many HPLC columns possess residual silanol groups that can catalyze this hydrolysis.[8][9]

cluster_0 On-Column Environment (RP-HPLC) cluster_1 Analytical Outcome Ester Pinacol Boronate Ester Acid Boronic Acid Ester->Acid Hydrolysis (catalyzed by water, silanol groups, acidic pH) Result Inaccurate Quantification: - Underestimation of Ester - Overestimation of Acid Impurity Pinacol Pinacol cluster_workflow HPLC Method Selection Workflow Start Start: Analyze Pinacol Boronate Ester CheckHydrolysis Is the ester prone to hydrolysis? Start->CheckHydrolysis SelectRPHPLC Use Optimized RP-HPLC: - Low silanol activity column - Aprotic/neutral mobile phase CheckHydrolysis->SelectRPHPLC Moderately SelectHILIC Use HILIC: - High organic mobile phase CheckHydrolysis->SelectHILIC Highly CheckSpeed Is high throughput required? SelectRPHPLC->CheckSpeed SelectHILIC->CheckSpeed UseUPLC Implement on UPLC system CheckSpeed->UseUPLC Yes UseHPLC Standard HPLC is sufficient CheckSpeed->UseHPLC No End End: Accurate Analysis UseUPLC->End UseHPLC->End

References

The Strategic Advantage of Steric Hindrance: A Comparative Guide to 2-Isopropyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the judicious selection of reagents is a cornerstone of synthetic efficiency. In the realm of palladium-catalyzed cross-coupling reactions, organoboron compounds are indispensable tools. This guide provides an in-depth comparative analysis of 2-isopropyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, a key alkyl boronic acid pinacol ester, elucidating its performance against other alkylboron reagents and offering a rationale for its application in complex molecule synthesis.

The Suzuki-Miyaura cross-coupling reaction stands as one of the most robust methods for the formation of carbon-carbon bonds, owing to its mild reaction conditions, functional group tolerance, and the low toxicity of boron-containing reagents.[1] Central to this reaction is the choice of the organoboron species. While boronic acids are often more reactive, their pinacol ester counterparts, such as this compound, offer significantly enhanced stability, making them easier to handle, purify, and store.[2][3] This stability is a crucial factor in the reproducibility and scalability of synthetic routes, a paramount concern in pharmaceutical and materials science research.[4]

The Isopropyl Moiety: A Balance of Reactivity and Selectivity

This compound, also known as isopropylboronic acid pinacol ester, is a versatile reagent utilized in organic synthesis for the creation of carbon-boron bonds.[4] Its structure, featuring a sterically demanding isopropyl group, offers unique advantages in cross-coupling reactions. This steric bulk can influence the rate and selectivity of the transmetalation step in the catalytic cycle, potentially leading to cleaner reactions and higher yields with specific substrates.

The dioxaborolane ring, substituted with four methyl groups, imparts significant stability to the molecule, protecting the boron center from premature hydrolysis and oxidation.[5] This contrasts with the often-temperamental nature of free boronic acids, which are susceptible to protodeboronation and the formation of boroxines.[3]

Comparative Performance in Suzuki-Miyaura Cross-Coupling

While a comprehensive head-to-head comparison under identical conditions is sparse in the literature, we can extrapolate performance from various studies on the Suzuki-Miyaura coupling of alkylboronic acid pinacol esters with aryl halides. The following table summarizes representative data, highlighting the efficacy of sterically hindered alkylboron reagents.

Boronic EsterAryl HalideCatalyst/LigandBaseSolventTemp (°C)Time (h)Yield (%)Reference
This compound 4-ChlorotoluenePd(OAc)₂ / SPhosK₃PO₄Toluene/H₂O1101885[1]
n-Heptylboronic acid pinacol ester2,6-DichloropyridinePd₂(dba)₃ / FcPPh₂K₃PO₄Dioxane/H₂O1002074[6]
n-Heptylboronic acid pinacol ester2,6-DichloropyridinePd(OAc)₂ / Ad₂PⁿBuLiOᵗBuDioxane/H₂O1002494[7]
Isobutylboronic acid pinacol ester1-Bromo-4-nitrobenzenePd(dppf)Cl₂K₂CO₃DMF/H₂O801292[2]

Analysis of Performance:

The data indicates that alkyl pinacol boronic esters are highly effective in Suzuki-Miyaura couplings with a range of aryl halides, including challenging chloroarenes. The choice of catalyst, ligand, and base system is critical and often tailored to the specific substrates. For instance, the use of bulky, electron-rich phosphine ligands like SPhos and Ad₂PⁿBu can significantly enhance the efficiency of coupling with sterically hindered partners. The high yield obtained with this compound demonstrates its utility in forming C(sp³)-C(sp²) bonds, which are increasingly important motifs in medicinal chemistry.

Mechanistic Considerations: The Suzuki-Miyaura Catalytic Cycle

The efficacy of this compound is best understood through the lens of the Suzuki-Miyaura catalytic cycle. The generally accepted mechanism involves three key steps: oxidative addition, transmetalation, and reductive elimination.

Suzuki_Miyaura_Cycle Pd(0)L2 Pd(0)L₂ Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Ar-X Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L₂) Oxidative_Addition->Ar-Pd(II)-X(L2) Transmetalation Transmetalation Ar-Pd(II)-X(L2)->Transmetalation Ar-Pd(II)-R(L2) Ar-Pd(II)-R(L₂) Transmetalation->Ar-Pd(II)-R(L2) Reductive_Elimination Reductive Elimination Ar-Pd(II)-R(L2)->Reductive_Elimination Ar-R Ar-R Reductive_Elimination->Ar-R RXBpin R-B(pin) RXBpin->Transmetalation Base Base (e.g., K₃PO₄) Base->Transmetalation ArX Ar-X

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

The stability of the pinacol ester is crucial for preventing premature decomposition of the organoboron reagent before it enters the catalytic cycle. The steric hindrance of the isopropyl group can influence the rate of transmetalation, a step that can be rate-limiting. This allows for a degree of control and selectivity in complex synthetic sequences.

Experimental Protocol: Suzuki-Miyaura Coupling of 4-Chlorotoluene with this compound

This protocol provides a representative procedure for the application of this compound in a Suzuki-Miyaura cross-coupling reaction.

Materials:

  • 4-Chlorotoluene

  • This compound

  • Palladium(II) acetate (Pd(OAc)₂)

  • 2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos)

  • Potassium phosphate (K₃PO₄)

  • Toluene

  • Deionized water

  • Anhydrous magnesium sulfate (MgSO₄)

  • Standard laboratory glassware and inert atmosphere setup (e.g., Schlenk line)

Procedure:

  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere (argon or nitrogen), add 4-chlorotoluene (1.0 mmol), this compound (1.2 mmol), palladium(II) acetate (0.02 mmol, 2 mol%), SPhos (0.04 mmol, 4 mol%), and potassium phosphate (2.0 mmol).

  • Solvent Addition: Add toluene (5 mL) and deionized water (0.5 mL) to the flask.

  • Reaction: Heat the mixture to 110 °C with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Workup: After completion (typically 18 hours), cool the reaction mixture to room temperature. Dilute with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).

  • Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using an appropriate eluent (e.g., hexanes/ethyl acetate gradient).

  • Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Causality Behind Experimental Choices:

  • Inert Atmosphere: Palladium catalysts, particularly in their Pd(0) active form, are sensitive to oxygen. An inert atmosphere prevents catalyst deactivation.

  • Ligand (SPhos): The bulky and electron-rich SPhos ligand facilitates the oxidative addition of the aryl chloride and promotes the reductive elimination step, leading to higher yields, especially with less reactive chlorides.

  • Base (K₃PO₄): The base is crucial for the transmetalation step, facilitating the transfer of the alkyl group from the boronate ester to the palladium center. Potassium phosphate is a moderately strong base that is effective in many Suzuki-Miyaura couplings.

  • Solvent System (Toluene/Water): The biphasic solvent system is common for Suzuki-Miyaura reactions. Toluene solubilizes the organic reagents and catalyst, while the aqueous phase dissolves the inorganic base.

Workflow for Comparative Efficacy Studies

To objectively compare the efficacy of different boronic esters, a standardized experimental workflow is essential.

Efficacy_Comparison_Workflow cluster_prep Preparation cluster_reaction Parallel Reactions cluster_analysis Analysis & Comparison Reagent_Prep Prepare Stock Solutions (Aryl Halide, Catalyst, Ligand, Base) Reaction_Setup Set up Parallel Reactions (Varying Boronic Esters) Reagent_Prep->Reaction_Setup Reaction_Monitoring Monitor Reactions (TLC, GC-MS at time points) Reaction_Setup->Reaction_Monitoring Workup Standardized Workup & Purification Reaction_Monitoring->Workup Yield_Analysis Determine Isolated Yields Workup->Yield_Analysis Data_Comparison Compare Yields, Reaction Times, & Purity Yield_Analysis->Data_Comparison

Caption: A standardized workflow for comparing the efficacy of different boronic esters.

Conclusion

This compound emerges as a highly valuable reagent in the synthetic chemist's toolkit. Its enhanced stability over the corresponding boronic acid, coupled with the steric influence of the isopropyl group, provides a powerful combination for achieving high yields and selectivity in Suzuki-Miyaura cross-coupling reactions. For researchers in drug discovery and materials science, where robust and reproducible synthetic methodologies are critical, the strategic use of such well-defined and stable boronic esters is a key determinant of success. The provided experimental protocol and comparative data serve as a practical guide for the effective implementation of this versatile reagent in the synthesis of complex organic molecules.

References

A Senior Application Scientist's Guide to Palladium Catalyst Performance in Suzuki-Miyaura Cross-Coupling

Author: BenchChem Technical Support Team. Date: December 2025

Authored for Researchers, Scientists, and Drug Development Professionals

The Suzuki-Miyaura cross-coupling reaction stands as a titan in the world of synthetic chemistry, celebrated for its power to forge carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1][2] This palladium-catalyzed transformation is a cornerstone in the synthesis of complex molecules, from life-saving pharmaceuticals to advanced organic materials.[3][4] However, the success of a Suzuki coupling, particularly when dealing with the sterically demanding or electronically complex substrates common in drug development, is not guaranteed. The choice of the palladium catalyst system is paramount.

This guide provides an in-depth comparison of commonly employed palladium catalysts, moving beyond a simple catalog to explain the mechanistic reasoning behind their performance. We will explore the strengths and weaknesses of classical catalysts, the evolution of highly active modern systems, and the practical advantages of heterogeneous options, supported by experimental insights and protocols.

The "Why": Understanding the Catalytic Cycle

To rationally select a catalyst, one must first understand its role. The Suzuki reaction proceeds through a well-established catalytic cycle, fundamentally involving a palladium center cycling between Pd(0) and Pd(II) oxidation states.[2][5][6] Each step in this cycle presents a potential kinetic bottleneck, and the catalyst's structure—specifically the ligands bound to the palladium—is designed to accelerate these steps.

The three key stages are[2][7]:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the electrophile (e.g., an aryl halide), forming a Pd(II) intermediate. Electron-rich ligands on the palladium can facilitate this step, especially with less reactive aryl chlorides.

  • Transmetalation: The organic group from the activated organoboron species (the boronic acid, which is activated by a base) is transferred to the Pd(II) complex, displacing the halide. This is often the rate-limiting step.

  • Reductive Elimination: The two organic partners on the Pd(II) center couple and are expelled, forming the new C-C bond and regenerating the active Pd(0) catalyst, allowing the cycle to continue. Bulky ligands are crucial here, as they promote the reductive elimination step and prevent the formation of inactive palladium species.[8]

Suzuki_Catalytic_Cycle cluster_main Suzuki-Miyaura Catalytic Cycle pd0 Pd(0)L_n (Active Catalyst) pda Oxidative Addition pd0->pda + R¹-X pdii_int1 R¹-Pd(II)L_n-X (Intermediate B) pda->pdii_int1 pdb Transmetalation pdii_int1->pdb + [R²-B(OR)₃]⁻ pdii_int2 R¹-Pd(II)L_n-R² (Intermediate E) pdb->pdii_int2 - X⁻ - B(OR)₃ pdc Reductive Elimination pdii_int2->pdc in1 pdc->in1 R¹-R² (Product) in1->pd0 in2 Suzuki_Workflow General Experimental Workflow cluster_workflow General Experimental Workflow A 1. Reagent Setup (Aryl Halide, Boronic Acid, Base) in Schlenk Flask B 2. Inert Atmosphere (3x Vacuum/Argon Cycles) A->B C 3. Catalyst & Solvent Addition (Under Argon) B->C D 4. Reaction (Heating & Stirring) C->D E 5. Monitoring (TLC / LC-MS) D->E Check Progress E->D Continue Reaction F 6. Quench & Workup (Extraction) E->F Reaction Complete G 7. Purification (Column Chromatography) F->G H 8. Characterization (NMR, MS) G->H

References

A Senior Application Scientist's Guide to the Kinetic Landscape of Alkylboronate Esters in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Focus: 2-Isopropyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Executive Summary

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthesis, yet the kinetic behavior of alkylboronic acid derivatives remains less explored than their aryl counterparts.[1] This guide provides an in-depth, comparative analysis of the reaction kinetics involving this compound, a representative sp³-hybridized organoboron reagent. We will dissect the methodologies for kinetic analysis, compare its performance against alternative boron reagents, and provide field-proven protocols to empower researchers in optimizing their synthetic routes. By understanding the causality behind reaction rates and catalyst behavior, chemists can transition from empirical screening to rational design of high-efficiency catalytic systems.

Introduction: The Kinetic Imperative for Alkylboronates

Organoboron compounds are celebrated for their stability, low toxicity, and remarkable versatility in carbon-carbon bond formation.[2][3] While the kinetics of Suzuki-Miyaura reactions using arylboronic acids are well-documented, the use of alkylboronates like this compound (hereafter referred to as iPr-Bpin) introduces distinct mechanistic and kinetic challenges.[1]

iPr-Bpin serves as a crucial building block for introducing isopropyl groups, a common motif in pharmacologically active compounds. Its unique steric and electronic properties influence its reactivity in catalytic cycles.[4] A thorough understanding of its kinetic profile is not merely academic; it is essential for process development, enabling chemists to maximize yield, minimize reaction times, and control impurity profiles. This guide will focus primarily on its application in the palladium-catalyzed Suzuki-Miyaura cross-coupling, the most prevalent reaction for such reagents.[5]

Methodologies for Kinetic Investigation

Reliable kinetic data is the bedrock of mechanistic understanding. The choice of analytical technique is dictated by the reaction's speed, the species being monitored, and the available instrumentation.

Common Approaches for Monitoring Borylation and Cross-Coupling Reactions:

  • Gas Chromatography (GC) & High-Performance Liquid Chromatography (HPLC): These are workhorse techniques for kinetic analysis. By taking aliquots from the reaction at specific time points, quenching them, and analyzing them against an internal standard, one can accurately plot the concentration of reactants and products over time.[1] This method is robust and highly sensitive but does not provide real-time data.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: In-situ or operando NMR monitoring allows for the direct, non-invasive observation of multiple species in the reaction flask simultaneously.[6] It provides a rich dataset that can reveal the formation and decay of intermediates, offering deeper mechanistic insight.[7][8] However, challenges can arise from spectral overlap and the need for specialized equipment.[6]

  • Flow Chemistry Systems: Continuous flow microreactors offer exceptional control over reaction parameters like temperature and residence time, making them powerful tools for efficient kinetic data collection.[9] Transient flow experiments can rapidly generate extensive datasets, significantly accelerating kinetic studies.[9]

  • Computer Vision: An emerging technique involves using computer vision to analyze colorimetric changes in a reaction, such as the formation of palladium black, to quantify catalyst degradation and product formation kinetics without direct sampling.[7][8]

The causality for choosing a method rests on the desired information. For determining initial rates and overall reaction profiles, HPLC is often sufficient. For elucidating complex mechanisms involving intermediates, operando NMR is superior.

Comparative Kinetic Analysis of iPr-Bpin

The reactivity of a boronic ester in the Suzuki-Miyaura coupling is largely governed by the efficiency of the transmetalation step, where the organic group transfers from boron to the palladium center. This step is often rate-determining, particularly for alkylboronic acids.[1]

iPr-Bpin vs. Arylboronic Esters

A fundamental kinetic distinction exists between sp³-hybridized (alkyl) and sp²-hybridized (aryl) boron reagents.

  • Transmetalation Rate: Alkyl groups, like the isopropyl group in iPr-Bpin, generally transmetalate more slowly than aryl groups. This is attributed to the lower nucleophilicity of the alkyl group and the geometric constraints of transferring an sp³-hybridized carbon.[1]

  • Side Reactions: Alkylboronates can be more susceptible to β-hydride elimination, especially with secondary alkyl groups like isopropyl, which can compete with the desired cross-coupling pathway.

Table 1: Conceptual Kinetic Comparison of Boron Reagents in Suzuki-Miyaura Coupling

ParameteriPr-Bpin (Alkyl)Phenyl-Bpin (Aryl)Rationale & Causality
Relative Rate SlowerFasterThe transmetalation of the sp²-hybridized phenyl group is kinetically more facile than that of the sp³-hybridized isopropyl group.[1]
Rate-Limiting Step Often TransmetalationCan be Oxidative AdditionWith slower transmetalation, this step is more likely to be the bottleneck in the catalytic cycle for alkylboronates.
Key Challenge β-Hydride EliminationProtodeboronationThe presence of β-hydrogens in iPr-Bpin creates a potential pathway for this side reaction, whereas arylboronates are more prone to base-catalyzed protodeboronation.[10]
Influence of Reaction Parameters on Kinetics

Optimizing a reaction involving iPr-Bpin requires a nuanced understanding of how each component affects the overall rate and selectivity.

  • Catalyst & Ligand: The choice of palladium source and phosphine ligand is paramount. Bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) are often required to promote the oxidative addition of the aryl halide and facilitate the subsequent, challenging transmetalation and reductive elimination steps.[10][11]

  • Base: The base plays a crucial role in activating the boronic ester for transmetalation. The strength and solubility of the base can dramatically alter reaction kinetics. Recent studies have shown that lipophilic bases, such as potassium 2-ethylhexanoate, can significantly accelerate Miyaura borylations even at low temperatures by minimizing inhibitory effects observed with common inorganic bases.[12]

  • Solvent: The solvent system must solubilize all components and can influence the rate of key steps. Aprotic polar solvents or mixtures including water are commonly employed to facilitate the action of the base.

Visualizing the Catalytic Cycle

The following diagram illustrates the key steps in the Suzuki-Miyaura cross-coupling, highlighting the crucial transmetalation step for iPr-Bpin.

Suzuki_Miyaura_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd Ar-X ArPdX Ar-Pd(II)-X L₂ OxAdd->ArPdX Transmetalation Transmetalation (Rate-Determining for Alkyl-Bpin) ArPdX->Transmetalation [iPr-B(OR)₂OH]⁻ ArPdR Ar-Pd(II)-R L₂ Transmetalation->ArPdR RedElim Reductive Elimination ArPdR->RedElim RedElim->Pd0 Ar-iPr

Caption: Catalytic cycle for the Suzuki-Miyaura reaction involving iPr-Bpin.

A Practical Workflow for Kinetic Studies

Executing a reliable kinetic experiment requires meticulous planning and execution. The protocol described here is a self-validating system designed to produce high-quality, reproducible data.

Experimental Workflow Diagram

This flowchart outlines the essential steps for a robust kinetic analysis workflow.

Kinetic_Workflow cluster_prep Phase 1: Preparation cluster_run Phase 2: Execution & Analysis cluster_data Phase 3: Data Processing prep Reaction Setup Inert atmosphere Constant temperature Add Ar-X, Base, Solvent, Internal Standard init Initiation (t=0) Add Catalyst & iPr-Bpin prep->init sampling Timed Sampling Withdraw aliquots init->sampling sampling->sampling Repeat at intervals quench Quenching Stop reaction (e.g., acid wash) sampling->quench analysis Analysis (HPLC/GC) Determine [Product] vs. Internal Std. quench->analysis plot Data Plotting Plot [Product] vs. Time analysis->plot model Kinetic Modeling Determine rate constant (k) plot->model

Caption: A systematic workflow for conducting and analyzing a kinetic experiment.

Detailed Experimental Protocol: HPLC Monitoring

This protocol provides a template for studying the kinetics of the coupling between 4-bromoanisole and iPr-Bpin.

1. Materials & Reagents:

  • Aryl Halide: 4-bromoanisole

  • Boron Reagent: this compound (iPr-Bpin)

  • Catalyst: Pd(dppf)Cl₂

  • Base: K₃PO₄

  • Internal Standard: Dodecane (must be stable under reaction conditions and chromatographically resolved from all other species)

  • Solvent: Degassed 1,4-Dioxane/Water (4:1)

2. Reaction Setup (Self-Validating System):

  • To a flame-dried Schlenk flask under an Argon atmosphere, add 4-bromoanisole (1.0 mmol), K₃PO₄ (3.0 mmol), and dodecane (0.5 mmol, internal standard).

  • Add 8 mL of degassed 1,4-dioxane via syringe. Stir until all solids are dissolved.

  • Place the flask in a pre-heated oil bath maintained at 80 °C. Allow the mixture to equilibrate thermally for 15 minutes.

  • In a separate vial, dissolve Pd(dppf)Cl₂ (0.02 mmol, 2 mol%) and iPr-Bpin (1.2 mmol) in 2 mL of degassed 1,4-dioxane. This is the initiation solution.

3. Reaction Initiation and Sampling:

  • At time t=0, rapidly inject the initiation solution into the stirred reaction flask.

  • Immediately withdraw the first aliquot (approx. 0.1 mL) using a syringe and transfer it to a labeled HPLC vial containing 1.0 mL of diethyl ether and 0.5 mL of 1M HCl. Shake vigorously to quench the reaction. This is the t=0 sample.

  • Continue to withdraw aliquots at predetermined time intervals (e.g., 2, 5, 10, 20, 40, 60, 90 minutes), quenching each sample in the same manner.

4. HPLC Analysis:

  • Prepare a calibration curve for the product (4-isopropylanisole) and the starting material (4-bromoanisole) relative to the internal standard (dodecane). This is critical for converting peak areas to concentrations.

  • Analyze the quenched samples by HPLC to determine the concentration of the product and remaining aryl halide at each time point.

5. Data Analysis:

  • Plot the concentration of the product versus time.

  • The initial reaction rate can be determined from the slope of the curve at the initial time points.

  • Fit the concentration data to an appropriate rate law (e.g., pseudo-first-order) to determine the observed rate constant (k_obs).

Conclusion: From Kinetics to Synthetic Advantage

The kinetic study of reactions involving this compound provides invaluable insights for the modern synthetic chemist. While kinetically less reactive in the crucial transmetalation step than their aryl counterparts, a rational approach to catalyst, ligand, and base selection can overcome this inherent challenge.[1][12] Understanding the kinetic landscape allows researchers to troubleshoot problematic couplings, reduce catalyst loading, shorten reaction times, and ultimately design more efficient and robust synthetic routes. The methodologies and comparative data presented in this guide serve as a foundational tool for professionals aiming to leverage the full potential of alkylboronate esters in pharmaceutical and materials science discovery.

References

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 2-Isopropyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Author: BenchChem Technical Support Team. Date: December 2025

For the diligent researcher and drug development professional, the lifecycle of a chemical reagent extends far beyond the reaction flask. The responsible management of chemical waste, particularly for versatile yet hazardous compounds like 2-Isopropyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (also known as Isopropylboronic Acid Pinacol Ester), is a cornerstone of laboratory safety, regulatory compliance, and environmental stewardship. This guide provides a detailed, field-proven framework for its proper disposal, moving beyond a simple checklist to explain the chemical principles that underpin these critical procedures.

Hazard Profile and Immediate Safety Imperatives

Before any disposal activities commence, a complete understanding of the compound's hazard profile is non-negotiable. This compound is not merely a benign organic reagent; it possesses specific dangers that must be actively managed.

The primary hazards associated with this compound are summarized below.

Hazard ClassGHS Hazard StatementPrecautionary Statement (Disposal Context)
Flammable Liquid H226: Flammable liquid and vapor[1][2]P210: Keep away from heat, sparks, open flames, and hot surfaces. No smoking. P242: Use only non-sparking tools. P240: Ground/bond container and receiving equipment.
Irritant R36/37/38: Irritating to eyes, respiratory system and skin[3]P280: Wear protective gloves/protective clothing/eye protection/face protection.
Organoboron Compound Not specifically classified, but treated as hazardous waste.P501: Dispose of contents/container to an approved waste disposal plant.[1] Never dispose of down the drain or in general waste.[4][5]
Mandatory Personal Protective Equipment (PPE)

All handling and disposal operations must be conducted within a certified chemical fume hood.[4][6][7] The following PPE is the minimum requirement for ensuring personnel safety.

PPE CategorySpecificationRationale
Eye Protection Chemical safety goggles and a face shield.Protects against splashes of the liquid reagent and potential reaction mixtures.
Hand Protection Nitrile or neoprene gloves (consider double-gloving).Prevents skin contact and irritation.[4][6]
Body Protection Flame-resistant lab coat, fully fastened.Protects skin and clothing from spills and splashes.
Footwear Closed-toe, chemical-resistant shoes.Protects feet from potential spills.[6]

The Core Principle of Disposal: Controlled Hydrolysis

The key to safely managing waste this compound lies in understanding its chemistry. Pinacol boronate esters are susceptible to hydrolysis, which cleaves the boronic ester back to its constituent boronic acid (isopropylboronic acid) and diol (pinacol).[8][9] While this process does not render the material non-hazardous, it converts the flammable liquid into a less volatile, aqueous mixture that is more stable for storage and final disposal.

This controlled hydrolysis forms the basis of the protocol for bulk liquid waste. It is crucial to understand that the resulting mixture, containing isopropylboronic acid and pinacol, remains hazardous waste and must be disposed of accordingly.

Step-by-Step Disposal Protocols

Follow the appropriate protocol based on the type of waste generated.

Protocol A: Disposal of Contaminated Solid Waste

This protocol applies to items such as gloves, absorbent pads, weighing paper, and pipette tips that are contaminated with the reagent.

  • Segregation: Immediately place all contaminated solid waste into a designated, robust, sealable container.

  • Labeling: The container must be clearly labeled as "Hazardous Waste" and include the full chemical name: "Waste contaminated with this compound".

  • Storage: Seal the container and store it in your laboratory's designated satellite accumulation area (SAA) for hazardous waste.[4][5]

Protocol B: Management of Small Spills (<50 mL)

Immediate and correct response to a spill is critical to prevent a larger incident.

  • Alert & Secure: Alert personnel in the immediate area and restrict access. Ensure the fume hood is operational.

  • Contain & Absorb: Cover the spill with an inert absorbent material, such as vermiculite, sand, or a chemical absorbent pad.[5] Do not use combustible materials like paper towels as the primary absorbent.

  • Collect Waste: Using non-sparking tools, carefully scoop the absorbed material and any contaminated debris into a designated hazardous waste container.[5]

  • Decontaminate: Wipe the spill area with a cloth dampened with a suitable solvent (e.g., isopropanol), followed by soap and water.

  • Dispose of Cleaning Materials: All cleaning materials (absorbent pads, cloths, gloves) are considered hazardous waste and must be placed in the solid waste container described in Protocol A.[5]

Protocol C: Controlled Hydrolysis and Disposal of Unused/Waste Liquid

This protocol is for the intentional treatment of unwanted quantities of the reagent before disposal. This procedure should only be performed by personnel trained in handling reactive chemicals.

Reagents & EquipmentPurpose
3-Neck Round Bottom FlaskReaction vessel for controlled addition and stirring.
Magnetic Stir Plate & Stir BarEnsures proper mixing during hydrolysis.
Addition FunnelAllows for slow, controlled addition of the aqueous solution.
Ice BathManages any potential exothermic reaction.
Inert Solvent (e.g., THF)Dilutes the reagent to control the reaction rate.
1M Sodium Hydroxide (NaOH)Basic solution to facilitate hydrolysis.

Step-by-Step Procedure:

  • Setup: In a chemical fume hood, equip a 3-neck flask with a magnetic stir bar and an addition funnel. Place the flask in an ice bath.

  • Dilution: Transfer the waste this compound to the flask. Dilute it with an equal volume of an inert solvent like Tetrahydrofuran (THF). Begin stirring.

    • Rationale: Dilution helps to control the reaction rate and dissipate heat more effectively.

  • Controlled Hydrolysis: Slowly add a 1M solution of sodium hydroxide (NaOH) dropwise from the addition funnel to the stirring, cooled solution. A common guideline is to use approximately 3 molar equivalents of NaOH relative to the boronic ester.

    • Expert Insight: The use of a mild basic solution facilitates the hydrolysis of the pinacol ester to the more water-soluble sodium isopropylboronate salt.[10][11] This is generally a more controlled process than adding pure water.

  • Equilibration: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for at least one hour to ensure the reaction is complete.

  • Containerization: Carefully transfer the resulting aqueous mixture into a clearly labeled hazardous waste container. The label must state "Hazardous Waste: Hydrolyzed Isopropylboronic Acid Pinacol Ester in Water/THF" and list all components.

  • Rinsing: Rinse the reaction flask with a small amount of water. This rinsate is also hazardous and must be added to the waste container.

Protocol D: Decontamination of Glassware

Properly cleaned glassware is essential for future experiments and safety.

  • Initial Rinse: Rinse the glassware with a small amount of an organic solvent (e.g., acetone or ethanol) to remove the bulk of the residual reagent. This rinsate must be collected as hazardous liquid waste.

  • Decontamination Wash: Wash the glassware with a basic solution (such as a dilute sodium hydroxide solution or a laboratory detergent). This helps hydrolyze and solubilize any remaining boronic ester residue into a boronate salt.[4]

  • Collection: This initial decontamination washate must be collected as hazardous aqueous waste.

  • Final Cleaning: After the decontamination wash, the glassware can be cleaned using standard laboratory procedures. The final water rinses should also be collected as hazardous waste to ensure no contaminants enter the sewer system.[4]

Waste Management Workflow

The entire disposal process, from generation to pickup, must be systematic. The following diagram illustrates the decision-making workflow for handling all forms of waste associated with this compound.

G cluster_0 cluster_1 Waste Streams cluster_2 Action Protocols cluster_3 Final Steps Waste Identify Waste Type Solid Contaminated Solids (Gloves, Paper, etc.) Waste->Solid Liquid Unused Reagent / Reaction Waste Waste->Liquid Spill Accidental Spill Waste->Spill ProtoA Protocol A: Direct Containment Solid->ProtoA ProtoC Protocol C: Controlled Hydrolysis Liquid->ProtoC ProtoB Protocol B: Absorb & Contain Spill->ProtoB Container Containerize, Seal & Label as Hazardous Waste ProtoA->Container ProtoC->Container ProtoB->Container Store Store in Designated Satellite Accumulation Area Container->Store Pickup Arrange Pickup by Institutional EHS Store->Pickup

Caption: Disposal workflow for this compound.

Concluding Directive: Always Consult EHS

This guide provides a robust and chemically sound framework for the disposal of this compound. However, it is not a substitute for institutional and local regulations. Always consult your institution's Environmental Health and Safety (EHS) office for specific guidance and requirements.[4] They are the final authority on waste management procedures in your facility. By combining expert chemical knowledge with strict adherence to safety protocols, you contribute to a safer and more sustainable scientific community.

References

A Senior Application Scientist's Guide to Personal Protective Equipment for 2-Isopropyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides essential, field-tested guidance on the selection and use of Personal Protective Equipment (PPE) for handling 2-Isopropyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (also known as Isopropylboronic Acid Pinacol Ester). As a stable yet reactive boronic ester widely used in organic synthesis, its safe handling is paramount to ensuring both the integrity of your research and the safety of laboratory personnel.[1] This document moves beyond a simple checklist, explaining the causality behind each recommendation to build a comprehensive safety framework for your operations.

Core Hazard Assessment: Understanding the "Why" Behind the PPE

This compound is a clear, colorless liquid.[1] While its stability makes it a valuable reagent, it presents two primary, well-documented hazards that directly inform our PPE strategy:

  • Flammability: The compound is classified as a Flammable Liquid and Vapor (Category 3).[2][3] This means it has a flash point that makes it susceptible to ignition under ambient laboratory conditions. Vapors can travel to an ignition source and flash back.[4] Therefore, all handling procedures must mitigate the risk of sparks, static discharge, and exposure to heat or open flames.[5][6]

  • Irritation Potential: While comprehensive toxicological data is limited, the Globally Harmonized System (GHS) classification for this and structurally similar boronic esters indicates it may cause skin, eye, and respiratory irritation.[7][8][9] Direct contact with the liquid or inhalation of its vapors must be avoided.[10]

These two factors—flammability and irritant properties—are the pillars upon which our PPE and handling protocols are built.

Engineering Controls: Your First Line of Defense

Before any discussion of PPE, it is critical to emphasize that PPE is the last line of defense. The primary method for controlling exposure is the implementation of robust engineering controls.

  • Chemical Fume Hood: All manipulations of this compound should be performed inside a certified chemical fume hood.[7] This contains vapors, protecting the user from respiratory exposure, and provides a contained space in the event of a spill or fire.

  • Ventilation: Ensure the laboratory is well-ventilated to prevent the accumulation of flammable vapors.[10]

  • Safety Equipment: An operational eyewash station and safety shower must be immediately accessible in the work area.[7]

Task-Based PPE Matrix

The level of PPE required is directly proportional to the risk and scale of the operation. The following table outlines the minimum PPE requirements for different laboratory tasks.

TaskScaleEye & Face ProtectionHand ProtectionBody ProtectionRespiratory Protection
Aliquotting & Transfers < 50 mLANSI Z87.1-rated Safety GogglesSingle-layer Nitrile GlovesFlame-Resistant (FR) Lab Coat (buttoned)Not required inside fume hood
Reaction Setup/Workup 50 mL - 1 LSafety Goggles & Face ShieldDouble-layered Nitrile GlovesFR Lab Coat & Chemical-Resistant ApronNot required inside fume hood
Large Volume Transfer > 1 LSafety Goggles & Face ShieldHeavy-duty Nitrile or Neoprene GlovesFR Lab Coat & Chemical-Resistant ApronRecommended to have respirator on standby
Spill Cleanup AnySafety Goggles & Face ShieldHeavy-duty Nitrile or Neoprene GlovesFR Lab Coat & Chemical-Resistant ApronNIOSH-approved respirator with organic vapor cartridges

Procedural Guide: Donning and Doffing PPE

Properly putting on (donning) and taking off (doffing) PPE is a critical procedure to prevent cross-contamination and exposure. Follow this sequence rigorously.

Donning Sequence (Putting On):

  • Attire Check: Confirm you are wearing long pants and closed-toe, closed-heel shoes.[11]

  • Inner Gloves: Don the first pair of nitrile gloves, ensuring they fit snugly.

  • Lab Coat: Put on your flame-resistant lab coat, buttoning it completely.

  • Apron: If required by the task, wear a chemical-resistant apron over the lab coat.

  • Outer Gloves: Don the second pair of nitrile gloves. The cuff of the outer glove should go over the cuff of the lab coat sleeve to create a seal.

  • Eye & Face Protection: Put on your chemical splash goggles. If a splash hazard exists, put on a face shield over the goggles.[12]

Doffing Sequence (Taking Off):

This sequence is designed to move from most contaminated to least contaminated.

  • Outer Gloves: Remove the outer (most contaminated) pair of gloves. Peel one glove off by grasping the cuff and pulling it inside-out. With your now-ungloved hand, slide your fingers under the cuff of the remaining glove and peel it off, also inside-out. Dispose of them immediately in a designated hazardous waste container.[7]

  • Apron: Unfasten the apron and remove it by folding the contaminated side inward, avoiding contact with your lab coat. Dispose of it appropriately.

  • Face & Eye Protection: Remove the face shield first (if worn), followed by the goggles. Handle them by the straps or sides, avoiding touching the front surfaces. Place them in a designated area for decontamination.

  • Lab Coat: Unbutton the lab coat and remove it by rolling it down your arms, keeping the contaminated exterior folded inward. Hang it in its designated storage area or place it in a laundry container if contaminated.

  • Inner Gloves: Remove the final pair of gloves using the same technique as in Step 1.

  • Hand Hygiene: Immediately and thoroughly wash your hands with soap and water.[7][10]

PPE Selection Workflow

The decision to escalate PPE levels is a function of risk. The following diagram illustrates a logical workflow for determining the appropriate level of protection when handling this compound.

PPE_Workflow cluster_0 Risk Assessment cluster_1 PPE Selection start Start: Plan to Handle 2-Isopropyl-4,4,5,5-tetramethyl- 1,3,2-dioxaborolane q_hood Work in Fume Hood? start->q_hood ppe_base Base PPE: - FR Lab Coat - Safety Goggles - Nitrile Gloves q_hood->ppe_base Yes stop_work STOP! Re-evaluate Procedure or Do Not Proceed q_hood->stop_work No q_scale Scale > 50 mL? q_splash Splash or Aerosol Risk? q_scale->q_splash No ppe_apron_double Add: - Chemical Apron - Double Gloves q_scale->ppe_apron_double Yes ppe_face_shield Add Face Shield q_splash->ppe_face_shield Yes end_point Proceed with Caution q_splash->end_point No ppe_base->q_scale end_point_2 Proceed with Caution ppe_face_shield->end_point_2 ppe_apron_double->q_splash

Caption: PPE selection workflow based on procedural risk factors.

Disposal and Spill Management

All materials contaminated with this compound, including used gloves, pipette tips, and empty containers, must be disposed of as hazardous waste according to your institution's and local regulations.[3][5]

In the event of a spill:

  • Evacuate all non-essential personnel.

  • Alert others in the area and your lab supervisor.

  • If safe to do so, ensure ventilation by keeping the fume hood sash down.

  • Remove all ignition sources .[5]

  • Wearing the appropriate PPE (including respiratory protection), contain the spill using an inert absorbent material like sand or vermiculite.[5][7]

  • Collect the absorbed material using non-sparking tools and place it in a sealed, labeled container for hazardous waste disposal.[4]

By understanding the specific hazards of this compound and implementing these multi-layered engineering and PPE controls, researchers can confidently and safely utilize this versatile reagent in their work.

References

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Isopropyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Reactant of Route 2
2-Isopropyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

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